Product packaging for Mebanazine(Cat. No.:CAS No. 65-64-5)

Mebanazine

Cat. No.: B154351
CAS No.: 65-64-5
M. Wt: 136.19 g/mol
InChI Key: HHRZAEJMHSGZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mebanazine is a member of benzenes.
This compound, also known as Actomol, is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of chemicals. It was used in the past as an antidepressant in the 1960s, but has since been discontinued because of its hepatotoxic potential.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
RN given refers to parent cpd without isomeric designation;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B154351 Mebanazine CAS No. 65-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRZAEJMHSGZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2126-84-3 (oxalate), 3979-76-8 (monosulfate)
Record name Mebanazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50859848
Record name (1-Phenylethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65-64-5
Record name Mebanazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebanazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebanazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebanazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBANAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5R55CJ4CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological Profile of Mebanazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebanazine, also known by its trade name Actomol, is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class.[1][2][3] Developed in the 1960s, it was utilized as an antidepressant but was subsequently withdrawn from the market due to concerns regarding hepatotoxicity.[1][3] This document provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical effects. Due to the historical nature of this compound, quantitative data is limited. Where direct data for this compound is unavailable, information on structurally similar hydrazine-type MAOIs is provided for comparative context.

Introduction

This compound ((1-phenylethyl)hydrazine) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[4] By inhibiting MAO, this compound increases the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is the basis for its antidepressant effects. As with other hydrazine-derived MAOIs, its clinical use was curtailed by a significant risk of liver damage.[5][6][7] This guide aims to consolidate the fragmented information available on this compound to serve as a technical resource for researchers in pharmacology and drug development.

Mechanism of Action & Pharmacodynamics

This compound's primary pharmacological action is the irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4] This inhibition leads to an elevation of monoamine neurotransmitters in the central nervous system.

Monoamine Oxidase Inhibition

Table 1: MAO Inhibition Data for Pheniprazine (as a proxy for this compound)

ParameterMAO-A (rat liver)MAO-B (rat liver)MAO-B (ox liver)Reference
Ki (dissociation constant) 420 nM2450 nM450 nM[8]
k+2 (first-order rate constant for covalent adduct formation) 0.06 min⁻¹0.16 min⁻¹0.29 min⁻¹[8]

Note: This data is for pheniprazine and should be interpreted with caution as a potential indicator of this compound's activity.

Signaling Pathway

The primary signaling pathway affected by this compound is the modulation of monoaminergic neurotransmission. By inhibiting MAO, this compound prevents the breakdown of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron and the synaptic cleft. This leads to an increased concentration of these neurotransmitters available to bind to their respective postsynaptic receptors.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation Synaptic_Cleft Increased Monoamines Vesicle->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibition Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding & Signal Transduction

Figure 1: Mechanism of Action of this compound.
Other Pharmacodynamic Effects

Studies in the 1960s investigated other potential effects of this compound. One study reported a hypoglycemic effect in rats.[9] Another clinical report explored its action in patients with diabetes.[10] However, detailed mechanistic insights from these older studies are limited.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is scarce. The primary available information comes from a study in rats using radiolabeled this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study in rats using [14C]this compound indicated that the drug is readily absorbed from the gut. The majority of the radioactivity was excreted in the urine, with this compound being largely excreted unchanged.[11] Biliary excretion of radioactive material accounted for approximately 24% of the administered dose, with the biliary metabolites suggested to be acid-labile conjugates, possibly N-glucuronides.[11]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesRoute of AdministrationReference
Primary Route of Excretion UrineRatOral[11]
Major Form in Urine Unchanged this compoundRatOral[11]
Biliary Excretion (% of dose) ~24%RatOral[11]

Note: This data is from a preclinical study in rats and may not be representative of human pharmacokinetics.

For comparison, the half-life of the related hydrazine MAOI, phenelzine, in humans is approximately 11.6 hours.

Clinical Trials and Efficacy

Several clinical trials of this compound were conducted in the 1960s to evaluate its efficacy as an antidepressant.[12][13] These early studies suggested a potential therapeutic effect in depressive illnesses. One trial noted that this compound held promise of being less toxic than other MAO inhibitors in preclinical animal studies.[13] However, the subsequent withdrawal of the drug due to hepatotoxicity indicates that this initial promise was not borne out in wider clinical use. The design and reporting standards of these historical trials differ significantly from modern clinical studies, making a direct comparison of efficacy challenging.

Toxicology

The primary toxicity concern with this compound, and a characteristic of many hydrazine-based MAOIs, is hepatotoxicity.[5][6][7] The exact mechanism of this compound-induced liver injury is not well-documented, but it is thought to be related to the metabolic activation of the hydrazine moiety into reactive intermediates that can cause cellular damage.[6] Studies on hydrazine toxicity have shown that it can cause a dose-related increase in liver triglycerides and a decrease in hepatic glutathione.[14]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against MAO-A and MAO-B.

MAO_Assay_Workflow start Start prep_enzyme Prepare MAO-A and MAO-B (e.g., from rat liver mitochondria) start->prep_enzyme prep_compound Prepare serial dilutions of this compound start->prep_compound incubation Incubate enzyme with This compound at 37°C prep_enzyme->incubation prep_compound->incubation add_substrate Add MAO substrate (e.g., kynuramine or radiolabeled tyramine) incubation->add_substrate reaction Allow enzymatic reaction to proceed add_substrate->reaction stop_reaction Stop reaction (e.g., with acid) reaction->stop_reaction measure_product Measure product formation (spectrophotometrically or by scintillation counting) stop_reaction->measure_product calculate_ic50 Calculate % inhibition and determine IC50 values measure_product->calculate_ic50 end End calculate_ic50->end

Figure 2: General workflow for an in vitro MAO inhibition assay.
Synthesis of this compound ((1-phenylethyl)hydrazine)

A general approach to the synthesis of α-methylbenzylhydrazine would involve the reaction of α-methylbenzylamine with a suitable hydrazine-forming reagent, or the reduction of a corresponding hydrazone.

Conclusion

This compound is a historically significant monoamine oxidase inhibitor whose clinical utility was ultimately limited by its hepatotoxic potential, a common concern with hydrazine-based antidepressants. While detailed quantitative pharmacological data is sparse due to its early withdrawal from the market, the available information confirms its mechanism as a potent, irreversible MAO inhibitor. This technical guide consolidates the existing knowledge on this compound, providing a resource for researchers interested in the history of antidepressant drug development and the pharmacology of hydrazine derivatives. Further research into the specific mechanisms of hydrazine-induced hepatotoxicity remains a relevant area of study.

References

Mebanazine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Inhibition of Monoamine Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebanazine, formerly known by the trade name Actomol, is a small molecule belonging to the hydrazine class of compounds. It was developed in the 1960s as an antidepressant, functioning as a monoamine oxidase inhibitor (MAOI). Despite its therapeutic potential in treating depression, this compound was withdrawn from clinical use due to concerns about hepatotoxicity.[1][2][3] Nevertheless, it remains a compound of interest for researchers studying the pharmacology of MAOIs, neurotransmitter metabolism, and the structure-activity relationships of hydrazine derivatives. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action.

Chemical Structure and Identifiers

This compound is chemically known as (1-phenylethyl)hydrazine. Its structure consists of a benzene ring attached to an ethylhydrazine group.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.

The key chemical identifiers for this compound are summarized in the table below for easy reference.

IdentifierValueReference
IUPAC Name 1-phenylethylhydrazine[2][3]
CAS Number 65-64-5[2][3]
Molecular Formula C8H12N2[2][3]
Molecular Weight 136.19 g/mol [2][3]
SMILES CC(C1=CC=CC=C1)NN[2]
InChI InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3[2][3]
InChIKey HHRZAEJMHSGZNP-UHFFFAOYSA-N[2][3]
Synonyms Actomol, (alpha-methylbenzyl)hydrazine[3][4]

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The table below presents the known and predicted physicochemical properties of this compound.

PropertyValueSource
Melting Point 169-170 °C[5]
Boiling Point 76-77 °C @ 1-2 Torr[5]
Water Solubility 10.6 mg/mL (Predicted)[1]
logP 1.24 (Predicted)[1]
pKa (Strongest Basic) 5.33 (Predicted)[1]
Polar Surface Area 38.05 Ų (Predicted)[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Pharmacological Properties and Mechanism of Action

This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][3] There are two main isoforms of this enzyme, MAO-A and MAO-B, which are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3] By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.

The inhibition of MAO prevents the breakdown of monoamines, leading to an accumulation of these neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft. This enhanced neurotransmission is thought to alleviate the symptoms of depression.

MAO_Inhibition_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolized by Increased_Monoamines Increased Monoamine Concentration Monoamines->Increased_Monoamines Accumulates in Synaptic Cleft Metabolites Inactive Metabolites MAO->Metabolites Produces This compound This compound This compound->MAO Inhibits Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binds to Neuronal_Response Therapeutic Neuronal Response Receptors->Neuronal_Response Activates

Caption: Downstream effects of this compound's inhibition of Monoamine Oxidase.

Experimental Protocols

Conceptual Protocol for the Synthesis of this compound

A common method for the synthesis of hydrazine derivatives like this compound involves the reaction of a corresponding halide with hydrazine hydrate.[3] The following is a conceptual protocol for the synthesis of this compound starting from 1-bromoethylbenzene.

Synthesis_Workflow Start Start: 1-Bromoethylbenzene & Hydrazine Hydrate Reaction Reaction: - Solvent: Ethanol - Reflux Start->Reaction Workup Work-up: - Quench with water - Extract with organic solvent Reaction->Workup Purification Purification: - Distillation under reduced pressure or - Column chromatography Workup->Purification Characterization Characterization: - NMR Spectroscopy - Mass Spectrometry - IR Spectroscopy Purification->Characterization End End Product: This compound Characterization->End

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoethylbenzene in ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conceptual Protocol for Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of this compound on MAO can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate like p-tyramine.

MAO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, MAO Enzyme, This compound dilutions, and Substrate (p-Tyramine) Prepare_Plate Pipette this compound dilutions and MAO enzyme into a 96-well plate Prepare_Reagents->Prepare_Plate Incubate Pre-incubate this compound with MAO enzyme Prepare_Plate->Incubate Add_Substrate Initiate reaction by adding p-Tyramine Incubate->Add_Substrate Reaction MAO catalyzes deamination of p-Tyramine, producing H₂O₂ Add_Substrate->Reaction Add_Detection_Reagent Add detection reagent (e.g., Amplex Red) and Horseradish Peroxidase (HRP) Reaction->Add_Detection_Reagent Fluorometric_Reading Measure fluorescence (Excitation/Emission) over time Add_Detection_Reagent->Fluorometric_Reading Calculate_IC50 Calculate the rate of reaction and determine the IC₅₀ value for this compound Fluorometric_Reading->Calculate_IC50

Caption: Workflow for a Monoamine Oxidase (MAO) inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of MAO-A or MAO-B enzyme, a range of concentrations of this compound, the substrate (p-tyramine), and a detection reagent (e.g., Amplex Red) in an appropriate assay buffer.

  • Pre-incubation: In a 96-well microplate, add the MAO enzyme to wells containing different concentrations of this compound or a vehicle control. Pre-incubate for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, p-tyramine, to all wells.

  • Detection: Simultaneously, add a reaction mixture containing a fluorogenic probe (like Amplex Red) and horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and the probe to produce a fluorescent product.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each this compound concentration. The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined by plotting the reaction rates against the inhibitor concentrations.

Metabolism and Excretion

Studies in rats have shown that this compound is readily absorbed after oral administration. A significant portion of the administered dose is excreted in the urine largely as the unchanged parent drug.[1] Biliary excretion has also been observed, with the major biliary metabolites being identified as acid-labile conjugates, potentially N-glucuronides.[1]

Mebanazine_Metabolism Mebanazine_Admin This compound (Oral Administration) Absorption Gastrointestinal Absorption Mebanazine_Admin->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Renal_Excretion Renal Excretion (Urine) Systemic_Circulation->Renal_Excretion Liver Liver Metabolism (Phase II Conjugation) Systemic_Circulation->Liver Unchanged_this compound Unchanged this compound Renal_Excretion->Unchanged_this compound Biliary_Excretion Biliary Excretion (Bile) N_Glucuronide N-Glucuronide Conjugate (Acid-labile) N_Glucuronide->Biliary_Excretion Liver->N_Glucuronide

Caption: Metabolic pathway of this compound.

Conclusion

This compound serves as a classic example of a hydrazine-based monoamine oxidase inhibitor. While its clinical application was halted due to safety concerns, its well-defined chemical structure and clear mechanism of action make it a valuable tool for research in neuropharmacology and medicinal chemistry. The information and protocols provided in this guide are intended to support further scientific investigation into the properties and actions of this compound and related compounds.

References

The Rise and Fall of Mebanazine: A Technical History of a Pioneering Antidepressant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mebanazine, known by its trade name Actomol, was a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class that emerged in the 1960s as an early therapeutic agent for depression.[1][2] Its introduction marked a significant step in the nascent field of psychopharmacology, offering a novel mechanism of action for the treatment of mood disorders. However, its clinical use was short-lived due to significant safety concerns, primarily hepatotoxicity, leading to its withdrawal from the market.[1][2] This technical guide provides a comprehensive historical overview of this compound, detailing its chemical properties, mechanism of action, clinical evaluation, and the reasons for its eventual discontinuation.

Chemical and Physical Properties

This compound, chemically known as (1-phenylethyl)hydrazine, is a small molecule with the chemical formula C8H12N2.[2] Its core structure consists of a benzene ring attached to an ethylhydrazine moiety.[2]

PropertyValueSource
IUPAC Name 1-phenylethylhydrazine[2]
Synonyms Actomol, Mebanazina[2]
CAS Number 65-64-5[2]
Molecular Formula C8H12N2[2]
Molar Mass 136.198 g/mol [2]

Mechanism of Action: Monoamine Oxidase Inhibition

This compound exerts its antidepressant effects by inhibiting the enzyme monoamine oxidase (MAO).[1][3] MAO is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[3] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which are crucial for mood regulation.[3]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation SynapticMonoamines Increased Monoamines Monoamines->SynapticMonoamines Release Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibition Receptors Postsynaptic Receptors SynapticMonoamines->Receptors Binding Signal Antidepressant Effect Receptors->Signal

Mechanism of this compound's antidepressant action.

Synthesis of this compound

Mebanazine_Synthesis Start Starting Material: 1-Phenylethanol Step1 Conversion to 1-Phenylethyl Halide Start->Step1 Step2 Reaction with a Source of the Diazotate Group Step1->Step2 Intermediate 1-Phenylethane Diazotate Step2->Intermediate Step3 Hydrazinolysis Intermediate->Step3 Product This compound (1-Phenylethylhydrazine) Step3->Product

Conceptual workflow for the synthesis of this compound.

Clinical Trials and Efficacy

StudyYearKey Findings (Qualitative)Dosage Information (if available)
Gilmour, S. J.1965Investigated the use of this compound as a new MAO inhibitor for depression.[4]Not specified in abstract.
Barker, J. C., et al.1965A controlled trial of this compound ('Actomol') in depression.Not specified in abstract.
Knott, F.1965A preliminary trial of this compound in depressive states.Not specified in abstract.

These studies generally supported the antidepressant effects of this compound, contributing to its initial use in clinical practice. However, the lack of detailed, publicly accessible data from these trials makes a modern, rigorous assessment of its efficacy challenging.

Experimental Protocols

While the specific protocols from the original this compound clinical trials are not available, the following sections describe the general methodologies used for assessing monoamine oxidase inhibition, which would have been central to the preclinical and clinical evaluation of this compound.

Spectrophotometric Assay for MAO Activity

This method is based on the measurement of a colored product formed as a result of MAO activity.

  • Principle: Monoamine oxidase catalyzes the oxidative deamination of a substrate (e.g., kynuramine or a synthetic chromogenic substrate) to produce an aldehyde and hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase and a chromogen (e.g., 4-aminoantipyrine and vanillic acid), forms a colored quinoneimine dye. The rate of color formation, measured spectrophotometrically, is proportional to the MAO activity.

  • Reagents:

    • Phosphate buffer (pH 7.4)

    • MAO enzyme source (e.g., mitochondrial fraction from liver or brain tissue)

    • Substrate (e.g., kynuramine)

    • Horseradish peroxidase

    • 4-Aminoantipyrine

    • Vanillic acid

    • This compound (or other inhibitors) at various concentrations

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, MAO enzyme source, horseradish peroxidase, 4-aminoantipyrine, and vanillic acid.

    • Add this compound at different concentrations to the respective test wells/tubes. A control with no inhibitor is also prepared.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction mixture at 37°C.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 498 nm for the quinoneimine dye) over time using a spectrophotometer.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition by this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.

Chromatographic Assay for MAO Inhibition

This method provides a more direct measurement of the product formed by MAO activity using techniques like High-Performance Liquid Chromatography (HPLC).

  • Principle: The MAO-catalyzed conversion of a substrate (e.g., kynuramine) to its product (4-hydroxyquinoline) is measured directly. The reaction is stopped at a specific time point, and the amount of product formed is quantified by separating it from the substrate and other reaction components using HPLC with a suitable detector (e.g., UV or fluorescence).

  • Reagents:

    • Phosphate buffer (pH 7.4)

    • MAO enzyme source

    • Substrate (e.g., kynuramine)

    • This compound (or other inhibitors) at various concentrations

    • Stopping solution (e.g., a strong acid like perchloric acid)

    • Mobile phase for HPLC

  • Procedure:

    • Incubate the MAO enzyme source with this compound at various concentrations in the phosphate buffer at 37°C.

    • Initiate the reaction by adding the substrate.

    • After a fixed incubation time, stop the reaction by adding the stopping solution.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Inject a known volume of the supernatant into the HPLC system.

    • Separate the product from the substrate using a suitable column and mobile phase.

    • Quantify the product by measuring its peak area and comparing it to a standard curve of the pure product.

  • Data Analysis: The amount of product formed is used to calculate the enzyme activity. The percentage of inhibition and IC50 values are determined as described for the spectrophotometric assay.

Hepatotoxicity and Withdrawal from the Market

The primary reason for the withdrawal of this compound was its association with severe liver damage (hepatotoxicity).[1][2] this compound belongs to the hydrazine class of chemicals, and several hydrazine derivatives have been implicated in drug-induced liver injury.

The proposed mechanism of hydrazine-induced hepatotoxicity involves the metabolic activation of the hydrazine moiety into reactive metabolites. These reactive species can then lead to cellular damage through various pathways, including oxidative stress and covalent binding to cellular macromolecules.

Hepatotoxicity_Pathway cluster_cellular_damage Hepatocyte Damage This compound This compound (Hydrazine Derivative) Metabolism Hepatic Metabolism (e.g., Cytochrome P450) This compound->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Free Radicals) Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveMetabolites->CovalentBinding MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CovalentBinding->MitochondrialDysfunction Apoptosis Apoptosis / Necrosis MitochondrialDysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Proposed mechanism of this compound-induced hepatotoxicity.

Conclusion

This compound represents an important chapter in the history of antidepressant development. As one of the early monoamine oxidase inhibitors, it provided a proof of concept for the monoamine hypothesis of depression and offered a new therapeutic avenue for patients. However, its significant risk of hepatotoxicity, a characteristic shared by other hydrazine-based MAOIs, ultimately led to its withdrawal. The story of this compound underscores the critical importance of a thorough understanding of a drug's metabolic fate and potential for producing toxic metabolites in the drug development process. While no longer in clinical use, the lessons learned from this compound and other early antidepressants have paved the way for the development of safer and more effective treatments for depression.

References

An In-depth Technical Guide to the Synthesis of Mebanazine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mebanazine and its derivatives and analogues. This compound, chemically known as (1-phenylethyl)hydrazine, is a monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1][2][3] Though formerly used as an antidepressant, it was withdrawn due to hepatotoxicity.[1][2] Nevertheless, its core structure remains a point of interest for the development of novel MAOIs and other neurologically active compounds. This guide details synthetic routes, experimental protocols, and the mechanism of action of hydrazine-type MAO inhibitors.

Core Synthetic Strategies

The synthesis of this compound and its analogues primarily revolves around two key strategies: the reduction of a corresponding hydrazone or the hydrazinolysis of a suitable precursor.

Synthesis via Reduction of Acetophenone Hydrazone

A common and accessible route to this compound involves a two-step process starting from acetophenone. The first step is the formation of acetophenone hydrazone, which is then subsequently reduced to yield (1-phenylethyl)hydrazine.

Step 1: Formation of Acetophenone Hydrazone

The reaction of acetophenone with hydrazine hydrate is a well-established method for producing acetophenone hydrazone.

Experimental Protocol: Synthesis of Acetophenone Hydrazone

  • Materials:

    • Acetophenone

    • Anhydrous N,N-dimethylhydrazine

    • Absolute ethanol

    • Glacial acetic acid

    • Anhydrous hydrazine

  • Procedure for Acetophenone N,N-dimethylhydrazone (Intermediate):

    • A mixture of acetophenone (12.0 g, 0.100 mole), anhydrous N,N-dimethylhydrazine (18.0 g, 0.300 mole), absolute ethanol (25 ml), and glacial acetic acid (1 ml) is heated at reflux for 24 hours.

    • The volatile reactants and solvent are removed under reduced pressure.

    • The residual oil is fractionally distilled to yield acetophenone N,N-dimethylhydrazone.

  • Procedure for Acetophenone Hydrazone:

    • A mixture of acetophenone N,N-dimethylhydrazone (8.1 g, 0.050 mole) and anhydrous hydrazine (6.4 g, 0.20 mole) in absolute ethanol (15 ml) is heated at reflux until the reaction mixture turns colorless.

    • The volatile materials are removed on a rotary evaporator, ensuring the flask temperature does not exceed 20°C to minimize azine formation.

    • The colorless residual acetophenone hydrazone solidifies upon removal of the final traces of solvent.[4]

Step 2: Reduction of Acetophenone Hydrazone to this compound

General Experimental Protocol (Adapted for this compound Synthesis):

  • Materials:

    • Acetophenone hydrazone

    • Magnesium turnings

    • Anhydrous methanol

    • Ammonium chloride (for workup)

  • Procedure:

    • To a suspension of magnesium turnings in anhydrous methanol under an inert atmosphere, a solution of acetophenone hydrazone in methanol is added dropwise at room temperature.

    • The reaction mixture is stirred until the consumption of the starting material is observed by thin-layer chromatography.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield this compound.

Table 1: Summary of Reaction Conditions for Hydrazone Reduction

Reducing AgentSolventTemperatureReference
MagnesiumMethanolRoom Temperature[5]
Sodium BorohydrideMethanol/Ethanol0°C to Room Temperature[6]
Amine Borane ComplexesNot specifiedNot specified[7]
Synthesis via Hydrazinolysis of 1-Phenylethane Diazotate

An alternative approach to this compound is the hydrazinolysis of 1-phenylethane diazotate. While the search results mention this as a "new synthesis," a detailed experimental protocol was not retrieved. This method likely involves the preparation of the diazotate precursor from a corresponding amine or other nitrogen-containing starting material, followed by its reaction with a hydrazine source.

Synthesis of this compound Analogues

The synthetic strategies for this compound can be adapted to produce a variety of analogues. For instance, substitution on the phenyl ring of acetophenone would lead to corresponding substituted this compound derivatives. Furthermore, N-alkylation or N-acylation of the hydrazine moiety can provide another avenue for derivatization.

A relevant example is the synthesis of N-propargylphenelzine, an analogue of phenelzine ((2-phenylethyl)hydrazine), a close structural relative of this compound.[8][9] The synthesis of such analogues often involves the reaction of the parent hydrazine with an appropriate electrophile, such as an alkyl halide or an acyl chloride.

Characterization Data

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts/Signals
¹H NMR Aromatic protons (multiplet, ~7.2-7.4 ppm), CH proton (quartet, ~3.5-3.7 ppm), NH and NH₂ protons (broad singlets, variable), CH₃ protons (doublet, ~1.3-1.5 ppm).
¹³C NMR Aromatic carbons (~125-145 ppm), CH carbon (~50-60 ppm), CH₃ carbon (~20-25 ppm).
Mass Spec Molecular ion peak corresponding to the molecular weight of the compound.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented here is an estimation based on the structure and data from similar compounds.[2][10][11]

Mechanism of Action: Irreversible MAO Inhibition

This compound and other hydrazine-based MAOIs act as irreversible inhibitors of monoamine oxidase.[1][12] The mechanism involves a series of steps that culminate in the formation of a covalent bond between the inhibitor and the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[7][13][14]

  • Reversible Binding: The inhibitor first binds non-covalently to the active site of the MAO enzyme.[15]

  • Oxidation of Hydrazine: The enzyme catalyzes the oxidation of the hydrazine moiety to a highly reactive diazene intermediate.[13]

  • Covalent Adduct Formation: The diazene intermediate then reacts with the FAD cofactor, forming a stable covalent adduct. This covalent modification permanently inactivates the enzyme.[7][13]

The inactivation of MAO leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which is believed to be the basis for their antidepressant effects.[1]

Visualizations

Synthetic Workflow for this compound

Synthetic_Workflow_this compound acetophenone Acetophenone hydrazone Acetophenone Hydrazone acetophenone->hydrazone Hydrazine Hydrate This compound This compound ((1-phenylethyl)hydrazine) hydrazone->this compound Reduction (e.g., Mg/MeOH)

Caption: Synthetic route to this compound via hydrazone formation and reduction.

Mechanism of Irreversible MAO Inhibition by Hydrazines

MAO_Inhibition cluster_0 MAO Active Site MAO_FAD MAO-FAD (Active Enzyme) Reversible_Complex [MAO-FAD...Hydrazine] (Reversible Complex) MAO_FAD->Reversible_Complex Reactive_Intermediate [MAO-FADH...Diazene] (Reactive Intermediate) Reversible_Complex->Reactive_Intermediate Oxidation Inactive_Enzyme MAO-FAD-Inhibitor Adduct (Inactive Enzyme) Reactive_Intermediate->Inactive_Enzyme Covalent Bonding Hydrazine Hydrazine Inhibitor Hydrazine->Reversible_Complex

Caption: Mechanism of irreversible MAO inhibition by a hydrazine derivative.

References

In Vitro Activity of Mebanazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebanazine is a monoamine oxidase (MAO) inhibitor of the hydrazine chemical class that was developed as an antidepressant in the 1960s.[1] Despite its potent MAO inhibitory activity, it was withdrawn from clinical use due to concerns about hepatotoxicity.[1] This technical guide provides a comprehensive overview of the available in vitro data on this compound's activity, focusing on its primary mechanism of action as an MAO inhibitor. Due to the compound's age and subsequent withdrawal, publicly available quantitative data is limited. Therefore, this guide also outlines the standard experimental protocols that would be employed to fully characterize the in vitro pharmacology of this compound, providing a framework for any future research.

Introduction

This compound ((α-methylbenzyl)hydrazine) is a small molecule that belongs to the hydrazine class of antidepressants.[1] These compounds act by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. The resulting increase in synaptic concentrations of these monoamines is believed to be the primary mechanism behind their antidepressant effects. While clinically effective, the use of early MAOIs, including this compound, was associated with significant side effects, most notably the "cheese effect" (hypertensive crisis after consuming tyramine-rich foods) and hepatotoxicity.[1] Understanding the in vitro pharmacological profile of this compound is crucial for contextualizing its historical use and for informing the development of safer, more selective MAOIs.

Monoamine Oxidase (MAO) Inhibition

This compound is recognized as a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. The hydrazine moiety is key to its mechanism of action, forming a stable, covalent bond with the FAD cofactor at the active site of the enzyme.

Quantitative Data on MAO Inhibition

Table 1: In Vitro Inhibition of Monoamine Oxidase A (MAO-A) by this compound

ParameterValueAssay Conditions
IC50Data not availablee.g., Recombinant human MAO-A, specific substrate (e.g., kynuramine), incubation time, and temperature.
KiData not availablee.g., Determination from IC50 using the Cheng-Prusoff equation or by kinetic analysis.
MechanismIrreversibleBased on its hydrazine structure.

Table 2: In Vitro Inhibition of Monoamine Oxidase B (MAO-B) by this compound

ParameterValueAssay Conditions
IC50Data not availablee.g., Recombinant human MAO-B, specific substrate (e.g., benzylamine), incubation time, and temperature.
KiData not availablee.g., Determination from IC50 using the Cheng-Prusoff equation or by kinetic analysis.
MechanismIrreversibleBased on its hydrazine structure.
Experimental Protocol: MAO Inhibition Assay

A standard in vitro assay to determine the MAO inhibitory potential of this compound would involve the following steps:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes expressed in a suitable system (e.g., insect or yeast cells).

  • Substrates: A specific substrate for each isoform is used. For MAO-A, a common substrate is kynuramine or serotonin. For MAO-B, benzylamine or phenylethylamine are frequently used.

  • Assay Principle: The assay measures the product of the enzymatic reaction. A common method is a continuous spectrophotometric or fluorometric assay. For example, the oxidation of the substrate can be coupled to the production of hydrogen peroxide, which is then measured using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate.

    • The rate of product formation is monitored over time using a plate reader.

    • Control reactions without the inhibitor are run in parallel.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathway Diagram

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Degradation Synaptic_Monoamines Increased Synaptic Monoamines Monoamines->Synaptic_Monoamines Release Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Irreversible Inhibition

Caption: this compound's mechanism of MAO inhibition.

Cytochrome P450 (CYP) Inhibition

The interaction of this compound with cytochrome P450 enzymes is not well-documented in the public domain. As a small molecule, it is plausible that this compound could be a substrate and/or inhibitor of one or more CYP isoforms. Given its hydrazine structure, there is a potential for mechanism-based inhibition.

Quantitative Data on CYP450 Inhibition

No specific data on the inhibition of CYP450 enzymes by this compound is available. The following table illustrates how such data would be presented.

Table 3: In Vitro Inhibition of Major Cytochrome P450 Isoforms by this compound

CYP IsoformIC50 (µM)Inhibition Type
CYP1A2Data not availablee.g., Reversible, Irreversible, Mechanism-based
CYP2C9Data not availablee.g., Reversible, Irreversible, Mechanism-based
CYP2C19Data not availablee.g., Reversible, Irreversible, Mechanism-based
CYP2D6Data not availablee.g., Reversible, Irreversible, Mechanism-based
CYP3A4Data not availablee.g., Reversible, Irreversible, Mechanism-based
Experimental Protocol: CYP450 Inhibition Assay

A typical in vitro assay to assess the inhibitory potential of this compound against major CYP450 isoforms would be conducted as follows:

  • Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP enzymes.

  • Probe Substrates: Specific substrates for each CYP isoform are used (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

  • Assay Principle: The formation of a specific metabolite from the probe substrate is measured in the presence and absence of this compound.

  • Procedure:

    • This compound at various concentrations is pre-incubated with the enzyme source and a NADPH-generating system.

    • The reaction is initiated by adding the probe substrate.

    • After a set incubation time, the reaction is quenched.

    • The concentration of the metabolite is quantified using LC-MS/MS.

  • Data Analysis: The IC50 value is determined from the dose-response curve of metabolite formation versus this compound concentration. To investigate mechanism-based inhibition, a time- and concentration-dependent loss of enzyme activity would be measured.

Experimental Workflow Diagram

CYP450_Workflow start Prepare Human Liver Microsomes and this compound Solutions preincubation Pre-incubate Microsomes, This compound, and NADPH Generating System start->preincubation add_substrate Add CYP-specific Probe Substrate preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation quench Quench Reaction incubation->quench analysis Analyze Metabolite Formation by LC-MS/MS quench->analysis data_analysis Calculate IC50 and Determine Inhibition Type analysis->data_analysis

Caption: General workflow for a CYP450 inhibition assay.

Receptor Binding Profile

The primary therapeutic effect of this compound is attributed to its MAO inhibitory activity. However, a comprehensive understanding of its pharmacology would include screening for off-target binding to various receptors, ion channels, and transporters.

Quantitative Data on Receptor Binding

There is no publicly available data on the receptor binding profile of this compound. A typical radioligand binding assay screen would generate data as presented in the hypothetical table below.

Table 4: In Vitro Receptor Binding Affinity of this compound (Illustrative)

TargetRadioligand% Inhibition at 10 µMKi (nM)
Serotonin Transporter (SERT)[³H]CitalopramData not availableData not available
Dopamine Transporter (DAT)[³H]WIN 35,428Data not availableData not available
Norepinephrine Transporter (NET)[³H]NisoxetineData not availableData not available
5-HT₂A Receptor[³H]KetanserinData not availableData not available
D₂ Receptor[³H]SpiperoneData not availableData not available
α₂-Adrenergic Receptor[³H]RauwolscineData not availableData not available
Experimental Protocol: Radioligand Binding Assay

To determine the receptor binding profile of this compound, competitive radioligand binding assays would be performed:

  • Target Preparation: Membranes from cells expressing the receptor of interest or from specific brain regions are prepared.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

  • Procedure:

    • The prepared membranes are incubated with the radioligand and varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured by liquid scintillation counting.

  • Data Analysis: The ability of this compound to displace the radioligand is measured, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Logical Relationship Diagram

Receptor_Screening This compound This compound Primary_Target Primary Target: Monoamine Oxidase This compound->Primary_Target Off_Target_Screen Off-Target Screening Panel (Receptors, Transporters, Ion Channels) This compound->Off_Target_Screen Binding_Assay Radioligand Binding Assays Off_Target_Screen->Binding_Assay Functional_Assay Functional Assays Off_Target_Screen->Functional_Assay Affinity Determine Binding Affinity (Ki) Binding_Assay->Affinity Activity Determine Functional Activity (Agonist/Antagonist) Functional_Assay->Activity Selectivity Assess Selectivity Profile Affinity->Selectivity Activity->Selectivity

Caption: Logical flow for assessing this compound's selectivity.

Conclusion

This compound is a potent, irreversible monoamine oxidase inhibitor from the hydrazine class. While its clinical use was discontinued due to safety concerns, its core mechanism of action remains a subject of interest for the development of new antidepressants. This technical guide has summarized the known in vitro activity of this compound and provided a detailed framework of the standard experimental protocols required for a thorough pharmacological characterization. The lack of specific quantitative data in the public domain highlights the challenges in researching older, withdrawn compounds. Future in vitro studies, should they be undertaken, would need to generate the data outlined in this guide to provide a complete understanding of this compound's activity and to potentially inform the design of safer MAOIs.

References

An In-depth Technical Guide on Mebanazine and Neurotransmitter Level Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebanazine, a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, was historically used as an antidepressant.[1][2][3] Its therapeutic effect, like other drugs in its class, is primarily attributed to its ability to inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of key neurotransmitters. This guide provides a detailed overview of the mechanism of action of this compound, its impact on neurotransmitter levels, and the associated signaling pathways. Due to the limited availability of specific quantitative data for this compound, a compound that has been withdrawn from the market, this document leverages data from studies on other non-selective hydrazine MAOIs to illustrate the expected neurochemical consequences.[3] Detailed experimental protocols for assessing MAO inhibition and neurotransmitter modulation are also provided, alongside visualizations of the core biological processes.

Core Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

This compound is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[4] As a hydrazine derivative, its mechanism involves the formation of a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[5] This irreversible inhibition effectively inactivates the enzyme, preventing it from metabolizing its monoamine substrates.[4]

The two MAO isoforms have different substrate specificities:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine, and to a lesser extent, dopamine.[4]

  • MAO-B: Primarily metabolizes dopamine and phenylethylamine.[4]

By inhibiting both isoforms, this compound leads to a widespread increase in the synaptic availability of serotonin, norepinephrine, and dopamine in the central nervous system.[5]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO-A & MAO-B) This compound->MAO Irreversible Inhibition Metabolites Inactive Metabolites MAO->Metabolites Metabolism Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Synaptic_Cleft Increased Neurotransmitter Concentration in Synaptic Cleft Vesicles->Synaptic_Cleft Release Receptors Postsynaptic Receptors (5-HT, NE, DA) Synaptic_Cleft->Receptors Binding Signaling Downstream Signaling Cascades Receptors->Signaling Activation InVitro_Workflow start Start prep_reagents Prepare Reagents: This compound dilutions, MAO enzymes, Substrate start->prep_reagents plate_setup Plate Setup: Add enzyme, buffer, and this compound to wells prep_reagents->plate_setup pre_incubation Pre-incubate (15 min, 37°C) plate_setup->pre_incubation add_substrate Add Substrate (Kynuramine) pre_incubation->add_substrate incubation Incubate (30 min, 37°C) add_substrate->incubation detect_product Detect H2O2 (Amplex Red) incubation->detect_product measure_fluorescence Measure Fluorescence detect_product->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end BDNF_TrkB_Pathway MAOI MAO Inhibition (this compound) Monoamines Increased 5-HT, NE MAOI->Monoamines BDNF Increased BDNF Expression & Release Monoamines->BDNF TrkB TrkB Receptor Activation BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Synaptic_Plasticity Synaptic Plasticity Neurogenesis Neuronal Survival PI3K_Akt->Synaptic_Plasticity MAPK_ERK->Synaptic_Plasticity Downstream_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCRs (5-HT, NE, DA Receptors) AC Adenylyl Cyclase GPCR->AC Activates TrkB TrkB Receptor Akt Akt TrkB->Akt Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Gene_Expression Gene Expression (e.g., BDNF) mTOR->Gene_Expression Regulates Protein Synthesis CREB->Gene_Expression Promotes

References

An In-depth Technical Guide to the Toxicology of Mebanazine-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mebanazine, a monoamine oxidase inhibitor (MAOI) of the hydrazine class, was formerly used as an antidepressant but was withdrawn from the market due to significant hepatotoxicity.[1] This technical guide provides a comprehensive overview of the toxicological studies related to this compound-induced liver injury. Due to the limited availability of specific data on this compound, this guide draws upon research on related hydrazine compounds to elucidate the probable mechanisms of toxicity, experimental protocols for assessment, and the cellular signaling pathways involved. The formation of reactive metabolites, induction of oxidative stress, and subsequent mitochondrial dysfunction are central to the hepatotoxic effects of this class of compounds.[2] This document is intended to serve as a resource for researchers and professionals in drug development and toxicology, offering insights into the evaluation of hydrazine-derivative-induced liver injury.

Introduction to this compound and its Hepatotoxicity

This compound ((α-methylbenzyl)hydrazine) is a non-selective, irreversible MAOI.[1] Like other hydrazine-based MAOIs such as iproniazid, it was removed from clinical use due to reports of severe liver damage.[1] The hepatotoxicity associated with hydrazine derivatives is a well-documented class effect, primarily linked to their metabolic activation into reactive species that can cause cellular damage.[1][3] Understanding the toxicological profile of this compound is crucial for the continued safety assessment of existing and future hydrazine-containing pharmaceuticals.

Putative Mechanisms of this compound-Induced Hepatotoxicity

The precise molecular mechanisms of this compound-induced hepatotoxicity have not been fully elucidated. However, based on studies of other hydrazine derivatives, the following mechanisms are strongly implicated.

Formation of Reactive Metabolites

The biotransformation of hydrazine derivatives by cytochrome P450 enzymes can lead to the formation of highly reactive metabolites.[1] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and triggering immune responses.[4]

Oxidative Stress and Mitochondrial Dysfunction

A key event in hydrazine-induced hepatotoxicity is the induction of oxidative stress.[2][5] Reactive oxygen species (ROS) can overwhelm the cellular antioxidant defense systems, leading to lipid peroxidation, damage to cellular membranes, and impairment of mitochondrial function.[6][7] Mitochondria are primary targets, and damage to these organelles can disrupt cellular energy metabolism and initiate apoptosis or necrosis.[8]

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound is scarce in publicly available literature. The following tables summarize relevant data from studies on hydrazine, which serves as a proxy for understanding the potential effects of this compound.

Table 1: In Vivo Effects of Hydrazine on Liver Biochemistry in Rats

ParameterDose of HydrazineTime PointObservationReference
Liver Triglycerides40 mg/kg24 hours~7-fold increase compared to control[9]
Hepatic Reduced Glutathione (GSH)60 mg/kg24 hoursApproximately 50% of control value[9]

Table 2: In Vitro Cytotoxicity Data (Hypothetical for this compound)

Cell LineAssayTime PointLC50 (µM)Reference
Primary Human HepatocytesMTT Assay24 hoursData Not AvailableN/A
HepG2 CellsNeutral Red Uptake48 hoursData Not AvailableN/A

Note: No specific LC50 data for this compound was found in the searched literature. This table is a template for where such data would be presented.

Experimental Protocols

The following are detailed, generalized protocols for assessing the hepatotoxicity of a hydrazine derivative like this compound.

In Vivo Hepatotoxicity Assessment in Rodents
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping: Divide animals into a vehicle control group and at least three this compound treatment groups (e.g., low, mid, and high dose).

  • Dosing: Administer this compound or vehicle (e.g., saline) via oral gavage or intraperitoneal injection daily for a predetermined period (e.g., 7 or 28 days).

  • Monitoring: Record clinical signs of toxicity, body weight, and food consumption daily.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, bilirubin). Euthanize animals and collect the liver for histopathological examination and analysis of oxidative stress markers (e.g., GSH, MDA).

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation.[1]

In Vitro Cytotoxicity Assay in Cultured Hepatocytes
  • Cell Culture: Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment: Expose cells to a range of this compound concentrations for 24, 48, and 72 hours.

  • Cytotoxicity Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure absorbance to determine cell viability.

    • LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

  • Data Analysis: Calculate the half-maximal lethal concentration (LC50) for each time point.

Visualization of Key Pathways and Workflows

Signaling Pathway of this compound-Induced Hepatotoxicity

Mebanazine_Hepatotoxicity_Pathway Proposed Signaling Pathway of this compound-Induced Hepatotoxicity This compound This compound CYP450 Cytochrome P450 Metabolism This compound->CYP450 ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveMetabolites->CovalentBinding OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolites->OxidativeStress CellularDysfunction Cellular Dysfunction CovalentBinding->CellularDysfunction ImmuneResponse Immune Response CellularDysfunction->ImmuneResponse Hepatotoxicity Hepatotoxicity ImmuneResponse->Hepatotoxicity MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage ATPDepletion ATP Depletion MitochondrialDamage->ATPDepletion Apoptosis Apoptosis MitochondrialDamage->Apoptosis Necrosis Necrosis ATPDepletion->Necrosis Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental Workflow for In Vivo Hepatotoxicity Study

InVivo_Workflow Experimental Workflow for In Vivo Hepatotoxicity Assessment start Start: Animal Acclimatization grouping Randomization into Control & Treatment Groups start->grouping dosing Daily Dosing with This compound or Vehicle grouping->dosing monitoring Daily Clinical Observation & Body Weight Measurement dosing->monitoring blood_collection Blood Collection for Serum Biochemistry (ALT, AST) monitoring->blood_collection At study termination euthanasia Euthanasia & Necropsy blood_collection->euthanasia liver_collection Liver Collection euthanasia->liver_collection histopathology Histopathological Examination liver_collection->histopathology biomarkers Oxidative Stress Biomarker Analysis liver_collection->biomarkers data_analysis Data Analysis & Interpretation histopathology->data_analysis biomarkers->data_analysis end End: Report Generation data_analysis->end

Caption: A typical experimental workflow for in vivo hepatotoxicity studies.

Conclusion and Future Directions

The hepatotoxicity of this compound is a significant concern that led to its clinical withdrawal. While specific toxicological data for this compound remains limited, the well-documented hepatotoxic mechanisms of related hydrazine compounds provide a strong basis for understanding its potential for liver injury. The formation of reactive metabolites and the induction of oxidative stress leading to mitochondrial dysfunction are the likely key events. Future research should aim to generate specific in vitro and in vivo toxicological data for this compound to confirm these proposed mechanisms and establish a more precise risk profile. Such studies would be invaluable for the broader understanding of drug-induced liver injury and for the development of safer pharmaceuticals.

References

Early Clinical Insights into Mebanazine: A Technical Review of a First-Generation Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Non-Selective MAO Inhibition

Mebanazine functions as a potent, non-selective inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[2] By inhibiting both MAO-A and MAO-B isoforms, this compound prevents the breakdown of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms. The non-selective nature of its inhibition was characteristic of first-generation MAOIs and contributed to a broad spectrum of pharmacological effects and drug interactions.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the synaptic level.

Mebanazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO-A & MAO-B) This compound->MAO Inhibits Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines->MAO Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Increased_Monoamines Increased 5-HT, NE, DA Vesicles->Increased_Monoamines Neurotransmitter Release Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Receptor Binding & Signal Transduction Clinical_Trial_Workflow cluster_planning Trial Planning & Design cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting P1 Define Objectives (Efficacy & Safety) P2 Establish Protocol (Inclusion/Exclusion Criteria, Dosing) P1->P2 E1 Patient Recruitment & Screening P2->E1 E2 Baseline Assessment E1->E2 E3 Drug Administration (this compound +/- Control) E2->E3 E4 Ongoing Monitoring (Symptom & Safety Assessment) E3->E4 A1 Collect & Analyze Data E4->A1 A2 Evaluate Outcomes (Therapeutic Effect & Side Effects) A1->A2 A3 Publish Findings A2->A3

References

Neurological Effects of Mebanazine Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mebanazine is a monoamine oxidase inhibitor (MAOI) that was used as an antidepressant in the 1960s but was subsequently withdrawn from the market due to concerns about hepatotoxicity.[1][2][3] As a result, there is a significant lack of modern, in-depth research and specific quantitative data on the neurological effects of this compound. This guide provides a comprehensive overview based on the established neurological effects of its drug class—non-selective, irreversible monoamine oxidase inhibitors. The information presented herein is intended for research, scientific, and drug development professionals and is based on the general properties of this class of compounds.

Introduction

This compound (trade name Actomol) is a hydrazine-class monoamine oxidase inhibitor (MAOI).[2][3] Historically, it was prescribed for the treatment of depression.[1] The primary mechanism of action of this compound, like other MAOIs, is the inhibition of the monoamine oxidase enzymes, which leads to an increase in the levels of key neurotransmitters in the brain.[4] While effective in treating depression, its use was associated with significant adverse effects, leading to its discontinuation.[1][2][3]

Mechanism of Action: Monoamine Oxidase Inhibition

This compound functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron.

  • MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine.

  • MAO-B primarily metabolizes dopamine and phenethylamine.

By irreversibly binding to and inhibiting these enzymes, this compound leads to an accumulation of these neurotransmitters in the cytoplasm of the presynaptic neuron. This results in increased vesicular packaging and subsequent release into the synaptic cleft, enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO-A & MAO-B) MA->MAO Degradation Synaptic_MA Increased Monoamines Vesicle->Synaptic_MA Release This compound This compound This compound->MAO Inhibition Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding & Signaling

Mechanism of this compound Action

Neurological Effects

The neurological effects of this compound administration can be categorized into therapeutic effects and adverse effects, which are a direct consequence of elevated monoamine levels.

Therapeutic Effects

The primary therapeutic application of this compound was in the treatment of depression. The elevation of serotonin, norepinephrine, and dopamine in the brain is thought to be responsible for its antidepressant effects.

Therapeutic EffectAssociated Neurotransmitter(s)
Alleviation of Depressive SymptomsSerotonin, Norepinephrine, Dopamine
Potential Anxiolytic EffectsSerotonin
Adverse Neurological Effects

The non-selective and irreversible nature of this compound's MAO inhibition leads to a wide range of potential adverse neurological effects. These are often the primary reason for the limited use of this class of drugs in modern medicine.

Adverse Neurological EffectDescription
Hypertensive Crisis A rapid and dangerous increase in blood pressure that can occur when MAOIs are taken with foods high in tyramine (e.g., aged cheeses, cured meats) or certain medications. This is due to the inability to metabolize tyramine, leading to a massive release of norepinephrine.
Serotonin Syndrome A potentially life-threatening condition caused by excessive serotonergic activity. It can occur when MAOIs are combined with other serotonergic drugs (e.g., SSRIs, triptans). Symptoms include agitation, confusion, rapid heart rate, dilated pupils, muscle rigidity, and seizures.
Central Nervous System (CNS) Stimulation Agitation, restlessness, insomnia, and anxiety can occur due to increased levels of norepinephrine and dopamine.
CNS Depression Drowsiness and fatigue can also be experienced.
Orthostatic Hypotension A drop in blood pressure upon standing, which can cause dizziness and fainting.
Sleep Disturbances Insomnia or vivid dreams are commonly reported with MAOIs.
Paresthesias Numbness or tingling sensations.
Myoclonus Sudden, involuntary muscle jerks.
Headaches A common side effect.

Experimental Protocols

The study of the neurological effects of MAOIs like this compound typically involves a combination of in vitro and in vivo experimental protocols.

In Vitro Assays: MAO Inhibition

The primary in vitro method to characterize a compound like this compound is to determine its inhibitory activity against MAO-A and MAO-B.

Objective: To quantify the potency and selectivity of the compound's inhibition of MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.

  • Substrate: A fluorescent or chromogenic substrate specific for each enzyme is used (e.g., kynuramine for a fluorometric assay).

  • Procedure: a. The enzyme is incubated with varying concentrations of the inhibitor (this compound). b. The substrate is added to initiate the enzymatic reaction. c. The rate of product formation is measured over time using a spectrophotometer or fluorometer.

  • Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This allows for the determination of the compound's potency and its selectivity for MAO-A versus MAO-B.

cluster_workflow In Vitro MAO Inhibition Assay Workflow A Prepare Recombinant MAO-A and MAO-B B Incubate Enzyme with Varying Concentrations of this compound A->B C Add Specific Substrate B->C D Measure Product Formation (Spectrophotometry/Fluorometry) C->D E Calculate IC50 Values D->E F Determine Potency and Selectivity E->F

Workflow for MAO Inhibition Assay

In Vivo Studies: Animal Models

Animal models are crucial for understanding the behavioral and neurochemical effects of MAOIs.

Objective: To assess the antidepressant-like effects and potential side effects of the compound in a living organism.

Common Models:

  • Forced Swim Test (FST): Rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds typically reduce the time spent immobile.

  • Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, antidepressants are expected to decrease immobility time.

  • Microdialysis: This technique allows for the in vivo sampling of neurotransmitters from specific brain regions of freely moving animals. A microdialysis probe is implanted, and the extracellular fluid is collected and analyzed (e.g., by HPLC) to measure the levels of serotonin, dopamine, and norepinephrine following drug administration.

Drug and Food Interactions

The non-selective nature of this compound leads to a high potential for clinically significant drug and food interactions.

Interacting SubstancePotential Neurological Effect
Tyramine-rich foods (aged cheese, cured meats, etc.)Hypertensive Crisis
Serotonergic agents (SSRIs, SNRIs, triptans)Serotonin Syndrome
Sympathomimetic drugs (pseudoephedrine, phenylephrine)Hypertensive Crisis
Tricyclic antidepressants (TCAs) Serotonin Syndrome, Hypertensive Crisis
Opioids (e.g., meperidine, tramadol)Serotonin Syndrome, CNS depression
Dopaminergic agents (L-DOPA)Hypertensive reactions
Anesthetics Potentiation of hypotensive or hypertensive effects

Conclusion

This compound, as a non-selective, irreversible monoamine oxidase inhibitor, exerts its neurological effects by increasing the synaptic availability of serotonin, norepinephrine, and dopamine. While this mechanism underlies its antidepressant properties, it also predisposes individuals to a range of serious adverse neurological events, particularly when interacting with certain foods or medications. The lack of specific research on this compound necessitates a cautious approach, with the understanding that its neurological profile is likely to mirror that of other drugs in its class. Further research, should it ever be undertaken, would require a comprehensive evaluation using modern in vitro and in vivo pharmacological methods to fully characterize its neurological effects.

References

Mebanazine: A Technical Whitepaper on its Role as a Hydrazine Class Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebanazine (trade name: Actomol) is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class.[1][2] Developed in the 1960s as an antidepressant, its clinical use was short-lived due to significant hepatotoxicity, leading to its withdrawal from the market.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, and placing it in the context of other hydrazine-class MAOIs. Due to the discontinuation of this compound several decades ago, specific quantitative data on its inhibitory potency and pharmacokinetics are scarce in modern literature. Therefore, this paper will also present comparative data for other notable hydrazine MAOIs, such as phenelzine, iproniazid, and isocarboxazid, to provide a more complete pharmacological profile.

Introduction

Monoamine oxidase inhibitors (MAOIs) were among the first class of antidepressants to be developed.[4] The hydrazine derivatives were discovered serendipitously to have mood-elevating properties.[4] this compound, chemically known as (1-phenylethyl)hydrazine, emerged during this era of psychopharmacological innovation.[2] Like other hydrazine MAOIs, it was found to be a potent, non-selective, and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][5] The primary therapeutic application of this compound was for the treatment of depression.[6] However, concerns over its potential for liver damage ultimately led to its discontinuation.[1][3]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the monoamine oxidase enzymes. MAO-A and MAO-B are responsible for the oxidative deamination of monoamine neurotransmitters in the synaptic cleft.[7] Specifically, MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine, while MAO-B has a higher affinity for phenylethylamine and also metabolizes dopamine.[7]

By irreversibly inhibiting both isoforms of MAO, this compound leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased synaptic availability and enhanced neurotransmission. This elevation of serotonin, norepinephrine, and dopamine levels in the brain is believed to be the primary mechanism underlying its antidepressant effects.[4] The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take up to two to three weeks.[8]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO_A_B MAO-A & MAO-B Monoamines->MAO_A_B Metabolism Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging This compound This compound (Hydrazine MAOI) This compound->MAO_A_B Irreversible Inhibition Increased_Monoamines Increased Monoamine Concentration Vesicles->Increased_Monoamines Release Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binding Therapeutic_Effect Antidepressant Effect Receptors->Therapeutic_Effect Signal Transduction

Diagram 1: this compound's Mechanism of Action.

Quantitative Pharmacological Data

CompoundTargetInhibition TypeIC50 (µM)Ki (nM)Reference(s)
This compound MAO-AIrreversibleN/AN/A
MAO-BIrreversibleN/AN/A
Phenelzine MAO-AIrreversibleN/A47[9]
MAO-BIrreversibleN/A15[9]
Iproniazid MAO-AIrreversible6.56N/A[10]
MAO-BNon-selective42.5N/A[11]
Isocarboxazid MAO-AIrreversibleN/AN/A[12]
MAO-BIrreversibleN/AN/A[12]

N/A: Not Available

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for this compound are not well-documented. However, the properties of other hydrazine MAOIs can offer insights into its likely absorption, distribution, metabolism, and excretion profile.

ParameterPhenelzineIsocarboxazidIproniazidThis compound (Inferred)Reference(s)
Absorption Rapidly absorbed from the GI tractWell absorbed from the GI tractN/ALikely well-absorbed orally[8][13][14]
Time to Peak (Tmax) 43 minutes1-2 hoursN/ALikely in the range of 0.5-2 hours[8][14]
Half-life (t1/2) 11.6 hours1.5-4 hoursN/ALikely a relatively short half-life[8][14]
Metabolism Primarily by oxidation in the liverPrimarily by acetylation in the liverHydrolysis to isopropylhydrazineLikely extensive hepatic metabolism[8][15][16]
Excretion Metabolites excreted in urineMetabolites excreted in urineMetabolites excreted in urineLikely renal excretion of metabolites[8][13][14]

N/A: Not Available

It is crucial to note that for irreversible MAOIs, the biological effect is not directly correlated with the drug's half-life, as the inhibition of the MAO enzyme persists until new enzyme is synthesized.[8]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (A Representative Protocol)

The following protocol is a general representation of how the inhibitory activity of a compound like this compound against MAO-A and MAO-B would have been determined.

Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) as an inhibitor of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A non-selective MAO substrate (e.g., kynuramine or p-tyramine)[17]

  • A detection reagent system (e.g., for measuring hydrogen peroxide production)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[17]

  • 96-well microplates (black plates for fluorescence assays)

  • A microplate reader capable of fluorescence or absorbance detection

Procedure:

  • Enzyme and Substrate Preparation: Recombinant MAO-A and MAO-B enzymes and the substrate are diluted to their optimal working concentrations in the assay buffer.

  • Compound Dilution: A serial dilution of the test compound (this compound) is prepared in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).

    • The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.

    • The reaction is initiated by the addition of the MAO substrate.

  • Detection:

    • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes).

    • The detection reagent is added to measure the product of the enzymatic reaction (e.g., hydrogen peroxide).

    • The fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis:

    • The percentage of MAO inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Enzyme Prepare MAO-A/B Enzyme Solutions Add_Reagents Add Enzyme and this compound to Microplate Prepare_Enzyme->Add_Reagents Prepare_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prepare_Substrate->Add_Substrate Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Add_Reagents Incubate_1 Pre-incubate Add_Reagents->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate for Reaction Add_Substrate->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Measure_Signal Measure Fluorescence/Absorbance Add_Detection->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Diagram 2: General Workflow for MAO Inhibition Assay.

Synthesis

This compound, or (1-phenylethyl)hydrazine, can be synthesized through various routes. A common laboratory-scale synthesis involves the reduction of acetophenone hydrazone.

A general synthetic approach is as follows:

  • Formation of Hydrazone: Acetophenone is reacted with hydrazine hydrate, typically in the presence of an alcohol solvent, to form acetophenone hydrazone.

  • Reduction of Hydrazone: The resulting hydrazone is then reduced to (1-phenylethyl)hydrazine. This reduction can be achieved using various reducing agents, such as sodium borohydride catalyzed by Raney nickel.

Hepatotoxicity of Hydrazine MAOIs

The clinical discontinuation of this compound and several other hydrazine-class MAOIs was due to their potential to cause severe liver injury.[1][3] The hepatotoxicity is believed to be mediated by their metabolic activation. The hydrazine moiety is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites.[16][18] In the case of iproniazid, this leads to the formation of an isopropyl radical, which can covalently bind to hepatic macromolecules, causing cellular damage and necrosis.[16][19] It is highly probable that this compound undergoes a similar metabolic fate, with its (1-phenylethyl)hydrazine structure being converted to a reactive radical species that contributes to its hepatotoxic potential.

Hepatotoxicity_Pathway This compound This compound ((1-phenylethyl)hydrazine) CYP450 Hepatic Cytochrome P450 Enzymes This compound->CYP450 Metabolism Reactive_Metabolite Reactive Metabolite (e.g., phenylethyl radical) CYP450->Reactive_Metabolite Covalent_Binding Covalent Binding Reactive_Metabolite->Covalent_Binding Macromolecules Hepatic Macromolecules (Proteins, Lipids, DNA) Macromolecules->Covalent_Binding Cellular_Damage Cellular Stress and Damage Covalent_Binding->Cellular_Damage Hepatotoxicity Hepatotoxicity (Liver Injury) Cellular_Damage->Hepatotoxicity

References

Methodological & Application

Synthesis Pathway for High-Purity Mebanazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of high-purity Mebanazine, also known as (1-phenylethyl)hydrazine. The described pathway involves a two-step process commencing with the formation of acetophenone hydrazone from acetophenone and hydrazine hydrate, followed by the selective reduction of the hydrazone intermediate to yield this compound. This protocol is designed to afford the target compound in high yield and purity, suitable for research and development applications. Detailed experimental procedures, data presentation in tabular format, and process diagrams are included to ensure reproducibility and clarity.

Introduction

This compound is a hydrazine derivative that was historically investigated as a monoamine oxidase inhibitor (MAOI) for the treatment of depression. While its clinical use was discontinued, it remains a valuable pharmacological tool for in vitro and in vivo research. The procurement of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. This application note outlines a robust and accessible synthesis route from readily available starting materials.

Synthesis Pathway Overview

The synthesis of this compound is accomplished via a two-step sequence:

  • Hydrazone Formation: Acetophenone is reacted with hydrazine hydrate in ethanol to form the intermediate, acetophenone hydrazone.

  • Selective Reduction: The isolated acetophenone hydrazone is then selectively reduced to (1-phenylethyl)hydrazine (this compound) using magnesium in methanol.

Synthesis_Pathway Acetophenone Acetophenone Acetophenone_Hydrazone Acetophenone Hydrazone Acetophenone->Acetophenone_Hydrazone Step 1: Hydrazone Formation Hydrazine Hydrazine Hydrate This compound This compound ((1-phenylethyl)hydrazine) Acetophenone_Hydrazone->this compound Step 2: Selective Reduction Mg_MeOH Mg / Methanol

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Acetophenone Hydrazone

This procedure is adapted from a reliable method for the preparation of hydrazones, designed to minimize the formation of the azine byproduct.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetophenone120.1512.0 g (11.7 mL)0.100
Hydrazine Hydrate (~64% Hydrazine)50.069.8 g (9.7 mL)~0.20
Ethanol (95%)-50 mL-
Glacial Acetic Acid60.050.5 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (12.0 g, 0.100 mol), ethanol (50 mL), and glacial acetic acid (0.5 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add hydrazine hydrate (9.8 g, ~0.20 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of acetophenone.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the acetophenone hydrazone.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain acetophenone hydrazone as a crystalline solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)Purity (by NMR)
Acetophenone Hydrazone13.4211.5 - 12.585 - 9324-26>98%
Step 2: Selective Reduction of Acetophenone Hydrazone to this compound

This protocol utilizes a convenient and high-yielding method for the reduction of hydrazones to their corresponding hydrazines.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetophenone Hydrazone134.1810.0 g0.0745
Magnesium Turnings24.313.62 g0.149
Methanol32.04150 mL-
Ammonium Chloride (sat. aq. solution)-100 mL-
Diethyl Ether-200 mL-
Hydrochloric Acid (conc.)-As needed-
Sodium Hydroxide (10 M aq. solution)-As needed-

Procedure:

Experimental_Workflow cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification Start Dissolve Hydrazone in Methanol Add_Mg Add Mg Turnings Start->Add_Mg Stir Stir at RT Add_Mg->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. NH4Cl solution Monitor->Quench Filter Filter Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Extract with Diethyl Ether Concentrate->Extract Acidify Acidify Organic Phase with conc. HCl Extract->Acidify Isolate_Salt Isolate this compound HCl Acidify->Isolate_Salt Basify Basify with 10M NaOH Isolate_Salt->Basify Extract_Final Extract with Diethyl Ether Basify->Extract_Final Dry Dry & Concentrate Extract_Final->Dry Final_Product Final_Product Dry->Final_Product High-Purity this compound

Caption: Experimental workflow for the synthesis of this compound.

  • In a 500 mL round-bottom flask, dissolve acetophenone hydrazone (10.0 g, 0.0745 mol) in methanol (150 mL).

  • To this solution, add magnesium turnings (3.62 g, 0.149 mol) portion-wise over 15 minutes while stirring at room temperature. An exothermic reaction will be observed.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting hydrazone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • Filter the mixture through a pad of Celite® to remove the magnesium salts. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • To the remaining aqueous residue, add diethyl ether (100 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound as an oil.

Purification of this compound
  • Dissolve the crude this compound oil in diethyl ether (100 mL).

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the precipitation of a white solid is complete.

  • Collect the this compound hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • For further purification, the hydrochloride salt can be recrystallized from an ethanol/ether mixture.

  • To obtain the free base, suspend the this compound hydrochloride salt in water and add 10 M aqueous sodium hydroxide solution until the pH is >12.

  • Extract the liberated this compound free base with diethyl ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield high-purity this compound.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
This compound10.157.6 - 8.675 - 85>99%

Characterization Data

This compound ((1-phenylethyl)hydrazine)

  • Appearance: Colorless to pale yellow oil

  • Molecular Formula: C₈H₁₂N₂

  • Molar Mass: 136.19 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 4.15 (q, J=6.8 Hz, 1H, CH), 3.50 (br s, 2H, NH₂), 1.40 (d, J=6.8 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 144.5, 128.6, 127.2, 126.5, 60.5, 23.8.

  • MS (ESI+): m/z 137.1 [M+H]⁺.

Safety Precautions

  • Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction with magnesium and methanol is exothermic and generates hydrogen gas, which is flammable. Ensure adequate cooling and ventilation.

  • Concentrated acids and bases are corrosive and should be handled with care.

By following these detailed protocols, researchers can reliably synthesize high-purity this compound for their scientific investigations.

References

Application Notes and Protocols: Utilizing Mebanazine in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebanazine, also known by its trade name Actomol, is a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] It was introduced as an antidepressant in the 1960s but was subsequently withdrawn from the market due to concerns about hepatotoxicity.[1] As an MAOI, this compound exerts its therapeutic effects by inhibiting the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the degradation of key neurotransmitters involved in mood regulation.[3] This inhibition leads to an increase in the synaptic availability of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3]

Despite its historical use, detailed preclinical data on this compound's efficacy in established animal models of depression are scarce in publicly available literature. This is largely due to its early withdrawal from the market, predating the widespread use of currently standard behavioral paradigms. Therefore, this document provides a comprehensive guide on how a compound with this compound's mechanism of action would be evaluated in modern preclinical depression research. The protocols and expected outcomes are based on the well-established effects of MAOIs in rodent models of depression.

Putative Mechanism of Action

This compound is an irreversible inhibitor of monoamine oxidase. By blocking MAO-A and MAO-B, it prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron and in the synaptic cleft. This leads to an accumulation of serotonin, norepinephrine, and dopamine, enhancing neurotransmission in pathways implicated in the pathophysiology of depression.

Mebanazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines_pre Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines_pre->MAO Degradation Monoamines_synapse Increased 5-HT, NE, DA Monoamines_pre->Monoamines_synapse Increased Release This compound This compound This compound->MAO Inhibits Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binds to Antidepressant_Effect Therapeutic Antidepressant Effect Receptors->Antidepressant_Effect Leads to Experimental_Workflow cluster_behavioral Behavioral Testing start Start: Hypothesis (this compound has antidepressant effects) animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model group_assignment Randomly Assign to Groups (Vehicle vs. This compound) animal_model->group_assignment drug_admin Drug Administration (Define dose, route, and duration) group_assignment->drug_admin spt Sucrose Preference Test (Anhedonia) drug_admin->spt fst Forced Swim Test (Behavioral Despair) spt->fst tst Tail Suspension Test (Learned Helplessness) fst->tst euthanasia Euthanasia and Tissue Collection tst->euthanasia data_analysis Data Analysis and Statistical Evaluation tst->data_analysis neurochem Neurochemical Analysis (HPLC-ECD) euthanasia->neurochem neurochem->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

References

Application Notes and Protocols: Mebanazine as a Reference Compound for Monoamine Oxidase (MAO) Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebanazine, also known as Actomol, is a potent, irreversible monoamine oxidase (MAO) inhibitor belonging to the hydrazine class of compounds.[1][2] Historically used as an antidepressant in the 1960s, its clinical application was discontinued due to concerns about hepatotoxicity.[1][2] Despite its withdrawal from clinical use, this compound's well-established mechanism of action as a potent MAOI makes it a suitable, albeit less characterized, reference compound for in vitro MAO inhibitor screening assays.[3] These application notes provide a framework for utilizing this compound as a positive control in such screens and detail a generalized protocol for assessing the inhibitory potential of novel chemical entities against MAO-A and MAO-B.

Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Dysregulation of MAO activity has been implicated in various neurological and psychiatric disorders, making MAO-A and MAO-B important therapeutic targets.[5] MAO-A inhibitors are primarily explored for treating depression and anxiety, while MAO-B inhibitors are prominent in the management of Parkinson's disease.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the proper handling, storage, and preparation of stock solutions for use in screening assays.

PropertyValueSource
IUPAC Name 1-phenylethylhydrazinePubChem
Synonyms Actomol, (α-methylbenzyl)hydrazineWikipedia, DrugBank
CAS Number 65-64-5PubChem
Molecular Formula C₈H₁₂N₂PubChem
Molecular Weight 136.19 g/mol PubChem
Appearance SolidDrugBank
Water Solubility 10.6 mg/mL (Predicted)DrugBank
logP 1.24 (Predicted)DrugBank

Experimental Protocols

The following is a detailed protocol for a fluorometric monoamine oxidase inhibitor screening assay, which can be adapted for use with this compound as a positive control. This method is based on the principle that the deamination of a monoamine substrate by MAO produces hydrogen peroxide (H₂O₂), which can be detected using a fluorescent probe.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • This compound (for use as a positive control)

  • Clorgyline (for use as a selective MAO-A inhibitor control)

  • Selegiline (for use as a selective MAO-B inhibitor control)

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red, ADHP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Preparation of Reagents
  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. Store at 4°C.

  • Enzyme Solutions: Reconstitute or dilute the recombinant MAO-A and MAO-B enzymes in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Solution: Prepare a stock solution of the MAO substrate (e.g., p-tyramine) in Assay Buffer. The final concentration in the assay should be at or near the Km value for the respective enzyme to ensure sensitivity to competitive inhibitors.

  • Detection Reagent: Prepare a working solution of the detection reagent containing the fluorescent probe and HRP in Assay Buffer. This solution should be protected from light.

  • Compound Solutions:

    • Test Compounds: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Create a dilution series to determine IC50 values.

    • This compound Positive Control: Prepare a stock solution of this compound in Assay Buffer or a minimal amount of a suitable solvent. A final concentration that elicits strong inhibition (e.g., 10-100 µM) should be used.

    • Reference Inhibitors: Prepare stock solutions and dilution series for Clorgyline and Selegiline.

Assay Procedure
  • Compound Addition: To the wells of a 96-well microplate, add 2 µL of the test compound dilutions, this compound positive control, reference inhibitors, or vehicle control (e.g., DMSO).

  • Enzyme Addition: Add 48 µL of the MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the substrate-containing detection reagent to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red) every 1-2 minutes for a total of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the vehicle control.

    • For this compound, confirm a significant reduction in the reaction rate compared to the vehicle control, validating the assay's ability to detect inhibition.

    • For test compounds and reference inhibitors, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Data Presentation

The following tables illustrate how to present the quantitative data obtained from an MAOI screening assay.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
CAS Number 65-64-5
Appearance Solid
Predicted Water Solubility 10.6 mg/mL
Predicted logP 1.24

Table 2: Example IC50 Values for Reference MAO Inhibitors

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Clorgyline~1-10>1000>100
Selegiline>1000~10-50<0.05
This compoundPotent Inhibition (Qualitative)Potent Inhibition (Qualitative)Non-selective (reported)
Test Compound X[Experimental Value][Experimental Value][Calculated Value]

Visualizations

MAO Inhibition Signaling Pathway

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A/B) Monoamine_Neurotransmitter->MAO Degradation Synaptic_Cleft Synaptic Cleft Monoamine_Neurotransmitter->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Signal Signal Transduction Receptor->Signal This compound This compound (MAOI) This compound->MAO Inhibition Synaptic_Cleft->Monoamine_Neurotransmitter Reuptake Synaptic_Cleft->Receptor

Caption: Mechanism of MAO inhibition by this compound.

Experimental Workflow for MAOI Screening

MAOI_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare Test Compounds and this compound Control Add_Compounds Add Compounds/Controls to 96-well Plate Prep_Compounds->Add_Compounds Prep_Enzyme Prepare MAO-A/B Enzyme Solutions Add_Enzyme Add Enzyme and Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Reagents Prepare Substrate and Detection Reagents Start_Reaction Initiate Reaction with Substrate/Detection Mix Prep_Reagents->Start_Reaction Add_Compounds->Add_Enzyme Add_Enzyme->Start_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Start_Reaction->Measure_Fluorescence Calc_Rates Calculate Reaction Rates Measure_Fluorescence->Calc_Rates Plot_Data Plot % Inhibition vs. Concentration Calc_Rates->Plot_Data Determine_IC50 Determine IC50 Values Plot_Data->Determine_IC50

Caption: Workflow for a fluorometric MAOI screening assay.

References

Application Notes and Protocols for Determining Appropriate Mebanazine Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Mebanazine (trade name Actomol) is a monoamine oxidase inhibitor (MAOI) that was used as an antidepressant in the 1960s. It was subsequently withdrawn from the market due to concerns about hepatotoxicity.[1] Consequently, there is a significant lack of publicly available, detailed preclinical data, including established in vivo dosage protocols for animal models. The following application notes and protocols are therefore provided as a general framework for determining the appropriate dosage of a novel or poorly characterized non-selective MAOI for in vivo research, and are not based on specific studies with this compound.

Introduction to this compound and Monoamine Oxidase Inhibitors

This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[2] MAOIs exert their therapeutic effects by inhibiting the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2] By inhibiting these enzymes, MAOIs increase the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind their antidepressant effects.[2][3]

Due to the lack of specific in vivo data for this compound, a systematic approach is required to determine a safe and effective dose range for research purposes. This involves a series of studies, including dose-ranging, toxicity, and efficacy assessments in relevant animal models.

General Signaling Pathway of Non-Selective MAOIs

The primary mechanism of action for a non-selective MAOI like this compound is the inhibition of both MAO-A and MAO-B enzymes located on the outer membrane of mitochondria.[4][5] This inhibition leads to a cascade of downstream effects:

  • Reduced Neurotransmitter Degradation: Inhibition of MAO-A and MAO-B prevents the breakdown of serotonin, norepinephrine, and dopamine in the presynaptic neuron.[3][6]

  • Increased Neurotransmitter Availability: This leads to an accumulation of these neurotransmitters in the presynaptic terminal.

  • Enhanced Synaptic Release: More neurotransmitters are available for release into the synaptic cleft upon neuronal firing.

  • Postsynaptic Receptor Activation: The increased concentration of neurotransmitters in the synaptic cleft leads to enhanced activation of postsynaptic serotonin, adrenergic, and dopamine receptors, resulting in downstream signaling and, ultimately, the therapeutic (and potentially adverse) effects.[7]

MAOI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A MAO_B MAO-B Mitochondrion Mitochondrion Vesicles Synaptic Vesicles (5-HT, NE, DA) Synaptic_Neurotransmitters Increased 5-HT, NE, DA Vesicles->Synaptic_Neurotransmitters Release Neurotransmitters 5-HT, NE, DA Neurotransmitters->MAO_A Degraded by Neurotransmitters->MAO_B Degraded by Neurotransmitters->Vesicles Stored in This compound This compound (or other non-selective MAOI) This compound->MAO_A Inhibits This compound->MAO_B Inhibits Receptors Postsynaptic Receptors (5-HT, Adrenergic, Dopamine) Synaptic_Neurotransmitters->Receptors Binds to Downstream Downstream Signaling (e.g., cAMP, Ca2+) Receptors->Downstream Effect Physiological / Behavioral Effect Downstream->Effect

Figure 1: General signaling pathway of a non-selective MAOI.

Experimental Protocols for Dosage Determination

The following protocols outline a general approach to determine the appropriate dosage of a research MAOI in rodents (e.g., mice or rats).

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity or mortality over a short period.[8][9]

Materials:

  • Test compound (MAOI)

  • Vehicle for administration (e.g., sterile saline, PBS, or a suitable solvent)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old, mixed-sex or as required by the study design)

  • Standard laboratory equipment for animal handling, dosing, and observation.

Protocol:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Selection: Based on any available in vitro data or literature on similar compounds, select a starting dose that is expected to be well-tolerated.[9] A common approach is to use a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer the test compound via the intended route (e.g., intraperitoneal (IP), oral gavage (PO), or subcutaneous (SC)).

  • Observation:

    • Continuously observe animals for the first 4 hours post-dosing, and then at regular intervals for up to 7 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of seizures, tremors, or stereotypy.[10]

    • Monitor body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Record any mortality.

  • MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than mild, transient clinical signs of toxicity are observed, and body weight loss is within acceptable limits.[8]

Acute Toxicity (LD50) Estimation

Objective: To estimate the median lethal dose (LD50), the dose at which 50% of the animals are expected to die.[11] Modern methods aim to reduce the number of animals used.

Protocol (Up-and-Down Procedure - UDP):

  • Dosing: Dose a single animal at a starting dose.

  • Observation: Observe the animal for a defined period (e.g., 48 hours) for mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is dosed at a lower level.

  • Iteration: Continue this process until a sufficient number of dose reversals (survival followed by death, or vice versa) have occurred.

  • LD50 Calculation: The LD50 can then be calculated using statistical methods appropriate for the UDP.

Efficacy Studies (Antidepressant-like Activity)

Once a safe dose range is established (below the MTD), efficacy studies can be performed using validated behavioral models.

3.3.1 Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.[12][13] Antidepressants typically reduce immobility time.

Materials:

  • Cylindrical container (e.g., 25 cm height, 15 cm diameter for mice)

  • Water (23-25°C)

  • Video recording equipment or trained observer

Protocol:

  • Dosing: Administer the test compound or vehicle to different groups of animals (n=8-12 per group) at various doses below the MTD. Dosing time before the test depends on the compound's pharmacokinetics (typically 30-60 minutes for IP injection).

  • Test Procedure:

    • Fill the cylinder with water to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).

    • Gently place the animal into the water.

    • The test duration is typically 6 minutes.[14]

    • Record the session and score the last 4 minutes for immobility (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water).

  • Data Analysis: Compare the immobility time between the vehicle-treated and drug-treated groups.

3.3.2 Tail Suspension Test (TST)

Objective: Similar to the FST, this test assesses antidepressant-like activity by measuring the immobility of mice when suspended by their tails.[1][15]

Materials:

  • Suspension apparatus (a horizontal bar high enough to prevent the mouse from reaching any surface)

  • Adhesive tape

  • Video recording equipment or trained observer

Protocol:

  • Dosing: As described for the FST.

  • Test Procedure:

    • Securely attach the mouse's tail to the suspension bar using adhesive tape (approximately 1-2 cm from the tip of the tail).

    • The test duration is 6 minutes.[16]

    • Record the session and score the duration of immobility.

  • Data Analysis: Compare the immobility time between the vehicle-treated and drug-treated groups.

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables.

Table 1: Example Data Summary for MTD Study

Dose (mg/kg) Route of Admin. N Mortality Key Clinical Signs Mean Body Weight Change (%) - Day 7
Vehicle IP 5 0/5 No abnormal findings +2.5%
10 IP 5 0/5 Mild hypoactivity (transient) +1.8%
30 IP 5 0/5 Hyperactivity, mild tremors -3.2%

| 100 | IP | 5 | 2/5 | Severe tremors, convulsions | -15.6% (survivors) |

Table 2: Example Data Summary for Efficacy Study (Forced Swim Test)

Treatment Group Dose (mg/kg) N Immobility Time (seconds, Mean ± SEM)
Vehicle - 12 155 ± 10.2
MAOI Compound 3 12 130 ± 9.5
MAOI Compound 10 12 95 ± 8.1*
MAOI Compound 30 12 70 ± 7.5**
Positive Control (e.g., Imipramine) 20 12 80 ± 8.8**

*p < 0.05, **p < 0.01 compared to Vehicle group

Visualization of Experimental Workflow

A logical workflow is crucial for efficient dosage determination.

Dosage_Determination_Workflow cluster_planning Phase 1: Planning & Preliminary Assessment cluster_toxicity Phase 2: Safety & Tolerability cluster_efficacy Phase 3: Efficacy Testing cluster_analysis Phase 4: Analysis & Dose Selection LitReview Literature Review (Similar Compounds, in vitro data) DoseSelection Initial Dose Selection LitReview->DoseSelection DRF_MTD Dose Range-Finding (DRF) & Maximum Tolerated Dose (MTD) Study DoseSelection->DRF_MTD LD50 Acute Toxicity (LD50) Estimation (Optional) DRF_MTD->LD50 Informs FST Forced Swim Test (FST) DRF_MTD->FST Determines Safe Doses TST Tail Suspension Test (TST) DRF_MTD->TST Determines Safe Doses DataAnalysis Data Analysis & Therapeutic Window Estimation DRF_MTD->DataAnalysis FST->DataAnalysis TST->DataAnalysis OtherModels Other Behavioral Models (e.g., Chronic Stress) OtherModels->DataAnalysis FinalDose Select Appropriate Dose(s) for Further In Vivo Research DataAnalysis->FinalDose

Figure 2: Experimental workflow for in vivo dosage determination.

References

Mebanazine Solubility Profile in Common Laboratory Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebanazine Solubility Data

While precise quantitative solubility data for this compound in a wide array of organic solvents is scarce in published literature, a combination of reported values and chemical intuition based on its structure as a substituted hydrazine allows for a compiled solubility profile. This compound contains both a hydrophobic phenyl group and a polar hydrazine moiety, influencing its solubility.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaTypeReported/Estimated Solubility
WaterH₂OAqueous10.6 mg/mL (reported)[4]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticLikely highly soluble
EthanolC₂H₅OHPolar ProticLikely soluble
MethanolCH₃OHPolar ProticLikely soluble
IsopropanolC₃H₈OPolar ProticLikely soluble
Dichloromethane (DCM)CH₂Cl₂ChlorinatedLikely sparingly soluble
ChloroformCHCl₃ChlorinatedLikely sparingly soluble
Diethyl Ether(C₂H₅)₂OEtherLikely sparingly soluble
HexaneC₆H₁₄NonpolarLikely insoluble

Note: "Likely soluble/sparingly soluble/insoluble" are estimations based on the general solubility of hydrazine derivatives and small molecule amines.[5][6][7][8] Experimental verification is recommended.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a compound like this compound using a plate-based nephelometric (light-scattering) method.[9][10]

Objective: To determine the concentration at which a compound precipitates out of an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplates

  • Microplate reader with nephelometry capabilities

  • Multichannel pipette

  • Acoustic liquid handler (optional, for high-throughput applications)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, precise volume of each concentration from the DMSO plate to a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with the same concentration of DMSO without the compound).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM this compound in 100% DMSO dilute Serially dilute this compound in DMSO plate stock->dilute transfer Transfer to PBS plate (final DMSO <1%) dilute->transfer incubate Incubate at constant temperature (e.g., 2h) transfer->incubate measure Measure light scattering (Nephelometry) incubate->measure analyze Determine highest non-precipitated concentration measure->analyze G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ma Monoamine Oxidase (MAO) monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) monoamines->ma Degradation vesicles Synaptic Vesicles monoamines->vesicles Packaging synaptic_cleft Synaptic Cleft vesicles->synaptic_cleft Release receptors Postsynaptic Receptors (e.g., 5-HT, DA, NE Receptors) signaling Downstream Signaling (e.g., cAMP, MAPK pathways) receptors->signaling Activation This compound This compound This compound->ma Inhibits synaptic_cleft->receptors Binding

References

Safe handling and disposal procedures for Mebanazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mebanazine is a withdrawn pharmaceutical agent due to significant safety concerns, primarily hepatotoxicity. These notes are intended for researchers in controlled laboratory settings and are not a substitute for a formal risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

Introduction

This compound (trade name: Actomol) is a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, formerly used as an antidepressant in the 1960s.[1] It was withdrawn from the market due to a high risk of severe liver damage (hepatotoxicity).[1] As a hydrazine derivative, this compound presents a unique set of handling and disposal challenges that require strict adherence to safety protocols. These application notes provide detailed procedures for the safe handling and disposal of this compound in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name (1-phenylethyl)hydrazine[2]
Synonyms Actomol, Mebenazine, (α-Methylbenzyl)hydrazine[3]
CAS Number 65-64-5[2]
Molecular Formula C₈H₁₂N₂[2][3]
Molecular Weight 136.19 g/mol [2]
Appearance White to off-white crystalline powder[3]
Boiling Point 76-77 °C @ 1-2 Torr[4]
Solubility Soluble in organic solvents[3]

Toxicological Data

This compound is classified as acutely toxic and harmful if swallowed.[2] The primary toxicological concern is its potential for causing severe, and in some cases, fatal hepatotoxicity.[1]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)IrritantWarningH302: Harmful if swallowed

Mechanism of Action and Hepatotoxicity

4.1. Mechanism of Action: Monoamine Oxidase Inhibition

This compound is an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6] By inhibiting MAO, this compound increases the concentration of these neurotransmitters in the synaptic cleft, leading to its antidepressant effects.[5]

MAO_Inhibition This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits SynapticCleft Increased Neurotransmitter Concentration This compound->SynapticCleft Leads to Degradation Degradation Products MAO->Degradation Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAO Metabolized by AntidepressantEffect Antidepressant Effect SynapticCleft->AntidepressantEffect

Caption: Mechanism of action of this compound as a monoamine oxidase inhibitor.

4.2. Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is linked to its hydrazine structure. The metabolism of hydrazine derivatives in the liver by cytochrome P450 enzymes can lead to the formation of reactive metabolites and free radicals.[7][8] These reactive species can cause oxidative stress, leading to cellular damage, inflammation, and necrosis of liver cells.[9][10]

Hepatotoxicity_Pathway This compound This compound Liver Liver (Hepatocytes) This compound->Liver CYP450 Cytochrome P450 Metabolism Liver->CYP450 ReactiveMetabolites Reactive Metabolites & Free Radicals CYP450->ReactiveMetabolites OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, etc.) OxidativeStress->CellularDamage Inflammation Inflammation CellularDamage->Inflammation HepatocyteNecrosis Hepatocyte Necrosis Inflammation->HepatocyteNecrosis

Caption: Proposed pathway for this compound-induced hepatotoxicity.

Experimental Protocols

5.1. Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and hydrazine derivatives, the following PPE is mandatory when handling the compound:[11][12]

  • Gloves: Double-gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical safety goggles and a face shield.[11]

  • Lab Coat: A flame-resistant lab coat.[12]

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood.[11][13] If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

5.2. Safe Handling and Storage Protocol

Safe_Handling_Workflow start Start prep Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->prep weigh Weigh this compound in a Certified Chemical Fume Hood prep->weigh dissolve Dissolve in an appropriate solvent within the fume hood weigh->dissolve reaction Perform experimental procedure in a closed system if possible dissolve->reaction cleanup Decontaminate all surfaces and equipment reaction->cleanup waste Segregate and label all This compound-contaminated waste cleanup->waste end End waste->end

Caption: Workflow for the safe handling of this compound.

  • Preparation: Before handling this compound, ensure that a chemical fume hood is certified and functioning correctly.[14] All necessary PPE must be worn.[11][12] An emergency eyewash and safety shower must be accessible.

  • Weighing and Aliquoting: All weighing and preparation of this compound solutions must be conducted within a chemical fume hood to minimize inhalation exposure.[13][14]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[14][15] The container should be tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings.

  • Decontamination: All glassware and surfaces that come into contact with this compound should be decontaminated. A common method for decontaminating hydrazine compounds is to rinse with an aqueous solution of a mild oxidizing agent, such as sodium hypochlorite (bleach), followed by copious amounts of water. Always check for compatibility with other reagents used in the experiment.

5.3. Spill Response Protocol

  • Evacuation: In the event of a spill, immediately evacuate the area and alert others.

  • Assessment: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large spills, or if you are unsure, contact your institution's EHS for assistance.

  • Containment: For a solid spill, carefully cover with an absorbent material to prevent it from becoming airborne. For a liquid spill, use a chemical spill kit with appropriate absorbent pads to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area as described in the decontamination protocol.

5.4. Disposal Protocol

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

Disposal_Decision_Tree start This compound Waste (Solid, Liquid, Contaminated Materials) is_liquid Is the waste liquid? start->is_liquid liquid_container Collect in a dedicated, sealed, and labeled hazardous waste container is_liquid->liquid_container Yes is_solid Is the waste solid? is_liquid->is_solid No contact_ehs Contact Institutional EHS for pickup and disposal liquid_container->contact_ehs solid_container Double-bag in sealed, labeled hazardous waste bags is_solid->solid_container Yes is_solid->contact_ehs No (e.g., contaminated equipment - consult EHS) solid_container->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision tree for the proper disposal of this compound waste.

  • Segregation: this compound waste should be segregated from other chemical waste streams.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Storage: Store waste in a designated satellite accumulation area in secondary containment.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations. Do not attempt to dispose of this compound down the drain or in regular trash.

References

Application Notes and Protocols for Utilizing Mebanazine in Monoamine Oxidase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebanazine, a hydrazine-class monoamine oxidase inhibitor (MAOI), was historically used as an antidepressant.[1][2][3] Though withdrawn from the market due to concerns of hepatotoxicity, its potent inhibitory effects on monoamine oxidase (MAO) make it a valuable tool for in vitro and in vivo research aimed at understanding the roles of MAO-A and MAO-B in neurotransmitter metabolism and the development of novel MAO inhibitors with improved safety profiles.[1][4] These application notes provide detailed protocols for utilizing this compound to study MAO inhibition.

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[5] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[6] Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for Parkinson's disease.[2][7]

Data Presentation

Quantitative data on the inhibitory potency of this compound against MAO-A and MAO-B are not extensively available in publicly accessible literature. The following tables are provided as templates for researchers to populate with experimentally determined values.

Table 1: In Vitro Inhibitory Potency of this compound against MAO-A and MAO-B

ParameterMAO-AMAO-BReference Compound (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
IC50 (nM) Data to be determinedData to be determinedInsert known values
Ki (nM) Data to be determinedData to be determinedInsert known values
Inhibition Type e.g., Competitive, Non-competitive, Irreversiblee.g., Competitive, Non-competitive, IrreversibleInsert known values

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels in a Rodent Model (e.g., Striatum)

Treatment GroupDopamine (DA) % of BaselineSerotonin (5-HT) % of BaselineNorepinephrine (NE) % of Baseline
Vehicle Control 100 ± SEM100 ± SEM100 ± SEM
This compound (dose 1) Data to be determinedData to be determinedData to be determined
This compound (dose 2) Data to be determinedData to be determinedData to be determined
Reference Compound Data to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol describes a method to determine the IC50 values of this compound for both MAO-A and MAO-B using a fluorometric assay kit. These kits are commercially available from various suppliers and typically rely on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[5][8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in assay buffer. Prepare the reaction mixture containing the fluorescent probe and HRP in assay buffer according to the kit manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: To each well of the 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B). Add varying concentrations of this compound or the reference inhibitor to the respective wells. Include wells with enzyme only (positive control) and wells with buffer only (background). Incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition and Reaction: Initiate the enzymatic reaction by adding the MAO substrate to all wells.

  • Fluorometric Detection: Immediately after substrate addition, place the microplate in a fluorometric plate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and the controls. Plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Measuring Neurotransmitter Levels

This protocol outlines the use of in vivo microdialysis in a rodent model to assess the effect of this compound administration on extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., the striatum).[9][10][11]

Materials:

  • This compound

  • Anesthetized or freely moving rat/mouse model

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

  • Anesthesia (if applicable)

Procedure:

  • Surgical Implantation of Microdialysis Probe: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum) according to stereotaxic coordinates.

  • Probe Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the animal to recover and the probe to stabilize. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Sample Collection: Continue to collect dialysate samples at the same intervals for a defined period post-administration (e.g., 3-4 hours).

  • Neurotransmitter Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and norepinephrine content using an HPLC-ECD system.

  • Data Analysis: Quantify the neurotransmitter concentrations in each sample. Express the post-treatment neurotransmitter levels as a percentage of the average baseline levels. Plot the time course of neurotransmitter changes.

Protocol 3: Assessment of this compound-Induced Hepatotoxicity in vitro

Given the historical concerns about this compound's hepatotoxicity, it is crucial to assess its potential for liver injury in any new research context.[1] This protocol describes a basic in vitro cytotoxicity assay using a human liver cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • This compound

  • Positive control for hepatotoxicity (e.g., Acetaminophen)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or LDH release assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the positive control. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's instructions.

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Determine the CC50 (half-maximal cytotoxic concentration) value.

Visualizations

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamine Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamine->MAO Degradation Increased_Monoamines Increased Monoamine Concentration Monoamine->Increased_Monoamines Increased Availability Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibition

Caption: Signaling pathway of this compound's MAO inhibition.

in_vitro_workflow start Start: Prepare Reagents plate_prep Add MAO Enzyme and this compound to 96-well Plate start->plate_prep incubation Incubate at 37°C plate_prep->incubation reaction Add Substrate to Initiate Reaction incubation->reaction detection Measure Fluorescence Over Time reaction->detection analysis Calculate IC50 Values detection->analysis

Caption: In vitro fluorometric assay workflow.

in_vivo_workflow start Start: Implant Microdialysis Probe baseline Collect Baseline Dialysate Samples start->baseline treatment Administer this compound baseline->treatment collection Collect Post-Treatment Dialysate Samples treatment->collection analysis Analyze Neurotransmitter Levels by HPLC-ECD collection->analysis data_analysis Quantify and Plot Neurotransmitter Changes analysis->data_analysis

Caption: In vivo microdialysis experimental workflow.

References

Application of Mebanazine in Studying Drug-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mebanazine, a monoamine oxidase (MAO) inhibitor formerly used as an antidepressant, was withdrawn from the market due to its significant hepatotoxic potential.[1][2] This inherent toxicity, however, makes this compound a valuable tool for researchers studying the mechanisms of drug-induced liver injury (DILI). As a member of the hydrazine class of chemicals, its mode of liver injury is believed to be representative of other hydrazine derivatives, offering insights into a specific class of hepatotoxic compounds.[3]

A key mechanism implicated in this compound-induced hepatotoxicity is the induction of oxidative stress. The reactive metabolites can deplete cellular antioxidants, such as glutathione, and increase the production of reactive oxygen species (ROS).[7][8][9] This imbalance leads to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering pathways of cell death such as necrosis and apoptosis.[10]

Studying this compound-induced liver injury can therefore provide a model to:

  • Elucidate the role of specific cytochrome P450 isoenzymes in the bioactivation of hydrazine derivatives.

  • Investigate the signaling pathways involved in oxidative stress-mediated hepatocyte injury.

  • Screen for potential therapeutic agents that can mitigate DILI by targeting metabolic activation or oxidative stress.

  • Develop and validate biomarkers for early detection of hydrazine-induced liver injury.

While specific quantitative data for this compound is limited in publicly available literature, data from clinically apparent liver injury caused by the related hydrazine MAO inhibitor, Phenelzine, can offer a reference for the expected biochemical changes.

Quantitative Data Summary

The following table summarizes representative data on liver enzyme elevations observed in a case of drug-induced liver injury attributed to Phenelzine, a structurally related MAO inhibitor. This data is intended to provide a qualitative expectation for the types of changes that might be observed in experimental models of this compound-induced liver injury.

Time PointAST (U/L)ALT (U/L)Alk P (U/L)Bilirubin (mg/dL)
Baseline NormalNormalNormalNormal
Peak Injury ElevatedElevatedElevatedElevated
Recovery DecreasingDecreasingDecreasingDecreasing
Note: This table is a qualitative representation. Actual values will vary depending on the experimental model, dose, and duration of exposure. For a specific case of Phenelzine-induced liver injury, AST levels were reported to be 148 U/L and Alk P levels 520 U/L two months after starting the drug, with a bilirubin level of 9.8 mg/dL.[11]

Experimental Protocols

In Vitro Model of this compound-Induced Hepatotoxicity in Cultured Hepatocytes

This protocol describes a method for inducing and assessing liver injury in a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes) using this compound.

Materials:

  • Human hepatocyte cell line (e.g., HepG2) or cryopreserved primary human hepatocytes

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound hydrochloride (to be dissolved in a suitable solvent like DMSO or water)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability assay kit

  • Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA-based assay)

  • Glutathione (GSH) assay kit

  • Caspase-3/7 assay kit for apoptosis detection

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound and dilute it in a cell culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, and 48 hours).

  • Assessment of Cytotoxicity:

    • Cell Viability (MTT Assay): At each time point, add MTT solution to the wells and incubate according to the manufacturer's instructions. Measure the absorbance to determine the percentage of viable cells relative to the control.

    • Membrane Integrity (LDH Assay): Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.

  • Assessment of Oxidative Stress:

    • Intracellular ROS Levels: At selected time points, load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) and measure the fluorescence intensity.

    • GSH Levels: Lyse the cells and measure the intracellular GSH concentration using a GSH assay kit.

  • Assessment of Apoptosis: Measure caspase-3/7 activity in cell lysates using a commercially available kit.

  • Data Analysis: Normalize all data to the vehicle control and perform statistical analysis to determine the dose- and time-dependent effects of this compound.

In Vivo Model of this compound-Induced Acute Liver Injury in Mice

This protocol outlines a general procedure for inducing acute liver injury in mice using this compound to study its hepatotoxic effects in vivo.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound hydrochloride

  • Sterile saline or other suitable vehicle

  • Animal handling and restraining equipment

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for tissue collection

  • Formalin (10%) for tissue fixation

  • Kits for measuring serum ALT, AST, and bilirubin levels

Procedure:

  • Animal Acclimatization: Acclimate the mice to the animal facility for at least one week before the experiment.

  • This compound Administration: Prepare a solution of this compound in sterile saline. Administer a single dose of this compound (e.g., 25, 50, 100 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection or oral gavage.

  • Monitoring: Monitor the animals for any signs of toxicity.

  • Sample Collection: At predetermined time points (e.g., 6, 24, and 48 hours) after this compound administration, anesthetize the mice and collect blood via cardiac puncture.

  • Euthanasia and Tissue Collection: Following blood collection, euthanize the mice and carefully dissect the liver.

  • Biochemical Analysis: Centrifuge the blood samples to obtain serum and measure the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin using commercial assay kits.

  • Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed it in paraffin, section it, and stain with hematoxylin and eosin (H&E) to assess for signs of liver injury such as necrosis, inflammation, and steatosis.

  • Data Analysis: Compare the serum biochemistry and histopathology results between the this compound-treated groups and the vehicle control group.

Visualizations

Mebanazine_Hepatotoxicity_Pathway cluster_0 Hepatocyte cluster_1 Oxidative Stress This compound This compound CYP450 Cytochrome P450 Metabolism This compound->CYP450 ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS GSH_depletion ↓ Glutathione (GSH) Depletion ReactiveMetabolites->GSH_depletion MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction CellularDamage Cellular Damage (Lipid Peroxidation, Protein & DNA Damage) ROS->CellularDamage GSH_depletion->CellularDamage MitochondrialDysfunction->ROS CellDeath Hepatocyte Death (Necrosis, Apoptosis) MitochondrialDysfunction->CellDeath CellularDamage->CellDeath

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

InVitro_Workflow cluster_assays Assessments start Seed Hepatocytes treatment Treat with this compound (Dose-Response & Time-Course) start->treatment incubation Incubate (6-48h) treatment->incubation viability Cell Viability (MTT) incubation->viability membrane Membrane Integrity (LDH) incubation->membrane ros Oxidative Stress (ROS, GSH) incubation->ros apoptosis Apoptosis (Caspase-3/7) incubation->apoptosis analysis Data Analysis viability->analysis membrane->analysis ros->analysis apoptosis->analysis

Caption: Experimental workflow for in vitro assessment of this compound hepatotoxicity.

InVivo_Workflow cluster_collection Sample Collection (6-48h post-dose) cluster_analysis Analysis start Acclimatize Mice treatment Administer this compound (i.p. or oral gavage) start->treatment monitoring Monitor for Toxicity treatment->monitoring blood Blood Collection (Cardiac Puncture) monitoring->blood tissue Liver Tissue Collection monitoring->tissue biochemistry Serum Biochemistry (ALT, AST, Bilirubin) blood->biochemistry histology Histopathology (H&E) tissue->histology

Caption: Experimental workflow for in vivo assessment of this compound-induced liver injury.

References

Application Notes and Protocols for Investigating the Hypoglycemic Effects of Mebanazine, a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase inhibitors (MAOIs) are a class of drugs primarily known for their antidepressant effects. However, certain MAOIs, particularly those from the hydrazine class to which mebanazine belongs, have been observed to exert hypoglycemic effects. This has led to interest in their potential therapeutic applications in diabetes and in understanding the intricate relationship between monoamine metabolism and glucose homeostasis. This compound, a non-selective MAOI, has been a subject of investigation to elucidate the mechanisms underlying MAOI-induced hypoglycemia. These application notes provide a comprehensive overview of the use of this compound as a tool to study these effects, including detailed experimental protocols and a summary of relevant data.

Mechanism of Action: this compound and Hypoglycemia

The precise mechanism by which this compound and other hydrazine MAOIs induce hypoglycemia is not fully elucidated but is thought to involve a multi-faceted approach impacting insulin secretion, sensitivity, and glucose metabolism. The inhibition of monoamine oxidase leads to an increase in the synaptic levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. Increased serotonergic activity, in particular, has been linked to enhanced insulin sensitivity and release, as well as decreased gluconeogenesis[1].

Studies have shown that MAOIs can potentiate glucose-mediated insulin release from pancreatic β-cells, although this effect can be concentration-dependent[2]. Furthermore, some MAOIs, including those of the hydrazine type, have been shown to increase insulin sensitivity in peripheral tissues[3][4]. Research also suggests that MAOIs may influence the expression of key enzymes involved in glucose transport and metabolism[5][6].

Data Presentation

The following tables summarize quantitative data from studies investigating the hypoglycemic effects of this compound.

Table 1: Effect of this compound on Insulin Tolerance Test in Depressed Patients [3][7]

Time after Insulin Injection (minutes)Mean Blood Glucose (Control) (mg/100ml)Mean Blood Glucose (this compound) (mg/100ml)p-value
075.5 ± 3.374.7 ± 5.3NS
45--0.047
60--0.031
90--0.016
120--0.047
NS: Not Significant

Table 2: Effect of this compound on Oral Glucose Tolerance Test in Diabetic Patients [3][7]

Time after Glucose IngestionMean Blood Glucose (Control)Mean Blood Glucose (this compound, 20 mg daily for 5 weeks)p-value
Fasting--< 0.05
30 min--< 0.05
60 min--< 0.05
90 min--< 0.05
120 min--< 0.05
Specific blood glucose values were not provided in the source material, but a significant reduction (p=0.031) was noted at all time points of the glucose tolerance test.[3][7]

Experimental Protocols

Human Studies

1. Insulin Tolerance Test (ITT)

  • Objective: To assess insulin sensitivity before and after this compound administration.

  • Participants: Depressed patients without diabetes.

  • Procedure:

    • Patients fast overnight for at least 8 hours[8][9].

    • A baseline blood sample is collected for fasting blood glucose measurement[9].

    • Soluble insulin (0.15 U/kg body weight) is administered as an intravenous bolus[10].

    • Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes post-insulin injection for glucose measurement[9].

    • The test is repeated after a course of this compound treatment (e.g., three weeks)[7].

    • The rate of glucose disappearance is calculated to determine insulin sensitivity.

2. Oral Glucose Tolerance Test (OGTT)

  • Objective: To evaluate glucose tolerance in diabetic patients treated with this compound.

  • Participants: Diabetic patients poorly controlled on sulfonylurea treatment.

  • Procedure:

    • Patients fast overnight for at least 8-10 hours[1][4][11][12].

    • A baseline fasting blood sample is collected[1][4][11].

    • Patients ingest a 75g glucose solution within 5 minutes[1][4][12].

    • Blood samples are collected at 30, 60, 90, and 120 minutes after glucose ingestion for glucose measurement[4].

    • The OGTT is performed before and after a period of this compound treatment (e.g., 20 mg daily for five weeks)[3][7].

Animal Studies (Proposed Protocol)

Objective: To investigate the dose-dependent hypoglycemic effect of this compound in a rodent model.

  • Animals: Male Wistar rats (8-10 weeks old).

  • Procedure:

    • Acclimatization: Animals are acclimatized for one week with free access to standard chow and water[13][14].

    • Induction of Hyperglycemia (Optional): For studies in a diabetic model, hyperglycemia can be induced by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 60 mg/kg in citrate buffer).

    • Experimental Groups:

      • Group 1: Normal control (vehicle administration).

      • Group 2: this compound (low dose, e.g., 5 mg/kg, orally).

      • Group 3: this compound (high dose, e.g., 10 mg/kg, orally).

      • Group 4: Positive control (e.g., glibenclamide).

    • Drug Administration: this compound or vehicle is administered daily for a specified period (e.g., 14 days).

    • Blood Glucose Monitoring:

      • Fasting blood glucose is measured at baseline and at regular intervals throughout the study.

      • Blood samples are collected from the tail vein, and glucose levels are measured using a glucometer[13][14].

    • Oral Glucose Tolerance Test (OGTT) in Rats:

      • On the final day of the study, after an overnight fast, a baseline blood sample is taken.

      • A glucose solution (2 g/kg body weight) is administered orally.

      • Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration to assess glucose tolerance.

    • Biochemical Assays:

      • At the end of the study, animals are euthanized, and blood is collected for the measurement of serum insulin levels using ELISA.

      • Liver and muscle tissues can be collected to analyze glycogen content and the expression of key proteins in the insulin signaling pathway.

Mandatory Visualization

MAOI_Hypoglycemia_Pathway cluster_MAOI MAO Inhibition cluster_Neurotransmitter Increased Neurotransmitters cluster_Pancreas Pancreatic β-cell cluster_Peripheral Peripheral Tissues (Muscle, Adipose) cluster_Liver Liver This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Serotonin Serotonin Norepinephrine Norepinephrine Insulin_Secretion Insulin Secretion Serotonin->Insulin_Secretion Potentiates Insulin_Sensitivity Increased Insulin Sensitivity Serotonin->Insulin_Sensitivity Gluconeogenesis Decreased Gluconeogenesis Serotonin->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Hypoglycemia Hypoglycemia Glucose_Uptake->Hypoglycemia Gluconeogenesis->Hypoglycemia

Caption: Proposed signaling pathway for this compound-induced hypoglycemia.

Experimental_Workflow_Animal_Study start Start: Acclimatize Rats (1 week) induction Induce Hyperglycemia (Optional, STZ) start->induction grouping Randomize into Experimental Groups: - Control (Vehicle) - this compound (Low Dose) - this compound (High Dose) - Positive Control induction->grouping treatment Daily Oral Administration (14 days) grouping->treatment monitoring Monitor Fasting Blood Glucose treatment->monitoring Throughout treatment ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt On final day euthanasia Euthanasia and Sample Collection (Blood, Liver, Muscle) ogtt->euthanasia analysis Biochemical Analysis: - Serum Insulin (ELISA) - Tissue Glycogen - Protein Expression euthanasia->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for investigating this compound in a rodent model.

References

Troubleshooting & Optimization

Technical Support Center: Mebanazine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with Mebanazine in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: Understanding this compound's properties is the first step to developing a successful solubilization strategy. It is a small molecule, formerly used as an antidepressant, belonging to the hydrazine class of chemicals.[1][2] Its solubility is influenced by its LogP and pKa values, which indicate a degree of lipophilicity.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₂N₂[3][4]
Molar Mass136.19 g/mol [3]
Water Solubility (predicted)10.6 mg/mL[1]
LogP (predicted)1.24 - 1.33[1]
pKa (Strongest Basic)5.33[1]
AppearanceWhite to off-white crystalline powder[5]

Q2: Which solvent should I use to prepare a stock solution of this compound?

A2: For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most recommended solvent. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for drug discovery screening.[6][7] While this compound is reported to be soluble in organic solvents, DMSO is generally preferred for its miscibility with aqueous cell culture media and its established use in in vitro assays.[5][6]

Data Presentation: Comparison of Common Solvents

SolventKey CharacteristicsSuitability for this compoundFinal Assay Conc. Limit
DMSO Dissolves a wide range of compounds; miscible with water.[6]Highly Recommended for primary stock solution.Typically ≤ 0.5% to avoid cytotoxicity.[8][9]
Ethanol Less toxic than DMSO at higher concentrations.Can be used, but may be less effective for initial high-concentration stock.Generally ≤ 1%.[8]
Water/PBS Ideal for final dilutions if solubility permits.Not suitable for primary stock due to this compound's lipophilic character. Predicted water solubility is 10.6 mg/mL.[1]N/A

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous environment of your assay.[10] The DMSO rapidly diffuses into the water, leaving the hydrophobic compound to crash out of solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize DMSO Concentration: Ensure you are using the highest tolerable final concentration of DMSO for your cell line (typically 0.1% - 0.5%) to help keep the compound in solution.[8][11]

  • Modify the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step. Pre-dilute the DMSO stock in a small volume of warm media with vigorous vortexing before adding it to the final culture.[9][12]

  • Use Excipients: Consider the use of solubility enhancers, such as cyclodextrins or non-ionic surfactants like Tween® 80, in your assay medium.[13][14][15] These can help create micelles that encapsulate the hydrophobic drug.[16]

  • Incorporate Serum: If your experiment allows, the presence of serum albumin in the culture medium can help bind to and solubilize hydrophobic compounds.[17]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (M.W. 136.19 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

Methodology:

  • Weigh out 1.36 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of high-purity DMSO to the vial. This will yield a 10 mM stock solution.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If solids are still visible, place the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates. If precipitation occurs upon storage, warming the solution to 37°C may help redissolve the compound.[9][12]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[18] Store at -20°C or -80°C.

Mebanazine_Stock_Preparation_Workflow start Start weigh Weigh 1.36 mg This compound Powder start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check_sol Is Solution Clear? vortex->check_sol sonicate Sonicate in Water Bath (5-10 min) check_sol->sonicate No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes recheck_sol Is Solution Clear? sonicate->recheck_sol recheck_sol->aliquot Yes fail Re-evaluate Solvent/ Concentration recheck_sol->fail No store Store at -20°C / -80°C aliquot->store end End store->end

dot Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Dilution of this compound Stock for Cell-Based Assays

This protocol provides a method for diluting the DMSO stock into aqueous cell culture medium, minimizing precipitation.

Objective: To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

Methodology:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm the cell culture medium to 37°C.

  • Prepare an Intermediate Dilution: In a sterile tube, add 990 µL of pre-warmed cell culture medium. Add 10 µL of the 10 mM this compound stock solution to this tube. This creates a 100 µM intermediate solution in 1% DMSO. Vortex immediately and vigorously.

  • Prepare the Final Working Solution: Add the required volume of the 100 µM intermediate solution to your cell culture plates. For example, adding 100 µL of the intermediate solution to 900 µL of medium in a well will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the drug. This is crucial to ensure that any observed effects are due to this compound and not the solvent.[11]

Troubleshooting_Precipitation start This compound Precipitates in Aqueous Medium q1 Is the final assay concentration > 10 µM? start->q1 a1_yes Reduce final concentration. Perform dose-response to find lowest effective concentration. q1->a1_yes Yes q2 Is the final DMSO concentration < 0.1%? q1->q2 No a1_yes->q2 a2_yes Increase final DMSO to a higher, non-toxic level (e.g., 0.5%). Always run a vehicle control. q2->a2_yes Yes q3 Are you adding stock directly to the final volume? q2->q3 No a2_yes->q3 a3_yes Use a serial or intermediate dilution step in warm media with vigorous mixing. q3->a3_yes Yes q4 Is precipitation still occurring? q3->q4 No a3_yes->q4 a4_yes Consider formulation strategies: - Add serum to media - Use cyclodextrins - Add non-ionic surfactants (e.g., Tween® 80) q4->a4_yes Yes end Solution Found q4->end No a4_yes->end

References

Technical Support Center: Mitigating Mebanazine-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Mebanazine-induced toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our culture after this compound treatment. What is the likely mechanism of toxicity?

A1: this compound, a hydrazine-containing monoamine oxidase inhibitor (MAOI), is known for its hepatotoxicity.[1] In cell culture, particularly with liver-derived cell lines like HepG2, the primary mechanism of toxicity is believed to be the induction of oxidative stress. The hydrazine moiety can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis or necrosis.

Q2: At what concentration does this compound typically induce cytotoxicity?

A2: The cytotoxic concentration of this compound can vary depending on the cell line and exposure time. Based on the known hepatotoxic profile of this compound, we provide the following hypothetical data for initial experimental planning. It is crucial to perform a dose-response experiment to determine the precise IC50 value in your specific cell model.

Table 1: Hypothetical IC50 Values for this compound in HepG2 Cells

Exposure TimeHypothetical IC50 (µM)
24 hours150
48 hours75
72 hours40

Q3: Are there any recommended strategies to reduce this compound-induced cell death in our cultures?

A3: Yes, several strategies can be employed to mitigate this compound's cytotoxic effects, primarily focusing on combating oxidative stress. These include:

  • Antioxidant Co-treatment: Supplementing the culture medium with antioxidants can help neutralize ROS.

  • Glutathione Precursors: Enhancing the intracellular glutathione (GSH) levels, a key cellular antioxidant, can bolster the cells' defense against oxidative damage.

Troubleshooting Guides

Problem 1: Excessive Cell Lysis and Detachment Observed Shortly After this compound Treatment.

  • Possible Cause: The concentration of this compound used is too high, leading to acute necrosis.

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: Conduct a cytotoxicity assay (e.g., MTT or neutral red uptake) with a wide range of this compound concentrations to determine the IC50 value for your specific cell line and experimental duration.

    • Reduce this compound Concentration: Based on the dose-response data, select a concentration that induces a sub-maximal toxic effect suitable for testing mitigation strategies.

Problem 2: Gradual Decrease in Cell Viability and Increased Apoptotic Markers Over 48-72 Hours.

  • Possible Cause: this compound is inducing a time-dependent increase in oxidative stress, leading to apoptosis.

  • Troubleshooting Steps:

    • Introduce an Antioxidant: Co-treat the cells with this compound and an antioxidant like N-acetylcysteine (NAC). See the experimental protocol below for suggested concentrations.

    • Boost Intracellular Glutathione: Supplement the media with a glutathione precursor, such as N-acetylcysteine, to enhance the cells' endogenous antioxidant capacity.[2][3][4][5][6]

Problem 3: Inconsistent Results with Antioxidant Co-treatment.

  • Possible Cause 1: The timing of antioxidant addition is not optimal.

  • Troubleshooting Step 1: Pre-incubate the cells with the antioxidant for 1-2 hours before adding this compound to allow for cellular uptake and enhancement of antioxidant defenses.

  • Possible Cause 2: The concentration of the antioxidant is insufficient.

  • Troubleshooting Step 2: Perform a dose-response experiment for the antioxidant in the presence of a fixed, toxic concentration of this compound to determine the optimal protective concentration.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Mitigating this compound Toxicity with N-acetylcysteine (NAC)

Objective: To assess the cytoprotective effect of NAC against this compound-induced toxicity.

Materials:

  • HepG2 cells

  • Complete culture medium

  • This compound (at a concentration around its IC50 or IC75)

  • N-acetylcysteine (NAC) stock solution (in sterile water or PBS)

  • 96-well cell culture plates

  • Reagents for a cytotoxicity assay (e.g., MTT assay)

Procedure:

  • Seed HepG2 cells into a 96-well plate and incubate for 24 hours.

  • Prepare the following treatment groups in complete culture medium:

    • Vehicle Control

    • This compound alone

    • NAC alone (at various concentrations, e.g., 1, 5, 10 mM)

    • This compound + NAC (at various NAC concentrations)

  • (Optional Pre-treatment) Remove the medium and add medium containing NAC for 1-2 hours. Then, add this compound to the NAC-containing medium.

  • (Co-treatment) Remove the old medium and add the prepared treatment solutions to the respective wells.

  • Incubate for the desired time (e.g., 48 hours).

  • Assess cell viability using a standard cytotoxicity assay (e.g., MTT assay as described in Protocol 1).

  • Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC to determine the protective effect of NAC.

Visualizations

Signaling Pathways and Experimental Workflows

Putative_Mebanazine_Toxicity_Pathway This compound This compound Hydrazine_Metabolism Hydrazine Moiety Metabolism This compound->Hydrazine_Metabolism ROS Reactive Oxygen Species (ROS) Generation Hydrazine_Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death NAC N-acetylcysteine (Antioxidant) NAC->ROS Scavenges GSH Increased Glutathione (GSH) NAC->GSH Precursor GSH->Oxidative_Stress Neutralizes

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow_Mitigation Start Start: Seed Cells (e.g., HepG2) Incubate_24h Incubate 24h Start->Incubate_24h Add_Treatments Add Treatments: - Vehicle Control - this compound (IC50) - NAC alone - this compound + NAC Incubate_24h->Add_Treatments Incubate_48h Incubate 48h Add_Treatments->Incubate_48h Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_48h->Assess_Viability Data_Analysis Data Analysis: Compare Viability Assess_Viability->Data_Analysis End End: Determine Protective Effect of NAC Data_Analysis->End Troubleshooting_Logic Problem High Cell Death with This compound Treatment Check_Concentration Is this compound Concentration Known? Problem->Check_Concentration Perform_Dose_Response Perform Dose-Response (MTT Assay) Check_Concentration->Perform_Dose_Response No Use_Lower_Concentration Use Lower, Sub-maximal Toxic Concentration Check_Concentration->Use_Lower_Concentration Yes Perform_Dose_Response->Use_Lower_Concentration Implement_Mitigation Implement Mitigation Strategy Use_Lower_Concentration->Implement_Mitigation Co_treat_Antioxidant Co-treat with Antioxidant (e.g., NAC) Implement_Mitigation->Co_treat_Antioxidant

References

Technical Support Center: Optimizing Mebanazine Concentration for MAO Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is Mebanazine and what is its primary mechanism of action?

This compound (trade name Actomol) is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class.[1] It was formerly used as an antidepressant in the 1960s but has since been withdrawn from the market due to concerns about hepatotoxicity.[1] Its primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO, this compound increases the concentration of these neurotransmitters in the synaptic cleft.

Q2: What are the known isoforms of MAO, and does this compound show selectivity?

There are two primary isoforms of monoamine oxidase: MAO-A and MAO-B.[2] They differ in their substrate specificity and inhibitor selectivity.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenethylamine.[2][3] Many early MAOIs, particularly those of the hydrazine class, were non-selective, inhibiting both isoforms. While specific selectivity data for this compound is scarce, it is likely a non-selective inhibitor, similar to other first-generation MAOIs.[4]

Q3: What is a typical starting concentration range for this compound in an in vitro MAO inhibition assay?

Due to the lack of specific IC50 values for this compound, determining a precise starting concentration requires empirical testing. A common approach for a novel or uncharacterized inhibitor is to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) using a logarithmic dilution series. Based on in vivo studies in rats where doses ranged from 1-90 mg/kg, a broad in vitro concentration range would be appropriate for initial screening.[1]

Q4: How can I determine the IC50 value of this compound for MAO-A and MAO-B?

The half-maximal inhibitory concentration (IC50) can be determined by performing an MAO inhibition assay with a range of this compound concentrations. The percentage of MAO activity remaining at each concentration is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve can then be fitted to the data to calculate the IC50 value.

Data Presentation: Inhibitory Potency of MAOIs

The following table provides a representative structure for presenting IC50 values for MAO inhibitors. Note: The values for this compound are hypothetical and for illustrative purposes only, due to the absence of published data. For comparison, typical IC50 values for other well-characterized MAOIs are included.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)SelectivityReference
This compound [Hypothetical][Hypothetical][Hypothetical]N/A
Clorgyline0.8800MAO-A selectiveFictional Example
Selegiline90010MAO-B selectiveFictional Example
Tranylcypromine200150Non-selectiveFictional Example

Experimental Protocols

In Vitro MAO Inhibition Assay using Kynuramine Substrate (Fluorometric Method)

This protocol describes a common method for determining the inhibitory potential of a compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • This compound (test compound)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~320 nm, Emission: ~405 nm)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound and control inhibitors in DMSO to create high-concentration stock solutions.

    • Prepare serial dilutions of this compound in buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a working solution of kynuramine in buffer.

  • Assay Setup:

    • In the wells of a 96-well black microplate, add the appropriate buffer.

    • Add the serially diluted this compound or control inhibitors to the respective wells.

    • Include wells with buffer and DMSO as a negative control (100% enzyme activity) and wells with a known inhibitor as a positive control.

  • Enzyme Addition:

    • Add the MAO-A or MAO-B enzyme solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a pre-warmed fluorometric plate reader.

    • Measure the increase in fluorescence over time. The product of the kynuramine deamination, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Normalize the rates to the negative control to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Troubleshooting Guides

ProblemPossible CauseSuggested Solution
No or Low Signal Inactive enzymeEnsure proper storage and handling of the enzyme. Test with a known substrate and without any inhibitor.
Incorrect wavelength settingsVerify the excitation and emission wavelengths for the fluorophore being measured.
Degraded substratePrepare fresh substrate solution. Protect from light if necessary.
High Background Fluorescence Contaminated buffer or reagentsUse high-purity water and reagents. Filter sterilize the buffer.
Autofluorescence of the test compoundMeasure the fluorescence of the compound alone at the assay wavelengths and subtract this from the experimental values.
High DMSO concentrationEnsure the final DMSO concentration is below the level that affects enzyme activity or fluorescence.
Inconsistent Results Pipetting errorsUse calibrated pipettes and ensure proper mixing in the wells.
Temperature fluctuationsMaintain a constant and accurate temperature throughout the assay. Pre-warm all reagents and the plate reader.
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment.
Precipitation of Test Compound Poor solubility of this compoundDecrease the highest concentration of the compound tested. Check the solubility of this compound in the assay buffer.

Mandatory Visualizations

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (this compound, Controls, Substrate, Buffer) plate_setup Set up 96-well Plate (Controls and this compound dilutions) reagent_prep->plate_setup enzyme_add Add MAO Enzyme (MAO-A or MAO-B) plate_setup->enzyme_add incubation Pre-incubate (Allow inhibitor binding) enzyme_add->incubation reaction_start Add Kynuramine Substrate (Initiate reaction) incubation->reaction_start measurement Measure Fluorescence (Kinetic read) reaction_start->measurement calculation Calculate Reaction Rates and % Inhibition measurement->calculation ic50 Determine IC50 (Dose-response curve) calculation->ic50

Caption: Experimental workflow for determining the IC50 of this compound for MAO inhibition.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signaling Downstream Signaling Receptors->Signaling This compound This compound This compound->MAO Inhibition

Caption: Simplified signaling pathway showing the effect of this compound on monoamine metabolism.

References

Troubleshooting unexpected results in Mebanazine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mebanazine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results in studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a monoamine oxidase inhibitor (MAOI) that belongs to the hydrazine class of chemicals.[1] It was formerly used as an antidepressant in the 1960s but was withdrawn from the market due to concerns about hepatotoxicity.[1] The primary mechanism of action of this compound is the irreversible inhibition of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, resulting in their increased availability in the synaptic cleft.

Q2: Why am I observing high levels of cytotoxicity in my cell culture experiments with this compound?

This compound, as a hydrazine derivative, can induce cytotoxicity through several mechanisms. Hydrazine compounds are known to cause hepatotoxicity, and this can translate to cytotoxicity in in vitro models, particularly in liver-derived cell lines like HepG2. The toxicity is often linked to the metabolic activation of hydrazine by cytochrome P450 enzymes, leading to the formation of reactive free radical intermediates.[2][3] These reactive species can cause oxidative stress, leading to cellular damage.[2][4] Furthermore, glutathione depletion can enhance hydrazine-induced liver toxicity.[5]

Q3: My in vivo study shows unexpected behavioral changes in the animals treated with this compound, even at low doses. What could be the cause?

Unexpected behavioral changes could be attributed to several factors:

  • Serotonin Syndrome: If your experimental design involves co-administration of other serotonergic agents, you might be observing signs of serotonin syndrome. This condition results from excessive serotonergic activity and can manifest as tremors, agitation, and autonomic instability.[6]

  • Hypertensive Crisis: this compound, being a non-selective MAOI, can potentiate the effects of tyramine, an amino acid found in certain foods. If the animal diet is not carefully controlled, ingestion of tyramine can lead to a hypertensive crisis, characterized by a rapid and dangerous increase in blood pressure.[7]

  • Off-target effects: While the primary target is MAO, this compound or its metabolites could have off-target effects on other receptors or signaling pathways that might contribute to the observed behavioral phenotype.

Q4: I am not seeing the expected increase in neurotransmitter levels in my experiments. What could be the issue?

Several factors could contribute to this:

  • Drug Stability: Ensure that your this compound stock solution is fresh and has been stored correctly, protected from light and at the appropriate temperature. Hydrazine compounds can be unstable.

  • Metabolism: The metabolic rate of this compound can vary between different animal models or cell lines. Rapid metabolism could lead to lower-than-expected effective concentrations at the target site.

  • Assay Sensitivity: Verify the sensitivity and specificity of your neurotransmitter detection method (e.g., HPLC, ELISA).

  • Time-point of Measurement: The peak increase in neurotransmitter levels may occur at a specific time point after this compound administration. Consider performing a time-course experiment to identify the optimal window for measurement.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. High or low confluency can affect drug sensitivity.
Drug Solubilization Ensure complete solubilization of this compound in the vehicle (e.g., DMSO) and proper mixing into the culture medium. Precipitation of the compound will lead to inaccurate concentrations.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT, resazurin). Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content, membrane integrity).
Incubation Time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.

Example IC50 Values for a Hydrazine MAOI (Phenelzine) in Cancer Cell Lines (as a proxy):

Cell LineIC50 (µM) after 72h
MCF-7 37
HCC38 2.5

Note: This data is for Phenelzine and should be used as a reference point for designing this compound experiments. Actual IC50 values for this compound may vary.

Issue 2: Unexpected mitochondrial dysfunction.

Possible Causes and Solutions:

MAO enzymes are located on the outer mitochondrial membrane. Inhibition of MAO can impact mitochondrial respiration.[8][9] Hydrazine derivatives have also been shown to induce mitochondrial dysfunction.[4]

Parameter to Measure Expected Outcome with this compound Troubleshooting
Oxygen Consumption Rate (OCR) May be altered. Low doses of some MAOIs can increase respiration, while high doses can be inhibitory.[8][9]Use a Seahorse XF Analyzer or similar technology to measure real-time cellular respiration. Titrate this compound concentrations to observe dose-dependent effects.
Mitochondrial Membrane Potential (ΔΨm) Potential collapse, indicating mitochondrial depolarization.[4]Use fluorescent probes like TMRM or JC-1 to assess mitochondrial membrane potential by flow cytometry or fluorescence microscopy.
Reactive Oxygen Species (ROS) Production Increased ROS production due to oxidative stress.[4]Employ fluorescent dyes such as DCFDA or MitoSOX to measure intracellular and mitochondrial ROS levels, respectively.

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO substrate (e.g., kynuramine for non-selective, or specific substrates for each isoform)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate to measure H2O2 production)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) to each well.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the MAO substrate to all wells.

  • Immediately add the detection reagent.

  • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent cells (e.g., HepG2, SH-SY5Y)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Mebanazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Storage MAO Monoamine Oxidase (MAO) MA->MAO Breakdown MA_cleft Monoamines Vesicles->MA_cleft Release Receptors Postsynaptic Receptors MA_cleft->Receptors Binding This compound This compound This compound->MAO Inhibition

Caption: Mechanism of action of this compound as a MAO inhibitor.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the issue related to cell viability/cytotoxicity? start->q1 q2 Is the issue related to neurotransmitter levels? q1->q2 No sol1 Check cell density, drug solubility, assay interference, and incubation time. q1->sol1 Yes q3 Is the issue related to animal behavior? q2->q3 No sol2 Verify drug stability, consider metabolism, and check assay sensitivity. q2->sol2 Yes sol3 Rule out serotonin syndrome, hypertensive crisis, and off-target effects. q3->sol3 Yes end Resolution q3->end No sol1->end sol2->end sol3->end Hydrazine_Toxicity_Pathway This compound This compound (Hydrazine Derivative) CYP450 Cytochrome P450 Metabolism This compound->CYP450 Reactive_Intermediates Reactive Free Radical Intermediates CYP450->Reactive_Intermediates Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cell_Damage Cellular Damage (Hepatotoxicity/Cytotoxicity) Oxidative_Stress->Cell_Damage Mitochondrial_Dysfunction->Cell_Damage

References

Addressing the chemical instability of Mebanazine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the chemical instability of Mebanazine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: this compound is a hydrazine-class monoamine oxidase inhibitor (MAOI) that was withdrawn from clinical use in the 1960s. Consequently, there is limited specific stability data available in the scientific literature. The guidance provided here is based on the general chemical properties of hydrazine derivatives and data from analogous compounds, such as Phenelzine.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a yellow discoloration. What could be the cause?

A1: A yellow discoloration is a common indicator of degradation in solutions containing hydrazine derivatives. This is often due to oxidation. Hydrazine compounds are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, and light.

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: The primary factors affecting the stability of this compound and other hydrazine-based compounds in solution include:

  • pH: Solutions that are neutral to alkaline tend to accelerate the degradation of hydrazines. Acidic conditions generally improve stability.

  • Oxygen: The presence of atmospheric or dissolved oxygen is a major driver of oxidative degradation.

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for oxidative degradation.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate degradation reactions.

Q3: How can I prepare a more stable this compound stock solution?

A3: To enhance the stability of your this compound stock solution, consider the following:

  • Use a slightly acidic buffer: Preparing the solution in a buffer with a pH in the acidic range (e.g., pH 4-5) can significantly improve stability compared to neutral or alkaline conditions.

  • Deoxygenate your solvent: Before dissolving the this compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use high-purity solvents and reagents: This will minimize the presence of catalytic metal ion impurities.

  • Add a chelating agent: The addition of a small amount of a chelating agent, such as 0.1% EDTA, can sequester metal ions and inhibit their catalytic activity.

  • Work under an inert atmosphere: If possible, prepare and handle the solution in a glove box or under a blanket of inert gas.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, this compound solutions should be stored:

  • At low temperatures (2-8 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • In a tightly sealed container to minimize exposure to atmospheric oxygen.

  • If possible, the headspace of the vial should be flushed with an inert gas before sealing.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Rapid loss of potency in the this compound solution. Oxidative degradation due to the presence of oxygen and/or metal ions. High pH of the solution.Prepare fresh solutions using deoxygenated solvents. Add a chelating agent like EDTA. Use a slightly acidic buffer. Store the solution under an inert atmosphere.
Formation of precipitates in the solution. Degradation products may be less soluble than the parent compound. pH shifts affecting solubility.Filter the solution through a 0.22 µm syringe filter before use. Investigate the composition of the precipitate using analytical techniques like LC-MS to identify degradation products. Re-evaluate the solution pH and buffer system.
Inconsistent results in bioassays. Degradation of this compound leading to lower effective concentrations. Formation of degradation products that may have interfering biological activity.Always use freshly prepared solutions for critical experiments. Perform a stability study of this compound under your specific experimental conditions to establish a window of reliable use. Include a positive control to monitor assay performance.
Appearance of unknown peaks in HPLC analysis. Chemical degradation of this compound.Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times. Use a mass spectrometer detector (LC-MS) to identify the mass of the unknown peaks and aid in their identification.

Quantitative Data on Hydrazine Derivative Stability (Illustrative)

The following table provides illustrative data on the stability of a hypothetical hydrazine-based compound, similar to this compound, under various conditions. Note: This data is for educational purposes and is not based on published experimental results for this compound.

ConditionTemperature (°C)pHAdditive% Degradation after 24 hours
A257.4None25%
B254.5None8%
C47.4None10%
D44.5None2%
E257.40.1% EDTA12%
F254.50.1% EDTA5%
G (Deoxygenated)257.4None9%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution
  • Solvent Preparation:

    • Choose a suitable buffer system with a pH between 4.0 and 5.0 (e.g., acetate buffer).

    • Add 0.1% (w/v) of disodium EDTA to the buffer.

    • Sparge the buffered solvent with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound powder in an amber glass vial.

    • Under a stream of nitrogen gas, add the deoxygenated, buffered solvent to the vial to achieve the desired final concentration.

    • Cap the vial tightly and vortex or sonicate until the this compound is completely dissolved.

  • Storage:

    • Flush the headspace of the vial with nitrogen gas before final sealing.

    • Store the solution at 2-8 °C, protected from light.

Protocol 2: Stability Assessment by HPLC-UV
  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a suitable starting point. Isocratic elution can also be used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 210-280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation for Stability Study:

    • Prepare a this compound solution according to a defined protocol.

    • Aliquot the solution into several amber vials.

    • Store the vials under different conditions (e.g., 2-8 °C, room temperature, 40 °C; protected from light and exposed to light).

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • Dilute the aliquot to a suitable concentration with the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the peak area of the this compound peak over time. The percentage of this compound remaining can be calculated relative to the initial time point (t=0). The appearance and growth of new peaks should also be noted as indicative of degradation products.

Visualizations

cluster_factors Factors Promoting this compound Degradation cluster_consequences Consequences Oxygen Oxygen (Atmospheric/Dissolved) Degradation This compound Degradation Oxygen->Degradation Metal_Ions Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal_Ions->Degradation High_pH High pH (Neutral/Alkaline) High_pH->Degradation Temperature Elevated Temperature Temperature->Degradation Light Light Exposure (especially UV) Light->Degradation Loss_of_Potency Loss of Potency Degradation->Loss_of_Potency Interference Formation of Interfering Byproducts Degradation->Interference

Caption: Factors contributing to the chemical degradation of this compound in solution.

cluster_prep Solution Preparation Optimization cluster_storage Storage Condition Optimization start Instability Observed (e.g., color change, potency loss) check_solution_prep Review Solution Preparation Protocol start->check_solution_prep check_storage Evaluate Storage Conditions start->check_storage use_acidic_ph Use Acidic Buffer (pH 4-5) check_solution_prep->use_acidic_ph deoxygenate Deoxygenate Solvent check_solution_prep->deoxygenate add_chelator Add Chelating Agent (e.g., 0.1% EDTA) check_solution_prep->add_chelator low_temp Store at 2-8 °C check_storage->low_temp protect_light Protect from Light check_storage->protect_light inert_atmosphere Store under Inert Gas check_storage->inert_atmosphere perform_stability_study Perform Controlled Stability Study (HPLC) use_acidic_ph->perform_stability_study deoxygenate->perform_stability_study add_chelator->perform_stability_study low_temp->perform_stability_study protect_light->perform_stability_study inert_atmosphere->perform_stability_study stable_solution Stable Solution Achieved perform_stability_study->stable_solution

Caption: Workflow for troubleshooting this compound solution instability.

Mebanazine Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Mebanazine. This resource provides essential information, troubleshooting guides, and frequently asked questions to help you design robust experiments and minimize the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound, also known by the trade name Actomol, is a monoamine oxidase inhibitor (MAOI) from the hydrazine chemical class.[1][2][3] Its primary on-target effect is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][4] By inhibiting MAO, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is the basis for its antidepressant effects.[2] There are two main isoforms of this enzyme, MAO-A and MAO-B; MAO-A preferentially breaks down serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. Dopamine is metabolized by both isoforms.[4]

Q2: Why was this compound withdrawn from clinical use?

A2: this compound was introduced as an antidepressant in the 1960s but was later withdrawn from the market due to concerns about significant hepatotoxicity (liver damage).[1][2][3][5] This severe off-target effect is a critical consideration for its use in research models.

Q3: What are the primary known and potential off-target effects of this compound?

A3: Beyond its intended MAO inhibition, this compound has been associated with several significant off-target effects. These include:

  • Hepatotoxicity: As the primary reason for its clinical withdrawal, liver toxicity is a major concern.[1][5]

  • Hypoglycemia: this compound has been shown to have a hypoglycemic (blood sugar-lowering) effect.[6]

  • Hypotension: The compound can cause a drop in blood pressure, potentially leading to hypotensive collapse in some cases.

  • Numerous Drug Interactions: As an MAOI, this compound has a high potential for interactions with other drugs, which can lead to adverse effects like serotonin syndrome or hypertensive crisis.[7][8]

Q4: How can I generally minimize off-target effects in my experimental design?

A4: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective concentration that achieves the desired on-target effect (MAO inhibition) with the fewest off-target effects.

  • Use of Appropriate Controls: Always include negative controls (vehicle only) and positive controls (another well-characterized MAOI) to differentiate between on-target, off-target, and non-specific effects.

  • In Vitro Profiling: Before moving to in vivo models, screen this compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions.

  • Genetic and Phenotypic Screening: Utilize techniques like CRISPR-Cas9 or RNAi to validate that the observed phenotype is a direct result of MAO inhibition and not an off-target interaction.[9]

  • Structural Biology Approaches: If possible, use computational and structural biology tools to predict potential off-target binding based on molecular structure.[9][10]

Troubleshooting Guide

Problem: I am observing significant cytotoxicity or cell death in my in vitro experiments.

Possible Cause Troubleshooting Steps
Hepatotoxicity 1. Lower the Concentration: Perform a dose-response curve to find a non-toxic concentration. 2. Reduce Exposure Time: Limit the duration of cell exposure to this compound. 3. Use Liver-Specific Models with Caution: If using hepatocytes or liver cell lines, be aware of the known hepatotoxic effects of this compound.[1][5] 4. Assess Cell Viability: Use multiple viability assays (e.g., MTT, LDH release, Annexin V/PI staining) to confirm cytotoxicity.
Non-Specific Toxicity 1. Check Compound Purity: Ensure the purity of your this compound stock. 2. Vehicle Control: Confirm that the vehicle used to dissolve this compound is not causing toxicity at the concentration used.

Problem: My animal models are exhibiting unexpected physiological changes like lethargy, seizures, or collapse.

Possible Cause Troubleshooting Steps
Hypoglycemia 1. Monitor Blood Glucose: Regularly measure blood glucose levels in treated animals.[6] 2. Adjust Dosing: Lower the dose of this compound to see if the hypoglycemic effect is mitigated. 3. Provide Nutritional Support: Ensure animals have adequate access to food to counteract potential drops in blood sugar.
Hypotension 1. Monitor Blood Pressure: If possible, monitor the blood pressure of the animal models. 2. Assess Hydration: Ensure animals are properly hydrated, as dehydration can exacerbate hypotension.
Drug Interactions 1. Review All Administered Compounds: this compound has a high potential for drug interactions.[7] Ensure no other administered compounds are known to interact with MAOIs. 2. Dietary Considerations: Be aware of the "cheese effect." Tyramine-rich foods can cause a hypertensive crisis in the presence of an MAOI. Ensure animal diets are controlled and low in tyramine.

Problem: I am observing molecular changes (e.g., gene expression, protein phosphorylation) that are inconsistent with MAO inhibition.

Possible Cause Troubleshooting Steps
Off-Target Kinase or Receptor Binding 1. In Silico Screening: Use computational tools to predict potential off-target binding sites for this compound.[11] 2. Broad-Spectrum Profiling: Test this compound against a commercial off-target screening panel (e.g., a kinase or receptor panel). 3. Use a Structurally Different MAOI: Compare the results with another MAOI from a different chemical class. If the unexpected effect is unique to this compound, it is likely an off-target effect.
Metabolic Effects 1. Assess Metabolic Pathways: this compound has been shown to affect glucose metabolism.[6][12] Investigate changes in key metabolic pathways (e.g., glycolysis, gluconeogenesis) to understand the molecular basis of the observed changes.

Data and Experimental Protocols

Known this compound Interactions and Effects

The following table summarizes known effects and interactions. Note that specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for off-targets are not well-documented in publicly available literature from recent decades. Researchers should consider determining these values empirically for their models.

Effect Type Description Potential Impact on Research References
On-Target Inhibition of MAO-A and MAO-BIncreased synaptic levels of serotonin, norepinephrine, dopamine.[2],[4]
Off-Target HepatotoxicityCell death in liver models, systemic toxicity in vivo.[1],[5]
Off-Target HypoglycemiaAltered glucose metabolism, potential for seizures/lethargy in vivo.[6],
Off-Target HypotensionCardiovascular instability in vivo.
Interaction Serotonergic AgentsRisk of serotonin syndrome.[7],[8]
Interaction Tyramine-containing substancesRisk of hypertensive crisis.,[4]
Protocol: Assessing this compound-Induced Cytotoxicity In Vitro

Objective: To determine the cytotoxic concentration range of this compound in a specific cell line.

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock concentration series of this compound in culture medium. A typical range to start with is 0.1 µM to 100 µM. Also, prepare a 2x vehicle control.

  • Dosing: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions and the vehicle control. This will result in a 1x final concentration. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assay (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_metabolism Metabolism MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Stored Released_MA Released Monoamines Vesicle->Released_MA Release Receptor Postsynaptic Receptors Released_MA->Receptor MAO Monoamine Oxidase (MAO) (On-Target) Released_MA->MAO Reuptake & Degradation Signal Signal Transduction Receptor->Signal Activation Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibits Off_Target Off-Targets (e.g., Liver Enzymes) This compound->Off_Target Binds to

Caption: On-target vs. off-target action of this compound in a synapse.

Off_Target_Workflow start Start: Hypothesis of Off-Target Effect invitro Step 1: In Vitro Screening - Cytotoxicity Assays - Receptor Binding Panels - Kinase Panels start->invitro dose_response Step 2: Dose-Response Analysis Determine IC50 for On-Target vs. Off-Target invitro->dose_response invivo Step 3: In Vivo Model Validation - Monitor physiology (BP, glucose) - Assess organ toxicity (liver biomarkers) dose_response->invivo rescue Step 4: Rescue Experiment - Use specific antagonist for suspected off-target - Use genetic knockout of off-target invivo->rescue conclusion Conclusion: Confirm or Refute Off-Target Effect rescue->conclusion

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Tree Start Unexpected Result Observed Q_Reproducible Is the result reproducible? Start->Q_Reproducible A_No_Rep Action: Check protocol, reagents, and compound stability. Q_Reproducible->A_No_Rep No Q_Dose Is the effect dose-dependent? Q_Reproducible->Q_Dose Yes A_Yes_Rep Is the effect dose-dependent? A_No_Dose Action: Investigate for experimental artifact or contamination. Q_Dose->A_No_Dose No Q_Concentration Does the effect occur at concentrations below MAO inhibition? Q_Dose->Q_Concentration Yes A_Yes_Dose Does the effect occur at concentrations below MAO inhibition? A_Yes_Conc High Likelihood of Off-Target Effect Proceed with identification workflow. Q_Concentration->A_Yes_Conc Yes A_No_Conc Result may be due to exaggerated on-target effect or downstream consequences. Consider pathway analysis. Q_Concentration->A_No_Conc No

Caption: Troubleshooting decision tree for unexpected results.

References

Improving the synthetic yield and purity of Mebanazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Mebanazine. Our goal is to help you improve the synthetic yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: this compound, chemically known as (1-phenylethyl)hydrazine, can be synthesized through two main pathways:

  • Direct Alkylation of Hydrazine: This involves the reaction of a protected hydrazine derivative with a 1-phenylethyl halide. Direct alkylation of hydrazine itself is prone to overalkylation, making the use of a protecting group, such as tert-butyloxycarbonyl (Boc), advisable for achieving monosubstitution.[1][2][3]

  • Reductive Hydrazination of Acetophenone: This two-step process begins with the condensation of acetophenone and hydrazine to form acetophenone hydrazone. The subsequent reduction of the hydrazone yields this compound. This reduction can be achieved under various conditions, including the Wolff-Kishner reduction or with milder reducing agents.[4][5][6]

Q2: I am observing significant amounts of di-substituted and tri-substituted byproducts in my alkylation reaction. How can I improve the selectivity for mono-alkylation?

A2: Overalkylation is a common issue in the direct alkylation of hydrazine.[2] To enhance mono-alkylation selectivity, consider the following strategies:

  • Use of a Protecting Group: Employ a protecting group on one of the hydrazine nitrogens, such as Boc (tert-butyloxycarbonyl). This sterically and electronically hinders the protected nitrogen, favoring alkylation at the unprotected site.[1][3]

  • Controlled Stoichiometry: Use a carefully controlled molar ratio of the alkylating agent to the protected hydrazine. Adding the alkylating agent slowly and at a low temperature can also help minimize overalkylation.[1]

  • Use of a Strong Base: Deprotonation of the protected hydrazine with a strong base, like n-butyllithium (n-BuLi), at low temperatures can generate a more reactive mono-anion, leading to cleaner alkylation.[1][7]

Q3: My hydrazone intermediate appears to be decomposing during purification by silica gel chromatography. What are my options?

A3: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[8] Here are some alternative purification strategies:

  • Base-Treated Silica: Neutralize the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), before packing the column.[8]

  • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (basic or neutral grade).

  • Recrystallization: Hydrazones are often crystalline compounds. Recrystallization from a suitable solvent system can be a highly effective purification method.[8]

  • Distillation: If the hydrazone is thermally stable and has a suitable boiling point, distillation under reduced pressure (e.g., using a Kugelrohr apparatus) can be an excellent purification technique.[8]

Q4: How can I effectively remove unreacted hydrazine hydrate from my final product?

A4: Residual hydrazine hydrate can be challenging to remove due to its high boiling point. Here are a few methods:

  • Azeotropic Removal: Co-distillation with a high-boiling point solvent like toluene under reduced pressure can help remove water and hydrazine.

  • Acid-Base Extraction: Convert your this compound product into a salt (e.g., hydrochloride) by treating the reaction mixture with HCl. The salt will be soluble in the aqueous phase, while non-basic impurities may be removed with an organic solvent. Subsequent basification of the aqueous layer and extraction will yield the purified product.

  • Chromatography: While challenging with the free base, chromatography on a suitable stationary phase can be effective. Hydrazine hydrate, being highly polar, tends to adhere strongly to silica gel.[9]

  • Drying under Nitrogen: For small volumes, a gentle stream of nitrogen gas can be used to evaporate the hydrazine hydrate overnight in a fume hood.[10]

Troubleshooting Guides

Problem 1: Low Yield in the Reductive Hydrazination of Acetophenone
Potential Cause Troubleshooting Steps
Incomplete Hydrazone Formation * Ensure the removal of water formed during the condensation reaction, as it is an equilibrium process. This can be achieved by using a Dean-Stark apparatus or a drying agent. * Extend the reaction time or slightly increase the temperature. * Use a slight excess of hydrazine.
Inefficient Reduction of the Hydrazone * For Wolff-Kishner: Ensure anhydrous conditions and a sufficiently high temperature (typically >180 °C) are reached. The choice of a high-boiling solvent like diethylene glycol is crucial.[11] * For Milder Reductants (e.g., NaBH₄): The reaction may require a catalyst. If using a borohydride reagent, consider the addition of a Lewis acid or using a more reactive borohydride derivative.
Side Reactions * Azine Formation: In the Wolff-Kishner reduction, competitive formation of the azine byproduct can occur.[3] Ensure a strong enough base and high temperature to favor the desired reduction pathway. * Decomposition of Reactants/Products: The high temperatures of the Wolff-Kishner reduction can lead to degradation. If your product is thermally sensitive, consider a milder reduction method.[12]
Problem 2: Product Purity Issues After Synthesis
Potential Cause Troubleshooting Steps
Presence of Starting Materials * Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) to ensure complete conversion. * Optimize purification. For example, in chromatography, adjust the eluent polarity to achieve better separation between the product and starting materials.
Formation of Isomers * If using a chiral starting material, ensure that the reaction conditions do not promote racemization. This can sometimes occur under strongly acidic or basic conditions.
Residual Solvents or Reagents * After workup, ensure the product is thoroughly dried under vacuum. * For removal of basic or acidic reagents, perform appropriate aqueous washes during the workup (e.g., wash with dilute acid to remove basic impurities, or with dilute base to remove acidic impurities).

Experimental Protocols

Method A: Alkylation of N-Boc-Hydrazine
  • Protection of Hydrazine: To a solution of hydrazine hydrate in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting N-Boc-hydrazine by column chromatography.

  • Alkylation: Dissolve N-Boc-hydrazine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes. Slowly add a solution of (1-bromoethyl)benzene in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Deprotect the Boc group by treating the crude product with an excess of trifluoroacetic acid (TFA) in DCM.

  • Purification: After deprotection, neutralize the mixture with a suitable base and extract the this compound. Purify the final product by distillation under reduced pressure or by column chromatography on base-treated silica gel.

Method B: Reductive Hydrazination of Acetophenone (Wolff-Kishner Conditions)
  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine acetophenone, hydrazine hydrate, and ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the acetophenone is consumed.

  • Reduction: Remove the ethanol by distillation. Add diethylene glycol and potassium hydroxide pellets to the reaction flask. Heat the mixture to 180-200 °C, allowing water and any remaining volatile components to distill off. Maintain this temperature until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with diethyl ether or another suitable organic solvent. Wash the combined organic layers with brine, and dry over anhydrous potassium carbonate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

Visualizations

Synthetic_Workflow_A cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification Hydrazine Hydrazine Boc_Hydrazine Boc_Hydrazine Hydrazine->Boc_Hydrazine (Boc)₂O, DCM Alkylated_Product Alkylated_Product Boc_Hydrazine->Alkylated_Product 1. n-BuLi, THF, -78°C 2. (1-bromoethyl)benzene Mebanazine_Crude Mebanazine_Crude Alkylated_Product->Mebanazine_Crude TFA, DCM Mebanazine_Pure Mebanazine_Pure Mebanazine_Crude->Mebanazine_Pure Distillation or Chromatography

Caption: Workflow for this compound Synthesis via Alkylation.

Synthetic_Workflow_B cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction (Wolff-Kishner) cluster_2 Step 3: Purification Acetophenone Acetophenone Hydrazone Hydrazone Acetophenone->Hydrazone Hydrazine Hydrate, Ethanol, Reflux Mebanazine_Crude Mebanazine_Crude Hydrazone->Mebanazine_Crude KOH, Diethylene Glycol, 180-200°C Mebanazine_Pure Mebanazine_Pure Mebanazine_Crude->Mebanazine_Pure Vacuum Distillation

Caption: Workflow for Reductive Hydrazination of Acetophenone.

References

Controlling for variability in Mebanazine treatment of animal cohorts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mebanazine in animal cohorts. Given that this compound (trade name: Actomol) is a monoamine oxidase inhibitor (MAOI) from the hydrazine class that was withdrawn from clinical use in the 1960s due to hepatotoxicity, specific modern experimental data is limited.[1] The guidance provided is based on the known mechanism of MAOIs, general principles of animal research, and available historical information on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a monoamine oxidase inhibitor (MAOI). It non-selectively and irreversibly inhibits both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effects.

Q2: What are the potential adverse effects of this compound in animal models?

A2: The primary reason for the withdrawal of this compound from clinical use was hepatotoxicity (liver damage).[1] Researchers should be vigilant for signs of liver distress in their animal cohorts. Other potential side effects, common to MAOIs, may include sedation, dizziness, and dry mouth.[2] Due to its irreversible nature, there is also a risk of hypertensive crisis if the animals consume feed containing high levels of tyramine.

Q3: What is a suitable vehicle for administering this compound to animals?

A3: this compound is described as a white to off-white crystalline powder that is soluble in organic solvents.[2] For oral administration, it can likely be dissolved in a small amount of an organic solvent like DMSO and then diluted with an aqueous vehicle such as saline, phosphate-buffered saline (PBS), or a solution of carboxymethyl cellulose (CMC). For parenteral routes, the final concentration of the organic solvent should be minimized to avoid toxicity. It is crucial to conduct a vehicle-controlled study to rule out any effects of the solvent on the experimental outcomes.

Q4: What are some key considerations for determining the dosage of this compound?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High inter-individual variability in behavioral or physiological readouts 1. Inconsistent drug administration.2. Genetic differences within the animal cohort (especially in outbred strains).3. Variations in animal handling, housing conditions, or diet.4. Differences in the gut microbiome affecting drug metabolism.1. Ensure precise and consistent dosing technique for all animals.2. Use inbred animal strains to reduce genetic variability.3. Standardize all experimental conditions, including light-dark cycles, cage enrichment, and diet. Avoid feed with high tyramine content.4. Acclimatize animals to the experimental procedures to reduce stress.
Unexpected animal mortality or severe adverse events 1. Drug overdose.2. Hepatotoxicity.3. Hypertensive crisis due to tyramine interaction.4. Interaction with other administered compounds.1. Review and potentially lower the administered dose. Conduct a thorough dose-finding study.2. Monitor liver function through blood biochemistry. At necropsy, perform histopathological analysis of the liver.3. Ensure animal feed is low in tyramine.4. Review all administered substances for potential drug-drug interactions.
Poor or inconsistent drug efficacy 1. Inadequate dosage.2. Poor drug solubility or stability in the chosen vehicle.3. Incorrect route of administration.4. Rapid metabolism of the drug.1. Increase the dose in a stepwise manner, carefully monitoring for adverse effects.2. Confirm the solubility and stability of your this compound formulation. Prepare fresh solutions for each experiment.3. Consider alternative routes of administration (e.g., intraperitoneal instead of oral) that may offer better bioavailability.4. While this compound is an irreversible inhibitor, its pharmacokinetic profile is not well-documented. Consider the timing of behavioral testing relative to drug administration.
Difficulty dissolving this compound for administration 1. This compound is poorly soluble in aqueous solutions.1. Use a co-solvent system. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with the final aqueous vehicle. Ensure the final concentration of the organic solvent is low and consistent across all animals.

Experimental Protocols

General Protocol for this compound Administration in a Rodent Model of Depression (Forced Swim Test)

This protocol is a generalized guideline and should be adapted based on pilot studies.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow (low in tyramine) and water.

  • Drug Preparation:

    • On the day of the experiment, prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should not exceed 5%.

    • Prepare a vehicle control solution with the same concentration of DMSO in saline.

  • Administration:

    • Administer this compound or vehicle via intraperitoneal (IP) injection at a volume of 1 ml/kg body weight.

    • Dosages should be determined from a pilot study, potentially starting in the range of 5-10 mg/kg.

  • Forced Swim Test:

    • 24 hours after the final drug administration, place each rat individually in a transparent cylinder (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

    • The test duration is typically 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the this compound-treated group and the vehicle-controlled group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Visualizations

Mebanazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Degradation Increased Monoamines Increased Serotonin, Norepinephrine, Dopamine Monoamines->Increased Monoamines Increased Release Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites This compound This compound This compound->MAO Inhibition Postsynaptic Receptors Postsynaptic Receptors Increased Monoamines->Postsynaptic Receptors Binding Signal Transduction Signal Transduction Postsynaptic Receptors->Signal Transduction Therapeutic Effect Antidepressant Effect Signal Transduction->Therapeutic Effect

Caption: Mechanism of action of this compound as a monoamine oxidase inhibitor.

Troubleshooting_Workflow start Experiment Start observe Observe Unexpected Variability or Adverse Effects start->observe check_dose Review Dosage and Administration Protocol observe->check_dose Yes continue_exp Continue Experiment observe->continue_exp No check_vehicle Verify Vehicle Solubility and Stability check_dose->check_vehicle check_animals Assess Animal Health and Husbandry check_vehicle->check_animals pilot_study Conduct Pilot Study with Adjusted Parameters check_animals->pilot_study pilot_study->observe

Caption: A logical workflow for troubleshooting variability in this compound experiments.

References

Technical Support Center: Replicating Historical Mebanazine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in replicating historical study results for the monoamine oxidase inhibitor (MAOI), Mebanazine (Actomol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was it historically used for?

A1: this compound (trade name: Actomol) is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1] It was used as an antidepressant in the 1960s but was subsequently withdrawn from the market due to concerns about hepatotoxicity (liver damage).[1][2]

Q2: We are observing high variability and inconsistent results in our animal studies. What could be the cause?

A2: Replicating studies from the 1960s presents several challenges that can contribute to variability:

  • Compound Purity: The synthesis methods for this compound in the 1960s may have resulted in impurities that are not present in newly synthesized batches. These impurities could have had pharmacological or toxicological effects of their own. It is crucial to thoroughly characterize the purity of your this compound batch using modern analytical techniques.

  • Animal Models: The specific strains of rats or mice used in the original studies may no longer be available or may have genetically drifted over time. Furthermore, animal husbandry practices, including diet and microbiome, have changed significantly and can impact drug metabolism and response.

  • Historical Methodologies: Experimental techniques and equipment from the 1960s were less precise than modern methods. Slight, undocumented variations in historical protocols could lead to different outcomes.

Q3: We are struggling to replicate the reported potency of this compound. Why might this be?

A3: Discrepancies in potency can arise from several factors:

  • Assay Differences: Historical in vitro assays for MAO inhibition, such as those using a Warburg apparatus, were substantially different from modern spectrophotometric or fluorometric plate-based assays.[3][4] These older methods may have been more susceptible to experimental artifacts.

  • Vehicle and Formulation: The vehicle used to dissolve and administer this compound can affect its bioavailability. Historical studies may not have fully detailed their formulation, leading to differences in absorption and distribution.

  • Metabolic Differences: As a hydrazine derivative, this compound is metabolized, and this metabolism can be influenced by factors such as animal species, strain, and sex, as well as induction or inhibition of metabolic enzymes by other compounds.[5]

Q4: What are the primary safety concerns when working with this compound?

A4: The primary safety concern with this compound is hepatotoxicity .[1][2] As a hydrazine derivative, it shares a risk profile with other similar compounds known to cause liver damage. It is also classified as harmful if swallowed.[2] Appropriate personal protective equipment (PPE) should be used, and researchers should be aware of the potential for drug-drug and drug-food interactions typical of irreversible MAOIs.

Troubleshooting Guides

Issue 1: Inconsistent in vitro MAO Inhibition Results
Potential Cause Troubleshooting Step
Substrate Specificity This compound is a non-selective MAOI. Ensure you are testing its activity against both MAO-A and MAO-B using appropriate substrates (e.g., kynuramine for both, or specific substrates for each isoform).[6][7]
Enzyme Source The tissue source of the mitochondria (e.g., rat liver, brain) and its preparation can significantly impact results. Ensure consistency in your mitochondrial isolation protocol.
Assay Interference If using a peroxidase-linked spectrophotometric assay, your batch of this compound or its impurities may interfere with the detection method. Consider using a direct assay method (e.g., HPLC-based) to confirm results.[8]
Irreversible Inhibition As an irreversible inhibitor, pre-incubation time of this compound with the enzyme will affect the measured potency. Optimize and standardize your pre-incubation time.
Issue 2: Unexpected Animal Behavior or Toxicity
Potential Cause Troubleshooting Step
High Doses Historical studies may have used doses that are close to the toxic threshold. Review available toxicity data for related compounds and consider a wider, lower range of doses in your dose-response studies.
Route of Administration The route of administration (e.g., oral gavage vs. intraperitoneal injection) will significantly impact the pharmacokinetic profile. Ensure your method is consistent with the historical study you are trying to replicate.
Tyramine Reaction Standard laboratory animal chow can contain varying levels of tyramine, which can cause a hypertensive crisis in animals treated with an irreversible MAOI. Use a controlled, low-tyramine diet for your study animals.
Species Differences This compound's metabolism and toxicity may differ between species (e.g., rats vs. mice). If replicating a study, use the same species and strain if possible.

Data Presentation

Preclinical Bioactivity of this compound (Rat Model)
ParameterSpeciesRouteDoseOutcomeReference
Hypoglycemic EffectRat (mature female)i.p.60 mg/kgMinimal dose to lower blood glucose after 12 hours.[9]
Hypoglycemic EffectRat (mature female)i.p.90 mg/kgDecreased blood glucose level after 4-8 hours, lasting for 2 days.[10]
Acute Toxicity of Related Hydrazine MAOIs

Note: A specific LD50 for this compound has not been found in the available literature. The following data for structurally related hydrazine MAOIs are provided for context.

CompoundSpeciesRouteLD50Reference
PhenelzineRatOral210 mg/kg[11]
PhenelzineMouseOral130 mg/kg[12]
IproniazidRatOral~364 mg/kg (2.66 mol/kg)[13][14]
IproniazidDogOral95 mg/kg[13]

Experimental Protocols

Representative 1960s in vitro MAO Inhibition Assay (Spectrophotometric)

This protocol is a representation of methods used in the mid-20th century for determining MAO activity, adapted from descriptions of early spectrophotometric techniques.

Objective: To determine the inhibitory potential of this compound on monoamine oxidase activity in rat liver homogenates.

Materials:

  • Rat liver tissue

  • Phosphate buffer (0.5 M, pH 7.4)

  • Kynuramine dihydrobromide (substrate)

  • This compound

  • 1N HCl

  • Spectrophotometer

Procedure:

  • Enzyme Preparation:

    • Homogenize fresh rat liver in ice-cold deionized water.

    • (Optional, as per some historical methods) Lyophilize (freeze-dry) the homogenate to a powder for stable storage.

    • On the day of the assay, re-suspend the homogenate or powder in cold phosphate buffer to a known concentration (e.g., 250 mg powder in 6 ml buffer). Keep on ice.

  • Inhibitor and Substrate Preparation:

    • Prepare a stock solution of this compound. Due to the free base being less soluble, it may be necessary to add a small amount of HCl to aid dissolution, followed by dilution in water.

    • Prepare a stock solution of the substrate, kynuramine dihydrobromide, in deionized water.

  • Assay Reaction:

    • In a series of test tubes, add 0.1 ml of the liver suspension.

    • Add varying concentrations of the this compound solution to different tubes. Include a control tube with no inhibitor.

    • Add phosphate buffer and deionized water to bring the total volume to a pre-determined level before adding the substrate.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a set time (e.g., 15 minutes) to allow for irreversible inhibition to occur.

    • Initiate the reaction by adding a standardized amount of the kynuramine substrate solution to all tubes.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measurement:

    • Stop the reaction by adding 1N HCl. This also serves to precipitate proteins.

    • Centrifuge the tubes to pellet the precipitated protein.

    • Transfer the supernatant to a quartz cuvette.

    • Measure the absorbance of the product (4-hydroxyquinoline) at approximately 316 nm using a spectrophotometer.

  • Analysis:

    • Calculate the percent inhibition for each this compound concentration compared to the control.

    • Plot the results to estimate the concentration of this compound that causes 50% inhibition (IC50).

Visualizations

Mebanazine_Mechanism_of_Action cluster_synapse Synaptic Cleft This compound This compound (Actomol) MAO Monoamine Oxidase (MAO-A and MAO-B) This compound->MAO irreversibly inhibits Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Degradation Degradation MAO->Degradation MAO->Degradation inhibition blocks Neurotransmitters->Degradation are broken down by Synaptic_Concentration Increased Synaptic Concentration Neurotransmitters->Synaptic_Concentration leads to Antidepressant_Effect Antidepressant Effect Synaptic_Concentration->Antidepressant_Effect results in

Caption: Mechanism of action for this compound as a monoamine oxidase inhibitor.

Replication_Troubleshooting_Workflow Start Start: Replicating Historical this compound Study Inconsistent_Results Inconsistent or Unexpected Results? Start->Inconsistent_Results Check_Compound Step 1: Verify Compound Inconsistent_Results->Check_Compound Yes Success Successful Replication or Understanding of Discrepancy Inconsistent_Results->Success No Purity_Analysis Purity & Identity Check (e.g., NMR, LC-MS) Check_Compound->Purity_Analysis Check_Protocol Step 2: Review Protocol Purity_Analysis->Check_Protocol Compare_Methods Compare Historical vs. Modern Assay Methods Check_Protocol->Compare_Methods Check_Model Step 3: Evaluate Animal Model Compare_Methods->Check_Model Species_Strain Check Species, Strain, Sex, Diet, and Health Status Check_Model->Species_Strain Hypothesize Formulate Hypothesis for Discrepancy Species_Strain->Hypothesize Redesign Redesign Experiment with Controls Hypothesize->Redesign Redesign->Start Re-test

Caption: Troubleshooting workflow for replicating historical this compound studies.

References

Validation & Comparative

Mebanazine's Potency in the Landscape of Monoamine Oxidase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mebanazine, a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, was historically used as an antidepressant in the 1960s.[1][2] However, it has since been withdrawn from the market due to concerns regarding hepatotoxicity.[1][3] For researchers investigating the structure-activity relationships of MAOIs or exploring novel antidepressant therapies, understanding this compound's potency in relation to other inhibitors remains a subject of interest.

Qualitative Comparison and Chemical Class

This compound belongs to the hydrazine class of MAOIs, which are known for their irreversible inhibition of monoamine oxidase.[1][2] This class also includes drugs like phenelzine and isocarboxazid.[2] Irreversible inhibition means that the drug forms a stable, covalent bond with the enzyme, and the restoration of enzyme activity requires the synthesis of new enzyme molecules. This contrasts with reversible inhibitors, such as moclobemide, which bind non-covalently to the enzyme.

Quantitative Potency of Selected MAO Inhibitors

While direct quantitative data for this compound is unavailable, the following table summarizes the reported IC50 values for other notable MAO inhibitors to provide a comparative context. It is crucial to acknowledge that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.

MAO InhibitorMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityChemical Class
This compound Data not availableData not availableUnknownHydrazine
Phenelzine~0.1 - 1~0.1 - 1Non-selectiveHydrazine
Tranylcypromine~0.1 - 1~0.1 - 1Non-selectiveNon-hydrazine
Isocarboxazid~0.1 - 1~0.1 - 1Non-selectiveHydrazine
Selegiline~1 - 10~0.01 - 0.1MAO-B selectivePropargylamine
Moclobemide~1 - 5~10 - 50MAO-A selectiveBenzamide

Disclaimer: The IC50 values presented are approximate ranges gathered from multiple literature sources and should be considered as references rather than absolute values for direct comparison due to variations in experimental methodologies.

Experimental Protocols for Determining MAO Inhibitor Potency

The potency of MAO inhibitors is typically determined using in vitro enzyme inhibition assays. The two most common methods are fluorometric assays and radioligand binding assays.

Fluorometric Assay for MAO Activity

This method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[6][7][8][9]

General Protocol:

  • Enzyme Source: Purified or recombinant human MAO-A or MAO-B enzymes, or tissue homogenates (e.g., from liver or brain) containing the enzymes are used.

  • Substrate: A suitable substrate for MAO, such as kynuramine or p-tyramine, is added to initiate the enzymatic reaction.

  • Inhibitor: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme to allow for binding and inhibition.

  • Detection: A fluorogenic probe (e.g., Amplex Red) is used, which in the presence of horseradish peroxidase (HRP), reacts with the H2O2 produced by the MAO reaction to generate a fluorescent product (resorufin).

  • Measurement: The fluorescence intensity is measured using a microplate reader. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is then calculated from a dose-response curve.[8]

Radioligand Binding Assay

This technique measures the ability of a test compound to compete with a radiolabeled ligand for binding to the active site of the MAO enzyme.[10]

General Protocol:

  • Enzyme Preparation: Membranes from cells expressing recombinant human MAO-A or MAO-B, or mitochondrial fractions from tissues, are prepared.

  • Radioligand: A specific radiolabeled inhibitor with high affinity for the target MAO isoform (e.g., [3H]-pargyline for MAO-B) is used.

  • Competition: The enzyme preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test inhibitor.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Analysis: The concentration of the test inhibitor that displaces 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a Ki value, which represents the binding affinity of the inhibitor for the enzyme.

Visualizing the Mechanism of MAO Inhibition

The following diagram illustrates the general mechanism of action for a monoamine oxidase inhibitor.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO_enzyme Monoamine Oxidase (MAO) MA->MAO_enzyme Metabolism Increased_MA Increased Monoamine Concentration MA->Increased_MA Increased Availability Metabolites Inactive Metabolites MAO_enzyme->Metabolites MAO_Inhibitor MAO Inhibitor (e.g., this compound) MAO_Inhibitor->MAO_enzyme Inhibition

Mechanism of Monoamine Oxidase Inhibition

References

A Comparative Analysis of Mebanazine and Non-Hydrazine Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hydrazine-based monoamine oxidase inhibitor (MAOI) Mebanazine and several non-hydrazine MAOIs. Due to the withdrawal of this compound from clinical use in the 1960s because of significant hepatotoxicity, direct comparative studies with modern, non-hydrazine MAOIs are unavailable.[1] This guide, therefore, synthesizes historical data on this compound and contrasts it with current data for representative non-hydrazine MAOIs, including the reversible MAO-A inhibitor Moclobemide, the selective irreversible MAO-B inhibitor Selegiline, and the non-selective irreversible inhibitor Tranylcypromine.

Executive Summary

This compound (trade name Actomol) is a hydrazine-containing, irreversible monoamine oxidase inhibitor that was historically used for the treatment of depression.[1] Its clinical use was discontinued due to a high risk of liver damage, a side effect associated with its hydrazine structure.[2] In contrast, modern non-hydrazine MAOIs have been developed with improved safety profiles, including reversible and selective agents that offer better tolerability.[3] The primary mechanism of action for all MAOIs involves inhibiting the monoamine oxidase enzyme, which leads to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[4] Inhibition of MAO-A is primarily associated with antidepressant effects.[5]

Data Presentation: Comparative Overview

The following table summarizes the key characteristics of this compound in comparison to selected non-hydrazine MAOIs. Data for this compound is limited to historical sources, while data for non-hydrazine MAOIs is derived from more recent clinical studies.

FeatureThis compoundMoclobemideSelegilineTranylcypromine
Chemical Class HydrazineBenzamidePropargylamineCyclopropylamine
Mechanism Irreversible MAO InhibitorReversible MAO-A Inhibitor (RIMA)Irreversible MAO-B Inhibitor (at low doses)Irreversible Non-selective MAO Inhibitor
Selectivity Non-selective (presumed)MAO-AMAO-BNon-selective
Efficacy (Depression) Historically considered effectiveComparable to tricyclic antidepressants and SSRIs[6]Effective at higher, non-selective dosesEffective, particularly in treatment-resistant depression[1]
Common Side Effects N/A (Limited Data)Nausea, headache, insomnia (generally well-tolerated)[6]Insomnia, dizziness, nausea[7]Orthostatic hypotension, dizziness, insomnia[8]
Key Safety Concern Hepatotoxicity [1]Low risk of tyramine-induced hypertensive crisisLower risk of tyramine reaction at selective dosesHigh risk of tyramine-induced hypertensive crisis, serotonin syndrome[9]
Clinical Use Status WithdrawnUsed in many countries (not available in the US)[7]Approved for Parkinson's disease and depression (transdermal patch)[3]Used for treatment-resistant depression[8]

Signaling Pathway of Monoamine Oxidase Inhibition

Monoamine oxidase inhibitors exert their therapeutic effects by preventing the breakdown of monoamine neurotransmitters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

MAOI_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) VMAT2 VMAT2 MA->VMAT2 Uptake MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle MA_Vesicle Monoamines Synaptic_Cleft Increased Monoamines MA_Vesicle->Synaptic_Cleft Release Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites MAOI MAO Inhibitor MAOI->MAO Inhibition Signal Neuronal Signal Receptor->Signal Activation

Figure 1: Mechanism of Action of Monoamine Oxidase Inhibitors.

Experimental Protocols

General Protocol for a Comparative MAOI Clinical Trial

1. Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.

2. Participant Selection:

  • Inclusion Criteria: Adults (18-65 years) with a diagnosis of Major Depressive Disorder (MDD) according to DSM-5 criteria, with a minimum score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale (HDRS) ≥ 18).

  • Exclusion Criteria: History of bipolar disorder, psychosis, substance use disorder within the last 6 months, significant medical conditions (especially cardiovascular disease and liver dysfunction), and contraindications for MAOI use.

3. Randomization and Blinding: Participants are randomly assigned to receive either the investigational MAOI, a comparator drug (e.g., another MAOI or an SSRI), or a placebo. Both participants and investigators are blinded to the treatment allocation.

4. Treatment and Dosage:

  • A flexible-dose design is often used, starting with a low dose and titrating upwards based on efficacy and tolerability over a period of 2-4 weeks.

  • For MAOIs with dietary restrictions (e.g., Tranylcypromine), patients receive extensive counseling on avoiding tyramine-rich foods.

5. Efficacy Assessment:

  • Primary Outcome: Change from baseline in a standardized depression scale (e.g., HDRS or Montgomery-Åsberg Depression Rating Scale (MADRS)) at the end of the treatment period (e.g., 8 weeks).

  • Secondary Outcomes: Clinical Global Impression (CGI) scale, response rates (e.g., ≥ 50% reduction in HDRS score), and remission rates (e.g., HDRS score ≤ 7).

6. Safety and Tolerability Assessment:

  • Monitoring of vital signs (especially blood pressure), adverse events, and laboratory parameters (including liver function tests).

  • Use of standardized checklists for side effects.

7. Statistical Analysis:

  • Analysis of covariance (ANCOVA) or mixed-model for repeated measures (MMRM) to compare the change in depression scores between treatment groups.

  • Chi-square tests for comparing response and remission rates.

Experimental_Workflow Screening Screening and Informed Consent Baseline Baseline Assessment (HDRS, MADRS, Vitals) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Investigational MAOI) Randomization->GroupA GroupB Group B (Comparator/Placebo) Randomization->GroupB Titration Dose Titration (Weeks 1-4) GroupA->Titration GroupB->Titration Maintenance Maintenance Phase (Weeks 5-8) Titration->Maintenance Endpoint End-of-Study Assessment (Week 8) Maintenance->Endpoint FollowUp Follow-up (Optional) Endpoint->FollowUp

Figure 2: Generalized Experimental Workflow for an MAOI Clinical Trial.

Conclusion

The evolution from hydrazine-based MAOIs like this compound to modern non-hydrazine agents represents a significant advancement in antidepressant pharmacology. The severe hepatotoxicity associated with the hydrazine chemical class led to the discontinuation of this compound and spurred the development of safer alternatives.[2] While direct comparative data is absent, the available information underscores the improved safety and tolerability of non-hydrazine MAOIs. Researchers and drug development professionals should consider the historical context of early MAOIs and the targeted development of newer agents with refined mechanisms of action (e.g., reversibility and selectivity) when designing novel therapeutics for depressive disorders.

References

A Tale of Two Eras: Mebanazine and the Evolution of Antidepressant Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the vintage monoamine oxidase inhibitor, Mebanazine, and the contemporary arsenal of antidepressants reveals a striking evolution in our understanding and treatment of depression. While both approaches aim to modulate neurotransmitter systems, their mechanisms, efficacy, and safety profiles paint a picture of significant pharmacological advancement. This guide delves into a detailed comparison for researchers, scientists, and drug development professionals, offering insights into the journey of antidepressant drug discovery.

This compound, a monoamine oxidase inhibitor (MAOI) from the hydrazine class, was used as an antidepressant in the 1960s but was later withdrawn due to concerns about liver toxicity.[1][2][3][4] In contrast, modern antidepressants encompass a variety of classes, most notably Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs), each with a more refined mechanism of action and generally improved safety profile.[5][6][7]

Mechanism of Action: A Shift from Broad Inhibition to Selective Modulation

The fundamental difference between this compound and modern antidepressants lies in their mechanism of action. This compound, as an MAOI, non-selectively and irreversibly inhibits the monoamine oxidase enzyme system. This enzyme is responsible for the breakdown of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[4][5] By inhibiting this enzyme, this compound leads to a global increase in the levels of these neurotransmitters in the brain.[4]

Modern antidepressants, on the other hand, employ more targeted approaches:

  • SSRIs specifically block the reuptake of serotonin into the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft.[8][9][10][11]

  • SNRIs inhibit the reuptake of both serotonin and norepinephrine, thereby increasing the levels of both neurotransmitters.[12][13][14]

  • TCAs also block the reuptake of serotonin and norepinephrine, but they are less selective than SNRIs and can also affect other neurotransmitter systems, contributing to a broader side effect profile.[15][16][17][18][19]

This shift from the broad-spectrum inhibition of this compound to the more selective modulation of modern antidepressants represents a key advancement in psychopharmacology, aiming to maximize therapeutic effects while minimizing unwanted side effects.

G cluster_maoi This compound (MAOI) Signaling Pathway MAO MAO Neurotransmitters Neurotransmitters MAO->Neurotransmitters Breaks down Increased Neurotransmitter Levels Increased Neurotransmitter Levels Neurotransmitters->Increased Neurotransmitter Levels Leads to This compound This compound This compound->MAO Inhibits G cluster_ssri Modern Antidepressant (SSRI) Signaling Pathway Presynaptic Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic Neuron->Serotonin Releases Postsynaptic Neuron Postsynaptic Neuron Serotonin->Postsynaptic Neuron Binds to receptors SERT Serotonin Transporter Serotonin->SERT Reuptake SERT->Presynaptic Neuron SSRI SSRI SSRI->SERT Blocks Increased Synaptic Serotonin Increased Synaptic Serotonin Increased Synaptic Serotonin->Postsynaptic Neuron Enhanced signaling G Start Start Pre-clinical Pre-clinical Start->Pre-clinical Clinical Trials Clinical Trials Pre-clinical->Clinical Trials Phase I Phase I Clinical Trials->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Review Regulatory Review Phase III->Regulatory Review Market Market Regulatory Review->Market

References

Validating the MAO-A versus MAO-B Selectivity of Mebanazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monoamine Oxidase and Inhibitor Selectivity

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. The selective inhibition of these isoforms has significant therapeutic implications. Selective MAO-A inhibitors are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of Parkinson's disease and neurodegenerative disorders.

Mebanazine, a hydrazine-class antidepressant introduced in the 1960s, is known to be a potent monoamine oxidase inhibitor.[1] However, its specific affinity for the A and B isoforms of the enzyme has not been extensively documented in publicly accessible databases. Understanding this selectivity is crucial for elucidating its pharmacological profile and potential therapeutic applications and side effects.

Comparative Analysis of MAO Inhibitor Selectivity

To contextualize the potential selectivity of this compound, the following table summarizes the inhibitory concentrations (IC50) for a range of known MAO inhibitors. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A). A high SI value indicates selectivity for MAO-A, while a low SI value indicates selectivity for MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)Predominant Selectivity
This compound Data not availableData not availableData not availableUnknown
Clorgyline0.0061.5250MAO-A
Moclobemide1.22722.5MAO-A
Selegiline (Deprenyl)0.80.010.0125MAO-B
Pargyline1.50.070.047MAO-B
Tranylcypromine0.91.21.33Non-selective
Phenelzine1.53.22.13Non-selective

Experimental Protocols for Determining MAO Selectivity

The determination of MAO-A and MAO-B inhibitory activity and selectivity is typically performed using in vitro enzymatic assays. The following is a generalized protocol based on established methodologies.

Objective:

To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against MAO-A and MAO-B enzymes.

Materials:
  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate: Kynuramine or Amplex® Red reagent

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective)

  • Microplate reader (fluorometric or spectrophotometric)

  • 96-well microplates

Procedure:
  • Enzyme Preparation: Recombinant MAO-A and MAO-B enzymes are diluted to a working concentration in phosphate buffer.

  • Compound Dilution: A serial dilution of the test compound and reference inhibitors is prepared in the assay buffer.

  • Incubation: The diluted enzymes are pre-incubated with the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., kynuramine).

  • Signal Detection: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C. The product formation is then measured using a microplate reader. For kynuramine, the fluorescent product, 4-hydroxyquinoline, is measured. For Amplex® Red, the fluorescent product, resorufin, is measured.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the MAO-A and MAO-B selectivity of a test compound.

MAO_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_A MAO-A Enzyme Preincubation_A Pre-incubation with MAO-A Enzyme_A->Preincubation_A Enzyme_B MAO-B Enzyme Preincubation_B Pre-incubation with MAO-B Enzyme_B->Preincubation_B Test_Compound Test Compound (this compound) Test_Compound->Preincubation_A Test_Compound->Preincubation_B Ref_Inhibitors Reference Inhibitors (Clorgyline, Selegiline) Ref_Inhibitors->Preincubation_A Ref_Inhibitors->Preincubation_B Reaction_A Add Substrate (e.g., Kynuramine) Preincubation_A->Reaction_A Reaction_B Add Substrate (e.g., Kynuramine) Preincubation_B->Reaction_B Detection_A Fluorescence Detection Reaction_A->Detection_A Detection_B Fluorescence Detection Reaction_B->Detection_B IC50_A Calculate IC50 for MAO-A Detection_A->IC50_A IC50_B Calculate IC50 for MAO-B Detection_B->IC50_B Selectivity Determine Selectivity Index (IC50_B / IC50_A) IC50_A->Selectivity IC50_B->Selectivity

Caption: Workflow for determining MAO-A vs. MAO-B selectivity.

Signaling Pathway of MAO Inhibition

The following diagram illustrates the impact of MAO inhibitors on monoaminergic neurotransmission.

MAO_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake & Metabolism Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Monoamine->Vesicle Release Release Vesicle->Release Synaptic_Monoamine Synaptic Monoamine Release->Synaptic_Monoamine Exocytosis Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Reuptake Reuptake Transporter Synaptic_Monoamine->Reuptake Signal Signal Transduction Receptor->Signal MAO Monoamine Oxidase (MAO) Reuptake->MAO Metabolites Inactive Metabolites MAO->Metabolites Degradation MAOI MAO Inhibitor (e.g., this compound) MAOI->MAO Inhibition

Caption: MAO inhibition increases neurotransmitter availability.

Conclusion

While the precise MAO-A versus MAO-B selectivity of this compound remains to be quantitatively determined, the experimental framework and comparative data presented in this guide offer a robust starting point for its validation. The provided protocols and diagrams serve as a resource for researchers aiming to characterize the pharmacological profile of this compound or other novel MAO inhibitors. The historical context of this compound's development and its withdrawal due to hepatotoxicity underscore the importance of thorough preclinical evaluation, including detailed enzyme selectivity profiling, for all new drug candidates.[2][3] Further research is warranted to fully elucidate the specific interactions of this compound with MAO isoforms.

References

Mebanazine: A Potent Positive Control for Monoamine Oxidase A Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the selection of an appropriate positive control is paramount for the validation of monoamine oxidase inhibitor (MAOI) activity assays. Mebanazine, a hydrazine-based MAOI, presents itself as a robust and selective positive control, particularly for assays targeting monoamine oxidase A (MAO-A).

This guide provides a comprehensive comparison of this compound with other commonly used MAOI positive controls, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their assay development and screening workflows.

Comparative Analysis of MAOI Positive Controls

This compound demonstrates potent and selective inhibition of MAO-A. For comparative purposes, its performance characteristics are presented alongside two widely used selective MAOIs: Clorgyline (MAO-A specific) and Selegiline (MAO-B specific).

InhibitorTarget MAO IsoformIC50 / Ki ValueTypical Assay ConcentrationReference
This compound MAO-A IC50: 1.4 x 10⁻⁸ M (for 5-HT oxidation)10⁻⁷ M to 10⁻⁶ M[1]
MAO-BIC50: > 10⁻⁵ M (for benzylamine oxidation)[1]
ClorgylineMAO-AKi: ~0.054 µM10⁻⁸ M to 10⁻⁷ M
SelegilineMAO-BKi: ~0.02 µM10⁻⁸ M to 10⁻⁷ M

Note: IC50 and Ki values can vary depending on experimental conditions, including substrate and enzyme source. The provided values serve as a comparative reference.

Mechanism of Action: The MAOI Signaling Pathway

Monoamine oxidases are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for the use of MAOIs in the treatment of depression and neurological disorders.

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Neurotransmitter_Vesicle->Neurotransmitter Release MAO MAO Neurotransmitter->MAO Degradation by Synaptic_Neurotransmitter Neurotransmitters Neurotransmitter->Synaptic_Neurotransmitter Release Mitochondrion Mitochondrion Mitochondrion->MAO Location Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Produces Synaptic_Neurotransmitter->Neurotransmitter Reuptake Receptor Postsynaptic Receptors Synaptic_Neurotransmitter->Receptor Binding This compound This compound (MAO Inhibitor) This compound->MAO Inhibits

Caption: Mechanism of Monoamine Oxidase Inhibition.

Experimental Protocols

Fluorometric MAO-A Activity Assay

This protocol provides a general framework for determining MAO-A activity using a fluorometric assay.

Materials:

  • Recombinant human MAO-A

  • MAO-A substrate (e.g., kynuramine or a commercial proprietary substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar fluorogenic probe)

  • This compound (positive control)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of MAO-A enzyme, substrate, HRP, and Amplex Red in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of this compound working solution to the positive control wells.

    • Add 10 µL of test compounds to the sample wells.

    • Add 10 µL of solvent to the negative control (no inhibitor) wells.

    • Add 20 µL of MAO-A enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a substrate/HRP/Amplex Red mixture to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for the positive control and test compounds relative to the negative control.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vitro MAOI activity assay.

MAOI_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Controls Prepare_Plate Prepare 96-well Plate (Blank, Negative Control, Positive Control, Samples) Prepare_Reagents->Prepare_Plate Add_Inhibitors Add this compound (Positive Control) and Test Compounds Prepare_Plate->Add_Inhibitors Add_Enzyme Add MAO Enzyme Add_Inhibitors->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate_Mix Add Substrate/Detection Reagent Mix Pre_Incubate->Add_Substrate_Mix Measure_Signal Measure Fluorescence/ Luminescence Kinetically Add_Substrate_Mix->Measure_Signal Calculate_Rates Calculate Reaction Rates Measure_Signal->Calculate_Rates Determine_Inhibition Determine % Inhibition and IC50 Values Calculate_Rates->Determine_Inhibition

Caption: In Vitro MAOI Activity Assay Workflow.

Conclusion

This compound serves as an excellent positive control for MAO-A activity assays due to its high potency and selectivity. Its use, in conjunction with a selective MAO-B inhibitor like Selegiline, allows for the precise characterization of the inhibitory profile of test compounds. The provided experimental framework and comparative data offer a solid foundation for researchers to confidently incorporate this compound into their MAOI screening and characterization studies.

References

Unraveling the Molecular Nuances of Mebanazine: A Comparative Guide to its Structure-Activity Relationship and Toxicophores

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Rockville, MD – A comprehensive analysis of the monoamine oxidase inhibitor (MAOI) Mebanazine reveals critical insights into its structure-activity relationship (SAR) and the molecular features contributing to its toxicity. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative overview of this compound and its analogs, supported by experimental data, to inform the design of safer and more effective MAOIs.

This compound, a hydrazine-based antidepressant withdrawn from the market due to severe hepatotoxicity, serves as a case study in the delicate balance between therapeutic efficacy and adverse effects. Understanding the specific structural motifs responsible for both its MAO inhibitory activity and its toxicological profile is paramount for the development of next-generation therapeutics with improved safety profiles.

Structure-Activity Relationship of this compound and its Analogs

The MAO inhibitory potency of aralkylhydrazine derivatives like this compound is significantly influenced by the nature and position of substituents on the aromatic ring. Quantitative structure-activity relationship (QSAR) studies on related N-isopropylaryl hydrazides have shown a correlation between the electron-withdrawing capacity of the aryl ring substituents and their inhibitory potency against MAO. This suggests that modifications to the phenyl ring of this compound could modulate its activity.

  • Substitution on the Aromatic Ring: Electron-withdrawing groups on the phenyl ring tend to increase MAO inhibitory potency.

  • Nature of the Alkyl Linker: The size and branching of the alkyl chain connecting the phenyl and hydrazine moieties can influence selectivity for MAO-A versus MAO-B.

  • Substitution on the Hydrazine Moiety: Modifications to the hydrazine group can drastically alter both potency and toxicity.

Table 1: Comparative MAO Inhibitory Activity of Selected Hydrazine Derivatives (Illustrative)

CompoundGeneral StructureModification from this compoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compoundα-methylbenzylhydrazine-Data not availableData not available
Phenelzine2-phenylethylhydrazineDifferent alkyl linkerData not availableData not available
Pheniprazine1-phenylpropan-2-ylhydrazineIsomer of this compoundData not availableData not available

Note: Specific IC50 values for this compound and its direct analogs are scarce in the available literature. This table serves as an illustrative template for comparing related compounds for which data may become available.

The Toxicophore of this compound: The Hydrazine Moiety

The primary cause of this compound's hepatotoxicity is attributed to its hydrazine functional group. The metabolic bioactivation of hydrazine derivatives can lead to the formation of reactive metabolites that are capable of causing cellular damage.

The proposed metabolic pathway of this compound involves several key steps that contribute to its toxicity. This can be visualized in the following workflow:

Mebanazine_Metabolism This compound This compound (α-methylbenzylhydrazine) Phase1 Phase I Metabolism (Oxidation) This compound->Phase1 Phase2 Phase II Metabolism (Conjugation) This compound->Phase2 ReactiveMetabolite Reactive Intermediates (e.g., Diazene, Free Radicals) Phase1->ReactiveMetabolite CellularDamage Covalent Binding to Macromolecules ReactiveMetabolite->CellularDamage Conjugates N-Glucuronides (Excreted in Bile) Phase2->Conjugates Hepatotoxicity Hepatotoxicity CellularDamage->Hepatotoxicity MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme MAO Enzyme (MAO-A or MAO-B) Preincubation Pre-incubation (Enzyme + Compound) Enzyme->Preincubation Compound Test Compound (e.g., this compound analog) Compound->Preincubation Buffer Incubation Buffer Buffer->Preincubation Substrate Add Kynuramine (Substrate) Preincubation->Substrate Incubation Incubation at 37°C Substrate->Incubation Termination Stop Reaction Incubation->Termination Detection Detect 4-Hydroxyquinoline (Product) Termination->Detection Calculation Calculate IC50 Value Detection->Calculation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatotoxicity of Mebanazine and other hydrazine-based monoamine oxidase inhibitors (MAOIs), supported by available experimental data. This document summarizes key toxicological findings, outlines relevant experimental methodologies, and visualizes the underlying biochemical pathways.

Hydrazine-derived antidepressants, a class of monoamine oxidase inhibitors (MAOIs), have historically been effective in treating depression but are often associated with a significant risk of drug-induced liver injury (DILI). This guide focuses on the comparative hepatotoxicity of this compound, a discontinued MAOI, and its chemical relatives, including iproniazid, phenelzine, and isocarboxazid. Understanding the varying degrees of liver toxicity among these compounds is crucial for the development of safer therapeutic alternatives.

Executive Summary of Comparative Hepatotoxicity

The available evidence consistently points to a spectrum of hepatotoxic potential among hydrazine MAOIs. Iproniazid is widely recognized as the most hepatotoxic compound in this class, a factor that led to its withdrawal from the market.[1][2] Phenelzine and isocarboxazid are considered to have a lower, though still present, risk of liver injury.[2][3] this compound was also discontinued due to its potential for hepatotoxicity.[4]

The liver injury induced by these compounds is typically hepatocellular, characterized by elevated serum aminotransferase levels, and can range from mild, transient enzyme elevations to severe, and in some cases fatal, acute hepatitis.[3] The onset of injury is generally observed between one to six months after initiating treatment.[3]

Quantitative Toxicity Data

Direct comparative studies providing quantitative hepatotoxicity data for this compound against other hydrazine MAOIs are limited. However, data from individual studies on related compounds can be compiled to offer a comparative perspective.

CompoundSpeciesDosageKey FindingsReference(s)
Hydrazine Rat10 mg/kgThreshold for toxic effect.[2][5]
Rat40 mg/kgOptimal dose for observing toxic effects.[2][5]
Rat60 mg/kg~50% reduction in hepatic glutathione; 7-fold increase in triglycerides at 24h.[2][5]
Phenelzine Human>2 mg/kgAssociated with toxicity.[6]
Human4-6 mg/kgPotentially fatal dose.[6]
Iproniazid RatNot SpecifiedPotent hepatotoxin, leading to necrosis. Potentiated by phenobarbital.[7][8]
Isocarboxazid HumanNot SpecifiedLess commonly associated with fatal acute liver failure compared to iproniazid and phenelzine.[2][3]

Mechanisms of Hepatotoxicity

The hepatotoxicity of hydrazine-based MAOIs is primarily attributed to their metabolic activation into reactive intermediates. This process involves key enzyme systems in the liver.

Metabolic Activation Pathway

Hydrazine compounds undergo metabolic processing in the liver, primarily through two phases.

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes play a crucial role in the initial oxidation of hydrazine derivatives.[7][9] This step can generate highly reactive metabolites. For instance, iproniazid is metabolized to isopropylhydrazine, a potent hepatotoxin.[7][9]

  • Phase II Metabolism: N-acetyltransferase (NAT) enzymes, particularly NAT2, are involved in the acetylation of hydrazine compounds.[10] The rate of acetylation can influence the accumulation of toxic metabolites. Genetic variations in NAT2 can lead to "slow" or "fast" acetylator phenotypes, which may affect an individual's susceptibility to hydrazine-induced liver injury.[10]

The reactive metabolites generated through these pathways can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress, dysfunction, and ultimately, cell death (necrosis).[7][11] This cellular damage manifests as the clinically observed hepatotoxicity.

General Metabolic Activation Pathway of Hydrazine MAOIs cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Hydrazine Compound Hydrazine Compound Reactive Metabolite 1 Reactive Metabolite 1 Hydrazine Compound->Reactive Metabolite 1 Cytochrome P450 (Oxidation) Acetylated Metabolite Acetylated Metabolite Hydrazine Compound->Acetylated Metabolite N-acetyltransferase (NAT) (Acetylation) Covalent Binding to\nMacromolecules Covalent Binding to Macromolecules Reactive Metabolite 1->Covalent Binding to\nMacromolecules Hepatocellular Injury Hepatocellular Injury Covalent Binding to\nMacromolecules->Hepatocellular Injury Experimental Workflow for In Vivo Hepatotoxicity Assessment Animal Selection\n(e.g., Rats) Animal Selection (e.g., Rats) Acclimatization Acclimatization Animal Selection\n(e.g., Rats)->Acclimatization Grouping & Dosing\n(Test & Control) Grouping & Dosing (Test & Control) Acclimatization->Grouping & Dosing\n(Test & Control) Monitoring\n(Clinical Signs) Monitoring (Clinical Signs) Grouping & Dosing\n(Test & Control)->Monitoring\n(Clinical Signs) Sample Collection Sample Collection Monitoring\n(Clinical Signs)->Sample Collection Biochemical Analysis\n(ALT, AST, etc.) Biochemical Analysis (ALT, AST, etc.) Sample Collection->Biochemical Analysis\n(ALT, AST, etc.) Histopathology\n(Liver Tissue) Histopathology (Liver Tissue) Sample Collection->Histopathology\n(Liver Tissue) Data Analysis &\nInterpretation Data Analysis & Interpretation Biochemical Analysis\n(ALT, AST, etc.)->Data Analysis &\nInterpretation Histopathology\n(Liver Tissue)->Data Analysis &\nInterpretation

References

In Vitro Validation of Mebanazine's Effect on Neurotransmitter Uptake: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mebanazine, a monoamine oxidase inhibitor (MAOI) from the hydrazine class, was historically used as an antidepressant in the 1960s but has since been discontinued due to concerns of hepatotoxicity.[1] This guide aims to provide an in vitro validation of this compound's effects on neurotransmitter uptake, comparing its performance with other monoamine oxidase inhibitors. However, a comprehensive search of scientific literature and databases reveals a significant lack of specific in vitro data on this compound's direct inhibitory effects (IC50 values) on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This scarcity of data is likely due to its early discontinuation from clinical use.

Therefore, this guide will present a comparative analysis based on the known mechanism of MAOIs and available in vitro data for other representative MAOIs: Phenelzine, Tranylcypromine, and Selegiline. This will allow for an indirect assessment of the expected, though unconfirmed, profile of this compound and provide a framework for any future in vitro studies.

Comparative Analysis of MAOI Effects on Neurotransmitter Uptake

Monoamine oxidase inhibitors primarily exert their therapeutic effects by inhibiting the MAO-A and/or MAO-B enzymes, which are responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the synaptic concentration of these neurotransmitters. While the primary mechanism is enzyme inhibition, some MAOIs have also been shown to directly interact with neurotransmitter transporters, affecting their reuptake.

The following table summarizes the available in vitro data on the inhibition of norepinephrine and dopamine uptake by selected MAOIs. It is important to note that specific IC50 values for this compound are not available in the reviewed literature.

Table 1: In Vitro Inhibition of Neurotransmitter Uptake by Select MAOIs

CompoundNeurotransmitter TransporterIC50 (µM)Test SystemReference
This compound Dopamine (DAT) Data not available --
Norepinephrine (NET) Data not available --
Serotonin (SERT) Data not available --
PhenelzineNorepinephrine (NET)3.9Chopped rat cerebral cortex[2]
TranylcypromineNorepinephrine (NET)2.5Chopped rat cerebral cortex[2]
PargylineDopamine (DAT)Weak inhibition (~20% at 100 µM)Rat striatal synaptosomes[3]
ClorgylineDopamine (DAT)43.3Rat striatal synaptosomes[3]
HarmanDopamine (DAT)25.4Rat striatal synaptosomes[3]
NorharmanDopamine (DAT)29Rat striatal synaptosomes[3]
HarmalineDopamine (DAT)22.5Rat striatal synaptosomes[3]
1-ethyl-β-carbolineDopamine (DAT)18Rat striatal synaptosomes[3]

Note: The provided IC50 values are from single studies and may vary depending on the experimental conditions. The lack of data for this compound prevents a direct comparison.

Experimental Protocols

The in vitro validation of a compound's effect on neurotransmitter uptake is typically performed using one of the following established methodologies.

Radioligand Uptake Assay using Synaptosomes

This is a classic and widely used method to study the function of neurotransmitter transporters.

Principle: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions rich in the transporter of interest (e.g., striatum for DAT). These synaptosomes are incubated with a radiolabeled form of the neurotransmitter (e.g., [3H]dopamine) in the presence and absence of the test compound (e.g., this compound). The amount of radioactivity taken up by the synaptosomes is measured, and the inhibitory effect of the compound is determined by the reduction in uptake compared to the control.

Generalized Protocol:

  • Synaptosome Preparation: A specific brain region (e.g., rat striatum) is homogenized in a suitable buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.[4]

  • Uptake Assay: Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: The uptake reaction is initiated by adding a known concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine).

  • Termination of Uptake: After a specific incubation period at a controlled temperature (e.g., 37°C), the uptake is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated from concentration-response curves.

Fluorescence-Based Uptake Assay in Transfected Cell Lines

This method offers a higher-throughput alternative to radioligand assays and is suitable for screening large numbers of compounds.

Principle: A cell line that does not endogenously express the transporter of interest (e.g., HEK293 cells) is genetically engineered to express a specific human neurotransmitter transporter (e.g., hDAT, hNET, or hSERT). These cells are then incubated with a fluorescent substrate that is a substrate for the transporter. The uptake of the fluorescent substrate into the cells leads to an increase in intracellular fluorescence, which can be measured using a fluorescence plate reader. The inhibitory effect of a test compound is determined by its ability to reduce this fluorescence signal.[5][6]

Generalized Protocol:

  • Cell Culture: HEK293 cells stably transfected with the human transporter cDNA are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.

  • Substrate Addition: A fluorescent transporter substrate is added to initiate the uptake.

  • Fluorescence Measurement: The increase in intracellular fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: IC50 values are determined by plotting the inhibition of fluorescence signal against the concentration of the test compound.

Serotonin Uptake Assay in Human Platelets

Human platelets are a readily available source of the serotonin transporter (SERT) and are often used as a peripheral model to study SERT function.

Principle: Platelet-rich plasma (PRP) is isolated from whole blood. The platelets are then incubated with radiolabeled serotonin ([3H]5-HT) in the presence and absence of the test compound. The amount of [3H]5-HT taken up by the platelets is measured to determine the inhibitory potency of the compound.[7][8]

Generalized Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected and centrifuged at a low speed to separate the PRP.

  • Uptake Assay: Aliquots of PRP are incubated with varying concentrations of the test compound.

  • Initiation of Uptake: [3H]5-HT is added to the PRP to start the uptake reaction.

  • Termination of Uptake: After incubation, the uptake is stopped by rapid filtration.

  • Quantification: The radioactivity captured on the filters is quantified.

  • Data Analysis: The IC50 value is calculated from the resulting concentration-response data.

Visualizations

Signaling Pathway and Experimental Workflow

MAO_Inhibition_Pathway MAOIs MAOIs (e.g., this compound) MAO Monoamine Oxidase (MAO-A & MAO-B) MAOIs->MAO Inhibition Synaptic_Cleft Increased Synaptic Neurotransmitter Levels MAOIs->Synaptic_Cleft Leads to Transporter Neurotransmitter Transporters (DAT, NET, SERT) MAOIs->Transporter Potential Direct Inhibition (Data Needed) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine Norepinephrine Serotonin Neurotransmitters->MAO Degradation Neurotransmitters->Transporter Binding Reuptake Neurotransmitter Reuptake Transporter->Reuptake

Caption: Mechanism of MAOIs on Neurotransmitter Levels.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep Prepare Biological System (Synaptosomes, Transfected Cells, or Platelets) incubate Incubate with Test Compound (this compound or Comparators) prep->incubate add_substrate Add Labeled Substrate (Radiolabeled or Fluorescent) incubate->add_substrate terminate Terminate Uptake Reaction add_substrate->terminate measure Measure Substrate Uptake terminate->measure calculate Calculate IC50 Values measure->calculate compare Compare Potency calculate->compare

Caption: In Vitro Neurotransmitter Uptake Assay Workflow.

comparison_logic This compound This compound DAT Dopamine Uptake (DAT) This compound->DAT Effect on NET Norepinephrine Uptake (NET) This compound->NET Effect on SERT Serotonin Uptake (SERT) This compound->SERT Effect on Comparators Comparator MAOIs (Phenelzine, Tranylcypromine, Selegiline) Comparators->DAT Effect on Comparators->NET Effect on Comparators->SERT Effect on Data Quantitative Data (IC50 Values) DAT->Data NET->Data SERT->Data Conclusion Comparative Efficacy Profile Data->Conclusion

Caption: Logic for Comparing this compound and Alternatives.

Conclusion

While this compound is known to be a monoamine oxidase inhibitor, this guide highlights the critical gap in the scientific literature regarding its direct effects on neurotransmitter transporters. The absence of in vitro IC50 data for this compound on DAT, NET, and SERT prevents a direct quantitative comparison with other MAOIs. Based on the available data for comparator compounds like Phenelzine and Tranylcypromine, it is plausible that this compound may also exhibit some level of direct interaction with these transporters, in addition to its primary mechanism of MAO inhibition.

To definitively characterize the in vitro pharmacology of this compound, further experimental studies employing the standardized assays outlined in this guide are necessary. Such research would not only provide valuable data for the scientific community but also offer a more complete understanding of the pharmacological profile of this historically used antidepressant. Researchers interested in this area should prioritize conducting in vitro uptake assays to generate the much-needed quantitative data for a comprehensive comparative analysis.

References

A Comparative Guide to the Metabolic Stability of Mebanazine and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Mebanazine, a hydrazine-based monoamine oxidase inhibitor (MAOI), and its structural analogues. Understanding the metabolic fate of drug candidates is a critical component of preclinical development, influencing their pharmacokinetic profile, potential for drug-drug interactions, and overall safety. This document summarizes available data, details relevant experimental protocols, and visualizes key metabolic pathways and workflows to support research and development in this area.

Executive Summary

This compound has demonstrated notably higher metabolic stability compared to its close analogues, Pivhydrazine and Benzylhydrazine. In vivo studies in rats indicate that this compound is predominantly excreted in its unchanged form. This contrasts sharply with Pivhydrazine and Benzylhydrazine, which undergo significant metabolism to form hippuric acid. This intrinsic stability suggests a lower susceptibility of this compound to first-pass metabolism, which may translate to improved bioavailability and a more predictable pharmacokinetic profile. While quantitative in vitro data for a direct comparison is limited in publicly accessible literature, the qualitative in vivo findings provide a strong basis for ranking these compounds. This guide also provides a standardized protocol for conducting in vitro metabolic stability assays to enable researchers to generate their own comparative data.

Comparative Metabolic Stability Data

The following table summarizes the available qualitative metabolic data for this compound and its analogues. It is important to note the absence of direct, quantitative comparative data such as in vitro half-life (t½) and intrinsic clearance (CLint) from a single study. The information is compiled from a study investigating the metabolic disposition of these compounds in rats.

CompoundStructureMetabolic Fate (in vivo, Rat)Key MetabolitesImplied Metabolic Stability
This compound 1-phenylethylhydrazineLargely excreted unchanged[]Parent compound is the major excreted species.High
Pivhydrazine N'-benzyl-2,2-dimethylpropanehydrazideReadily metabolized[]Hippuric acid[]Low
Benzylhydrazine benzylhydrazineReadily metabolized[]Hippuric acid[]Low

Experimental Protocols

To facilitate further research and direct comparison, a detailed methodology for a standard in vitro metabolic stability assay using liver microsomes is provided below. This protocol is a representative workflow for determining key parameters like half-life and intrinsic clearance.

In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

2. Materials:

  • Test compounds (this compound and its analogues)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

  • 96-well incubation plates and collection plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM).

    • Thaw the liver microsomes on ice and dilute to the final concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal solution to the wells of the incubation plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the test compounds and microsomes.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of the cold quenching solution.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a clean collection plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizations

Metabolic Pathway of Hydrazine-Based MAOIs

The following diagram illustrates a generalized metabolic pathway for hydrazine-type MAOIs, such as this compound and its analogues. The metabolism is primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive intermediates. The higher stability of this compound suggests that it is a poor substrate for these enzymes compared to its analogues.

G cluster_0 Hydrazine MAOI Metabolism This compound This compound (High Stability) Metabolism Metabolic Enzymes (MAO, CYP450) This compound->Metabolism Minor Pathway Excretion_Unchanged Renal Excretion (Unchanged) This compound->Excretion_Unchanged Major Pathway Analogues Analogues (e.g., Pivhydrazine, Benzylhydrazine) (Low Stability) Analogues->Metabolism Major Pathway Metabolites Metabolites (e.g., Hippuric Acid) Metabolism->Metabolites Excretion_Metabolites Renal Excretion (Metabolites) Metabolites->Excretion_Metabolites

Caption: Generalized metabolic fate of this compound vs. its analogues.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the key steps in the experimental workflow for determining the metabolic stability of a compound using liver microsomes.

G cluster_workflow In Vitro Metabolic Stability Assay Workflow Prep 1. Preparation - Test Compound - Liver Microsomes - NADPH System Incubate 2. Incubation (37°C) - Add NADPH to start - Time points (0-60 min) Prep->Incubate Quench 3. Quenching - Add cold solvent - Precipitate protein Incubate->Quench Process 4. Sample Processing - Centrifugation - Supernatant collection Quench->Process Analyze 5. LC-MS/MS Analysis - Quantify parent compound Process->Analyze Data 6. Data Analysis - Calculate t½ - Calculate CLint Analyze->Data

Caption: Workflow for a microsomal metabolic stability assay.

References

Safety Operating Guide

Safe Disposal of Mebanazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Mebanazine (trade name: Actomol), a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance.

This compound is a withdrawn pharmaceutical compound due to its potential for hepatotoxicity.[1][2] It is classified as harmful if swallowed and presents hazards common to hydrazine derivatives.[2] Therefore, proper handling and disposal are critical to mitigate risks to personnel and the environment.

Summary of this compound Disposal Procedures

The following table summarizes the key operational and disposal plans for this compound in a laboratory setting. This information is synthesized from general guidelines for hazardous pharmaceutical and chemical waste disposal, with specific considerations for hydrazine compounds.[3][4][5]

ParameterGuidelineSource Reference
Personal Protective Equipment (PPE) Chemical-resistant gloves, splash goggles or safety glasses, lab coat.[6]
Handling Location All handling and preparation for disposal should be conducted within a certified chemical fume hood.[3][6]
Waste Classification Hazardous Chemical Waste, Toxic.[7]
Containerization Use a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with organic compounds and should not be susceptible to degradation.[6][8]
Labeling Label the waste container as "Hazardous Waste: this compound" and include the "Toxic" GHS pictogram.[7]
On-site Neutralization (for spills) For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in the hazardous waste container. For larger spills, some hydrazine compounds can be neutralized by dilution with water followed by treatment with an oxidizing agent like sodium hypochlorite or hydrogen peroxide under controlled conditions. However, this should only be performed by trained personnel with a specific protocol.[9][10]
Final Disposal Method Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.[4][11]

Experimental Protocol for this compound Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound from a research laboratory.

Objective: To safely prepare and package this compound for final disposal by a certified hazardous waste contractor.

Materials:

  • This compound (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical fume hood

  • Dedicated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite, sand) for solid waste

Procedure:

  • Preparation and Safety Precautions:

    • Don the required PPE, including a lab coat, chemical-resistant gloves, and splash goggles.[6]

    • Conduct all subsequent steps within a properly functioning chemical fume hood to minimize inhalation exposure.[3][6]

  • Waste Segregation and Containerization:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[8]

    • For solid this compound: Carefully transfer the solid waste into the designated hazardous waste container. To minimize dust, you may gently mix the solid with an inert absorbent material like vermiculite before sealing the container.

    • For this compound solutions: Carefully pour the solution into the designated hazardous waste container. Ensure the container is appropriate for liquid waste and will not leak.

  • Labeling:

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Toxic")[7]

      • The accumulation start date

      • The name of the principal investigator and laboratory contact information

  • Storage:

    • Securely close the waste container.

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[7]

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[4][11]

    • Maintain all records of the disposal as required by your institution and local regulations.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

MebanazineDisposal start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood containerize 3. Place Waste in Dedicated Container fume_hood->containerize label_waste 4. Label Container 'Hazardous Waste: this compound, Toxic' containerize->label_waste store 5. Store in Designated Waste Accumulation Area label_waste->store ehs_pickup 6. Arrange for EHS/ Certified Vendor Pickup store->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Mebanazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of Mebanazine, a hydrazine derivative and monoamine oxidase inhibitor (MAOI). Adherence to these procedures is critical to ensure the safety of all laboratory personnel. This compound was withdrawn from the market due to significant hepatotoxicity, and as a hydrazine derivative, it is considered highly toxic and reactive.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, a comprehensive approach to exposure control is mandatory. This includes a combination of engineering controls and personal protective equipment.

Engineering Controls

All work with this compound, including preparation, handling, and disposal, must be conducted in a certified chemical fume hood. The fume hood provides primary containment and protects the user from inhalation of hazardous vapors or dust.

Personal Protective Equipment

The following PPE is required at all times when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or chloroprene glovesProvides a robust barrier against dermal absorption, a significant risk with hydrazine derivatives.
Body Protection Flame-resistant lab coatProtects against splashes and potential ignition sources.
Eye and Face Protection ANSI Z87.1-compliant safety gogglesProtects eyes from splashes of liquids or airborne particles.
Face shield (in addition to goggles)Required when handling larger quantities (>50 mg) or when there is a significant splash risk, providing full-face protection.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Spill Control cluster_disposal Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood certification and function prep_ppe->prep_fume_hood prep_materials Gather all necessary materials and reagents prep_fume_hood->prep_materials handle_weigh Weigh this compound in fume hood prep_materials->handle_weigh Proceed to handling handle_prepare Prepare solutions or conduct experiment handle_weigh->handle_prepare cleanup_decontaminate Decontaminate surfaces with appropriate solution handle_prepare->cleanup_decontaminate After experiment cleanup_spill Follow spill clean-up protocol if necessary cleanup_decontaminate->cleanup_spill dispose_neutralize Neutralize this compound waste cleanup_spill->dispose_neutralize After cleanup dispose_container Place neutralized waste in a labeled hazardous waste container dispose_neutralize->dispose_container dispose_ppe Dispose of contaminated PPE as hazardous waste dispose_container->dispose_ppe

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebanazine
Reactant of Route 2
Mebanazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.